molecular formula C9H6INO2 B1350009 3-iodo-1H-indole-2-carboxylic Acid CAS No. 167631-58-5

3-iodo-1H-indole-2-carboxylic Acid

Cat. No.: B1350009
CAS No.: 167631-58-5
M. Wt: 287.05 g/mol
InChI Key: BKUHHQRXJHGQCF-UHFFFAOYSA-N
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Description

3-Iodo-1H-indole-2-carboxylic acid (Molecular Formula: C9H6INO2) is a highly valuable synthetic intermediate in medicinal chemistry and drug discovery research . The iodine atom at the 3-position of the indole ring makes this compound an exceptionally versatile substrate for various metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki-Miyaura, and Heck couplings . This allows researchers to efficiently create a diverse array of complex, highly functionalized indole derivatives from a single, common precursor . Indole-2-carboxylic acid derivatives have been identified as potent agonists of biological targets like the orphan G protein-coupled receptor GPR17, which is a potential drug target for inflammatory diseases . Furthermore, related 3-substituted amino-indole-2-carboxylic acid compounds have been investigated for their ability to inhibit interleukin-4 gene expression, highlighting the therapeutic relevance of this chemical class . As a crucial building block, this compound enables the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-iodo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-7-5-3-1-2-4-6(5)11-8(7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUHHQRXJHGQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375589
Record name 3-iodo-1H-indole-2-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167631-58-5
Record name 3-iodo-1H-indole-2-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 167631-58-5
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Foundational & Exploratory

3-iodo-1H-indole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-iodo-1H-indole-2-carboxylic Acid

Introduction

This compound is a halogenated derivative of indole-2-carboxylic acid. The indole scaffold is a prominent privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The introduction of an iodine atom at the 3-position and a carboxylic acid at the 2-position of the indole ring creates a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is an off-white solid compound.[1] Its core chemical and physical data are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 167631-58-5[1][2][3][4]
Molecular Formula C₉H₆INO₂[1][3][5][6]
Molecular Weight 287.05 g/mol [1][6]
Appearance Off-white solid[1]
Canonical SMILES C1=CC=C2C(=C1)C(=C(N2)C(=O)O)I[5]
InChI Key BKUHHQRXJHGQCF-UHFFFAOYSA-N[5]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known properties of the indole and carboxylic acid functional groups.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring portion of the indole, a signal for the N-H proton, and a downfield signal for the acidic carboxylic acid proton (typically >10 ppm).[7] The protons on the benzene ring would appear in the aromatic region (approx. 7-8 ppm). The N-H proton of the indole ring typically appears as a broad singlet.[8]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 160-180 ppm range.[7] The carbons of the indole ring will appear in the aromatic region (approx. 100-140 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying this molecule due to the distinct vibrations of the carboxylic acid and indole N-H groups.

    • O-H Stretch : A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][10]

    • N-H Stretch : A moderate, sharp peak around 3350-3450 cm⁻¹ corresponding to the N-H stretch of the indole ring.[11]

    • C=O Stretch : A strong, sharp absorption between 1690-1760 cm⁻¹ for the carbonyl group of the carboxylic acid.[9][10]

    • C-O Stretch : A moderate band in the 1210-1320 cm⁻¹ region.[9]

  • Mass Spectrometry : The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic fragments of the indole ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of indole-2-carboxylic acid.[1]

Reaction: Indole-2-carboxylic acid → this compound

Methodology:

  • Dissolution: To a stirred solution of a suitable base like sodium bicarbonate (NaHCO₃) in water, add Indole-2-carboxylic acid (the starting material).[12] The mixture is stirred until a homogeneous solution is achieved.

  • Addition of Iodinating Agent: An organic solvent such as chloroform (CHCl₃) is added, followed by the addition of iodine (I₂).[12]

  • Reaction Conditions: The reaction mixture is heated, for instance, to 70 °C, and stirred for several hours to ensure the completion of the reaction.[12]

  • Workup and Isolation: After the reaction is complete, the mixture is cooled. The organic layer is separated, washed with an aqueous solution of sodium thiosulfate to remove excess iodine, and then with brine.

  • Purification: The organic solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram: Synthesis Workflow

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start_material Indole-2-carboxylic acid dissolution Dissolve in aq. NaHCO₃ start_material->dissolution addition Add CHCl₃ and Iodine (I₂) dissolution->addition heating Heat at 70°C for 4h addition->heating workup Aqueous Workup (Na₂S₂O₃, Brine) heating->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Protocol

The following diagram illustrates a typical workflow for the analytical characterization of the synthesized compound.

Diagram: Analytical Workflow

G Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Determination product->mp compound_confirmation Structure Confirmation nmr->compound_confirmation ir->compound_confirmation ms->compound_confirmation purity_assessment Purity Assessment mp->purity_assessment

Caption: Standard workflow for analytical confirmation of the final product.

Reactivity and Applications

The reactivity of this compound is primarily dictated by the three functional components: the indole N-H, the carboxylic acid, and the C-I bond at the 3-position.

  • N-H Reactivity: The indole nitrogen can be alkylated or acylated under basic conditions.

  • Carboxylic Acid Reactivity: The -COOH group can undergo standard reactions such as esterification, amide formation, and reduction.

  • C-I Bond Reactivity: The iodine at the C3 position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of various substituents at this electronically important position. This makes the compound a key intermediate for building a library of 3-substituted indole-2-carboxylic acids.

Application in Drug Discovery: CysLT₁ Antagonists

Derivatives of 3-substituted 1H-indole-2-carboxylic acid have been identified as a novel class of potent and selective antagonists for the Cysteinyl leukotriene 1 (CysLT₁) receptor.[13] CysLTs are inflammatory mediators involved in conditions like asthma and allergic rhinitis.[13] Antagonists of the CysLT₁ receptor, such as the commercial drug montelukast, are used to treat these conditions.

Research has shown that the indole-2-carboxylic acid moiety is an essential pharmacophore for CysLT₁ antagonist activity.[13] The ability to modify the 3-position of the indole ring allows for the optimization of potency and selectivity. This highlights the importance of this compound as a starting material for developing new therapeutic agents targeting the CysLT₁ signaling pathway.

Diagram: Role in CysLT₁ Antagonism

CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1_Receptor CysLT₁ Receptor (GPCR) CysLTs->CysLT1_Receptor Binds & Activates Inflammation Inflammatory Response (e.g., Bronchoconstriction) CysLT1_Receptor->Inflammation Triggers Antagonist 3-Substituted Indole-2-Carboxylic Acid (Derivative) Antagonist->CysLT1_Receptor Blocks

Caption: Mechanism of CysLT₁ receptor antagonism by indole derivatives.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements: H300 (Fatal if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]

  • GHS Pictograms: GHS06 (Skull and crossbones).[1]

  • Signal Word: Danger.[1]

Precautions: Standard laboratory safety precautions should be strictly followed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

An In-depth Technical Guide to the Synthesis of 3-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis pathway for 3-iodo-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial preparation of indole-2-carboxylic acid via the Reissert indole synthesis, followed by a direct and regioselective iodination at the C3 position of the indole ring. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in the practical application of this methodology.

I. Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step process:

  • Step 1: Reissert Indole Synthesis of Indole-2-carboxylic acid. This well-established reaction utilizes o-nitrotoluene and diethyl oxalate as starting materials. The process involves the condensation of these precursors in the presence of a strong base to form an intermediate, which is then reductively cyclized to yield indole-2-carboxylic acid.

  • Step 2: Direct Iodination of Indole-2-carboxylic acid. The synthesized indole-2-carboxylic acid is subsequently subjected to direct iodination using molecular iodine and a base in an appropriate solvent. This reaction proceeds with high regioselectivity to afford the desired this compound.

II. Experimental Protocols

Step 1: Synthesis of 1H-indole-2-carboxylic acid via Reissert Indole Synthesis

This procedure is adapted from established Reissert synthesis protocols, which involve the condensation of o-nitrotoluene and diethyl oxalate, followed by reductive cyclization.[1][2][3]

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide (or Sodium ethoxide)

  • Anhydrous Ethanol

  • Anhydrous Ether

  • Zinc dust

  • Glacial Acetic Acid

  • Hydrochloric Acid (for work-up)

  • Water

Procedure:

Part A: Formation of Ethyl 2-(2-nitrophenyl)-2-oxoacetate

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide in anhydrous ethanol.

  • To this solution, add diethyl oxalate, followed by the dropwise addition of o-nitrotoluene with continuous stirring.

  • After the addition is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure the completion of the condensation reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into a mixture of ice and water. The precipitated product, the potassium salt of ethyl o-nitrophenylpyruvate, is collected by filtration, washed with cold ethanol and ether, and dried.

Part B: Reductive Cyclization to 1H-indole-2-carboxylic acid

  • The dried potassium salt from the previous step is dissolved in a mixture of glacial acetic acid and water.

  • Zinc dust is added portion-wise to the stirred solution at a controlled temperature (typically below 40°C) to initiate the reduction of the nitro group and subsequent cyclization.

  • After the addition of zinc is complete, the mixture is stirred for an additional period until the reaction is complete (monitored by TLC).

  • The reaction mixture is then filtered to remove excess zinc and other insoluble materials.

  • The filtrate is diluted with water, and the pH is adjusted with a suitable acid (e.g., HCl) to precipitate the crude indole-2-carboxylic acid.

  • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This protocol is based on a direct iodination method.[4]

Materials:

  • 1H-indole-2-carboxylic acid

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 5% Sodium bisulfite solution

  • Water

  • Silica gel for chromatography

  • Methanol (MeOH)

Procedure:

  • To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in DMF, add iodine (1.1 eq) followed by potassium hydroxide (2.5 eq).

  • The reaction mixture is stirred at room temperature for 1 hour. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice water containing a 5% sodium bisulfite solution to quench the excess iodine.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 2-3% MeOH/DCM), to afford pure this compound.[4]

III. Quantitative Data

ParameterStep 1: Indole-2-carboxylic acid SynthesisStep 2: this compound Synthesis
Starting Materials o-Nitrotoluene, Diethyl oxalate1H-indole-2-carboxylic acid, Iodine, Potassium hydroxide
Key Reagents Potassium ethoxide, Zinc, Acetic acidN,N-Dimethylformamide
Reaction Temperature Condensation: Room Temp.; Reduction: < 40°CRoom Temperature (approx. 20°C)
Reaction Time Condensation: Several hours; Reduction: ~1-2 hours1 hour
Yield Varies depending on specific conditions, typically moderate to good.~93%[2]
Melting Point 202-206 °C (for Indole-2-carboxylic acid)Not specified in the provided sources.
Molecular Formula C₉H₇NO₂ (Indole-2-carboxylic acid)C₉H₆INO₂
Molecular Weight 161.16 g/mol (Indole-2-carboxylic acid)287.05 g/mol

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Reissert Indole Synthesis cluster_step2 Step 2: Direct Iodination o_nitrotoluene o-Nitrotoluene intermediate Ethyl 2-(2-nitrophenyl)-2-oxoacetate (Intermediate) o_nitrotoluene->intermediate 1. KOEt, EtOH 2. Diethyl Oxalate diethyl_oxalate Diethyl Oxalate indole_2_ca 1H-indole-2-carboxylic acid intermediate->indole_2_ca Zn, AcOH final_product This compound indole_2_ca->final_product I₂, KOH, DMF

Caption: Synthesis pathway of this compound.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions and scale. Standard laboratory safety precautions should be followed at all times.

References

starting materials for 3-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-iodo-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes for preparing this compound, a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. The synthesis is logically divided into two core stages: the formation of the 1H-indole-2-carboxylic acid scaffold, followed by regioselective iodination at the C3 position.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two main disconnection points. The primary disconnection is the carbon-iodine bond, identifying 1H-indole-2-carboxylic acid as the immediate precursor. This precursor can then be synthesized via two well-established named reactions: the Reissert synthesis and the Fischer indole synthesis.

G cluster_reissert Reissert Synthesis cluster_fischer Fischer Synthesis Target This compound Precursor 1H-Indole-2-carboxylic Acid Target->Precursor C-I Disconnection (Iodination) o_nitrotoluene o-Nitrotoluene Precursor->o_nitrotoluene diethyl_oxalate Diethyl Oxalate Precursor->diethyl_oxalate phenylhydrazine Phenylhydrazine Precursor->phenylhydrazine pyruvic_acid Pyruvic Acid Precursor->pyruvic_acid

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Precursor: 1H-Indole-2-carboxylic Acid

Two primary methods are widely employed for the synthesis of the 1H-indole-2-carboxylic acid core.

Method A: Reissert Synthesis

The Reissert synthesis provides a reliable route starting from o-nitrotoluene and diethyl oxalate. The process involves an initial condensation reaction to form an intermediate, followed by a reductive cyclization to yield the indole ring system.

Method B: Fischer Indole Synthesis

The Fischer indole synthesis is one of the most classic and versatile methods for indole formation.[1] For this specific target, the reaction involves the acid-catalyzed condensation and cyclization of phenylhydrazine with pyruvic acid.[2][3]

G cluster_reissert Method A: Reissert Synthesis cluster_fischer Method B: Fischer Indole Synthesis R_start o-Nitrotoluene + Diethyl Oxalate R_condense Condensation (NaOEt) R_start->R_condense R_intermediate Ethyl o-nitrophenylpyruvate Intermediate R_condense->R_intermediate R_cyclize Reductive Cyclization (e.g., Hydrazine Hydrate) R_intermediate->R_cyclize R_end 1H-Indole-2-carboxylic Acid R_cyclize->R_end F_start Phenylhydrazine + Pyruvic Acid F_cyclize Acid-Catalyzed Cyclization F_start->F_cyclize F_end 1H-Indole-2-carboxylic Acid F_cyclize->F_end

Caption: Workflow for the synthesis of the 1H-indole-2-carboxylic acid precursor.

Experimental Protocols

Protocol 2.1: Reissert Synthesis of 1H-Indole-2-carboxylic Acid

This one-pot procedure is adapted from patent literature, providing a direct route to the carboxylic acid.[4][5]

  • Condensation: In a suitable reactor, charge o-nitrotoluene (1.0 mol) and diethyl oxalate (1.5 mol) in an 18% sodium ethoxide in ethanol solution.

  • Heat the reaction system to 50-55°C and maintain for 16-18 hours.

  • After the condensation is complete, distill the ethanol solvent under atmospheric pressure to obtain the crude intermediate product.

  • Reductive Cyclization: Add the intermediate to a 30% alkali solution. After extracting impurities, add 80% hydrazine hydrate (3.0 mol) and ferrous hydroxide (0.05 mol) as a catalyst.

  • Heat the mixture to 80-90°C for approximately 3 hours, monitoring the reaction endpoint by HPLC.

  • Work-up: Upon completion, cool the reaction mixture. Acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield 1H-indole-2-carboxylic acid.

Protocol 2.2: Fischer Synthesis of 1H-Indole-2-carboxylic Acid

This protocol describes a general procedure for the Fischer indole synthesis.

  • Hydrazone Formation: In a reaction vessel, dissolve phenylhydrazine in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of pyruvic acid to the solution. The formation of the phenylhydrazone is often exothermic and may proceed at room temperature or with gentle warming.

  • Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to the hydrazone mixture.[1]

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water to remove the acid catalyst, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-indole-2-carboxylic acid.

Protocol 3.1: Iodination of 1H-Indole-2-carboxylic Acid

This protocol is based on conditions known to produce the desired 3-iodo product via electrophilic substitution on the electron-rich indole ring.[6][7]

  • Reaction Setup: Suspend 1H-indole-2-carboxylic acid (1.0 equiv) in a biphasic solvent system of chloroform (CHCl₃) and water (1:1 v/v).

  • Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the suspension and stir until a homogenous solution is obtained.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Iodination: Add molecular iodine (I₂, 1.0-1.2 equiv) portion-wise to the stirred solution. The reaction is typically rapid.

  • Maintain the temperature at 0°C and stir for 2-4 hours, monitoring progress by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Separate the organic layer, and extract the aqueous layer with chloroform or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Synthesis Methods for 1H-Indole-2-carboxylic Acid
ParameterMethod A: Reissert SynthesisMethod B: Fischer Indole Synthesis
Starting Materials o-Nitrotoluene, Diethyl OxalatePhenylhydrazine, Pyruvic Acid
Key Reagents Sodium Ethoxide, Hydrazine Hydrate, Fe(OH)₂Acid Catalyst (e.g., PPA, ZnCl₂)
Reaction Conditions Step 1: 50-55°C, 16-18hStep 2: 80-90°C, 3hTypically reflux conditions
Typical Yield High (Industrial Process)Variable, can be moderate to good
Reference [4][5][1][2]
Table 2: Summary of C3-Iodination Protocol
ParameterProtocol Details
Starting Material 1H-Indole-2-carboxylic acid
Key Reagents Iodine (I₂), Sodium Bicarbonate (NaHCO₃)
Solvent System Chloroform-Water (1:1)
Temperature 0°C
Reaction Time 2-4 hours
Typical Yield Moderate (21% reported as by-product)[6][7]
Reference [6][7]

References

The Multifaceted Biological Activities of Indole-2-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Indole-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug discovery. The indole scaffold is a key structural motif in numerous biologically active natural products and synthetic molecules. The derivatization of the indole-2-carboxylic acid core has led to the development of a wide array of compounds with diverse and potent pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of these biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Biological Activities and Quantitative Data

The therapeutic potential of indole-2-carboxylic acid derivatives is underscored by their activity across various disease models. The following sections and tables summarize the key findings and quantitative data for their major biological activities.

Anticancer Activity

Indole-2-carboxylic acid derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A series of novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, which is overexpressed in several cancers, including liver cancer.[1] One of the optimized compounds, C11, demonstrated potent inhibitory activity against a panel of human liver cancer cell lines, including chemotherapy-resistant cells.[1][2]

Other derivatives have been synthesized as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two enzymes implicated in tumor immune escape. For instance, compound 9o-1 was identified as a potent dual inhibitor with low micromolar IC50 values for both enzymes.

Furthermore, indole-2-carboxamide derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial in cancer cell cycle progression.[3]

Table 1: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives (IC50 Values)

CompoundTarget/MechanismCell LineIC50 (µM)Reference
C11 14-3-3η protein inhibitorBel-7402/5-Fu (chemo-resistant liver cancer)4.55[1]
9o-1 IDO1/TDO dual inhibitorIDO1 (enzymatic assay)1.17
TDO (enzymatic assay)1.55
5e EGFR/CDK2 dual inhibitorMCF-7 (breast cancer)0.80[3]
A-549 (lung cancer)0.95[3]
Panc-1 (pancreatic cancer)1.00[3]
5d EGFR inhibitorEGFR (enzymatic assay)0.089[3]
5e CDK2 inhibitorCDK2 (enzymatic assay)0.013[3]
I(12) CytotoxicMCF-7 (breast cancer)Not specified, but potent[4]
HeLa (cervical cancer)Not specified, but potent[4]
HEK293 (human embryonic kidney)Not specified, but potent[4]
Antiviral Activity

A significant area of investigation for indole-2-carboxylic acid derivatives has been in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase.[5][6] This enzyme is crucial for the replication of the human immunodeficiency virus. These derivatives are designed to chelate the Mg2+ ions in the active site of the integrase, thereby inhibiting its strand transfer activity.[5][6]

For example, compound 17a was identified as a potent inhibitor of HIV-1 integrase with an IC50 value in the low micromolar range.[5][6] Further structural optimizations led to the development of even more potent inhibitors, such as compound 20a, which exhibited an IC50 of 0.13 μM.[7][8] Some derivatives have also been reported to exhibit broad-spectrum antiviral activities against other viruses, such as influenza A and Coxsackie B3 virus.[7]

Table 2: Antiviral Activity of Indole-2-Carboxylic Acid Derivatives (IC50 Values)

CompoundViral TargetAssayIC50 (µM)Reference
17a HIV-1 IntegraseStrand Transfer Assay3.11[5][6]
20a HIV-1 IntegraseStrand Transfer Assay0.13[7][8]
8f Coxsackie B3 VirusIn vitro antiviral assaySI value of 17.1[7]
14f Influenza A VirusIn vitro antiviral assay7.53[7]

*SI denotes the Selectivity Index.

Antimicrobial Activity

Indole-2-carboxylic acid derivatives have also demonstrated notable antimicrobial properties against a range of bacteria and fungi.[9][10] Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antimicrobial activity.[9][11] For instance, one of the amide derivatives (compound 2) was found to be the most active against Enterococcus faecalis and also showed significant activity against the fungal pathogen Candida albicans with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[9] Other derivatives have shown good activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[4]

Table 3: Antimicrobial Activity of Indole-2-Carboxylic Acid Derivatives (MIC Values)

CompoundMicroorganismMIC (µg/mL)Reference
2 Enterococcus faecalis8[9]
Candida albicans8[9]
1 Candida albicans32[9]
6 Candida albicans32[9]
I(6) Escherichia coliNot specified, excellent inhibition[4]
Bacillus subtilisNot specified, excellent inhibition[4]
I(12) Escherichia coliNot specified, excellent inhibition[4]
Bacillus subtilisNot specified, excellent inhibition[4]
Anti-inflammatory Activity

The anti-inflammatory potential of indole-2-carboxamide derivatives has been investigated, with promising results.[12] These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[12] The most promising compounds, 14f and 14g, effectively reduced LPS-induced pulmonary inflammation in vivo.[12] The underlying mechanism is believed to involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of indole-2-carboxylic acid derivatives.

Synthesis of Indole-2-Carboxamide Derivatives

A general method for the synthesis of indole-2-carboxamide derivatives involves the coupling of an indole-2-carboxylic acid with a desired amine.[13]

Materials:

  • Arylhydrazine

  • Ethyl pyruvate

  • p-toluenesulfonic acid (pTsOH)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Desired amine

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Synthesis of Ethyl Indole-2-carboxylate: A mixture of the appropriate arylhydrazine and ethyl pyruvate is refluxed in ethanol in the presence of a catalytic amount of p-toluenesulfonic acid for 6 hours. The reaction mixture is then cooled, and the product is isolated.

  • Saponification: The synthesized ethyl indole-2-carboxylate is hydrolyzed to the corresponding indole-2-carboxylic acid by refluxing with sodium hydroxide in ethanol for 3 hours.

  • Amide Coupling: The indole-2-carboxylic acid is then coupled with the desired amine using DCC and DMAP as coupling agents in dichloromethane at room temperature overnight. The final indole-2-carboxamide derivative is purified by column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • 96-well plates

  • Indole-2-carboxylic acid derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the indole-2-carboxylic acid derivatives and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT is removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antiviral Activity: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay buffer

  • 96-well plates

  • Indole-2-carboxylic acid derivatives (test compounds)

  • Detection system (e.g., fluorescence or colorimetric)

Procedure:

  • Reaction Setup: The reaction is set up in a 96-well plate containing the assay buffer, recombinant HIV-1 integrase, and the donor DNA.

  • Compound Addition: The indole-2-carboxylic acid derivatives are added to the wells at various concentrations.

  • Initiation of Reaction: The strand transfer reaction is initiated by the addition of the target DNA.

  • Incubation: The reaction mixture is incubated for a specific period (e.g., 1-2 hours) at 37°C.

  • Detection: The amount of strand transfer product is quantified using a specific detection system.

  • IC50 Calculation: The percentage of inhibition is calculated relative to a control reaction without any inhibitor, and the IC50 value is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Indole-2-carboxylic acid derivatives (test compounds)

  • Inoculum of the microorganism adjusted to a 0.5 McFarland standard

Procedure:

  • Serial Dilution: The indole-2-carboxylic acid derivatives are serially diluted in the broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Culture medium (e.g., DMEM) with 10% FBS

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • Indole-2-carboxylic acid derivatives (test compounds)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: RAW 264.7 cells are seeded into 24-well plates and allowed to adhere overnight.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the indole-2-carboxylic acid derivatives for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are measured using specific ELISA kits according to the manufacturer's instructions.

  • Inhibition Calculation: The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control cells without any compound treatment.

Signaling Pathways and Experimental Workflows

The biological effects of indole-2-carboxylic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them is crucial for a comprehensive understanding.

Signaling Pathway

Indole derivatives have been shown to modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and inflammation.[14][15][16] Inhibition of this pathway is a key mechanism for the anticancer and anti-inflammatory activities of these compounds.

PI3K_Akt_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Derivatives Indole-2-carboxylic Acid Derivatives PI3K PI3K Indole_Derivatives->PI3K Inhibition Akt Akt Indole_Derivatives->Akt Inhibition IKK IKK Indole_Derivatives->IKK Inhibition PI3K->Akt mTOR mTOR Akt->mTOR Akt->IKK mTOR->IKK IkappaB IκB IKK->IkappaB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cell_Response ↓ Proliferation ↓ Inflammation ↑ Apoptosis Gene_Expression Inflammatory & Pro-survival Genes

Caption: Modulation of the PI3K/Akt/mTOR/NF-κB pathway by indole-2-carboxylic acid derivatives.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Indole Derivatives (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solvent Add Solubilization Solution incubate3->add_solvent read_absorbance Read Absorbance at 570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the anticancer activity using the MTT assay.

MIC_Determination_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Indole Derivatives in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_wells Inoculate Wells prepare_dilutions->inoculate_wells prepare_inoculum->inoculate_wells incubate Incubate 18-24h inoculate_wells->incubate observe_growth Visually Inspect for Microbial Growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

An In-depth Technical Guide to 3-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 3-iodo-1H-indole-2-carboxylic acid, a halogenated derivative of the biologically significant indole-2-carboxylic acid scaffold. While the specific discovery of this compound is not prominently documented as a singular event, its synthesis and properties are of interest to medicinal chemists and researchers in drug discovery. This guide covers its chemical properties, a detailed, plausible experimental protocol for its synthesis via electrophilic iodination, and the broader context of its potential applications based on the activities of related indole-2-carboxylic acid derivatives.

Introduction

Indole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a halogen atom, such as iodine, at the 3-position of the indole ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This compound serves as a versatile synthetic intermediate for the further functionalization of the indole core, enabling the exploration of structure-activity relationships in drug discovery programs. Although a seminal "discovery" paper for this specific molecule is not apparent in the surveyed literature, its preparation follows established principles of electrophilic aromatic substitution on the electron-rich indole nucleus.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key identifiers and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 167631-58-5[2][3]
Molecular Formula C₉H₆INO₂[1]
Molecular Weight 287.05 g/mol [1]
Appearance Solid[1]
Predicted XlogP 2.6[4]
Monoisotopic Mass 286.94434 Da[4]

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

The most direct and plausible method for the synthesis of this compound is the electrophilic iodination of indole-2-carboxylic acid. The indole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic and, therefore, the most reactive site.

Reaction Scheme:

Synthesis Indole Indole-2-carboxylic acid Reaction + Indole->Reaction Iodine Iodine (I₂) Iodine->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Product This compound Reaction->Product Solvent (e.g., DMF) Room Temperature

Caption: Synthesis of this compound.

Experimental Protocol:

This protocol is based on general procedures for the iodination of indole derivatives.[5]

Materials:

  • Indole-2-carboxylic acid

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a solution of indole-2-carboxylic acid (1.0 equivalent) in DMF, add sodium bicarbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of iodine (1.1 equivalents) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Data

While a specific, published, and assigned NMR spectrum for this compound was not found in the searched literature, the expected proton NMR (¹H NMR) signals can be predicted based on the structure and data for similar indole derivatives. The spectrum of the parent compound, indole-2-carboxylic acid, in DMSO-d₆ shows characteristic peaks for the indole ring protons and the carboxylic acid proton.[6] For the 3-iodo derivative, the proton signal at the C3 position would be absent, and the chemical shifts of the remaining aromatic protons would be influenced by the presence of the iodine atom.

Biological Context and Potential Applications

While there is limited specific biological data for this compound itself, the indole-2-carboxylic acid scaffold is a key component in a wide range of biologically active molecules. Derivatives have been investigated as:

  • HIV-1 Integrase Inhibitors: The indole nucleus and the C2 carboxyl group can chelate with magnesium ions in the active site of HIV-1 integrase.

  • Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists: These compounds are of interest for treating asthma and other inflammatory conditions.[7]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors: These enzymes are targets for cancer immunotherapy.

The 3-iodo substituent can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for screening against various biological targets.

IndoleDerivatives Scaffold Indole-2-carboxylic Acid Scaffold Modifications Synthetic Modifications (e.g., at C3 position) Scaffold->Modifications Iodo_Intermediate This compound Modifications->Iodo_Intermediate e.g., Iodination Targets Therapeutic Targets Iodo_Intermediate->Targets Further Derivatization & Screening HIV HIV-1 Integrase Targets->HIV CysLT1 CysLT1 Receptor Targets->CysLT1 IDO1_TDO IDO1/TDO Targets->IDO1_TDO

Caption: Role of this compound in drug discovery.

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8]

Conclusion

This compound is a valuable synthetic intermediate derived from the important indole-2-carboxylic acid scaffold. While its initial discovery is not well-documented, its synthesis is straightforward via electrophilic iodination. Its utility lies in its potential for further chemical modification to create novel compounds for evaluation against a range of therapeutic targets, leveraging the proven biological relevance of the indole-2-carboxylic acid core structure. This guide provides a foundational understanding of its synthesis, properties, and potential for researchers in the field of drug discovery and development.

References

The Pivotal Role of 3-Iodo-1H-indole-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of an iodine atom at the 3-position of this scaffold creates a highly versatile intermediate, 3-iodo-1H-indole-2-carboxylic acid. This "handle" allows for the facile introduction of a wide array of substituents through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. This technical guide provides an in-depth analysis of the role of this compound and its derivatives in the development of novel therapeutics, with a focus on its application in the discovery of Cysteinyl Leukotriene 1 (CysLT1) receptor antagonists, HIV-1 integrase inhibitors, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) dual inhibitors, and 14-3-3η protein inhibitors. Detailed experimental protocols, quantitative biological data, and signaling pathway diagrams are presented to provide a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Strategic Importance of the this compound Scaffold

The indole nucleus is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals.[1] The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in a variety of therapeutic targets. The presence of a carboxylic acid group can be crucial for interacting with biological targets, but it can also present challenges related to metabolic stability and membrane permeability.[2][3][4] Medicinal chemists often employ bioisosteres to mitigate these issues while retaining biological activity.[2][3][5][6]

The introduction of an iodine atom at the 3-position of the indole-2-carboxylic acid core provides a powerful tool for chemical diversification. 3-Iodoindoles are valuable synthetic intermediates that can be readily functionalized using palladium-catalyzed cross-coupling reactions.[7][8][9] This allows for the systematic exploration of the chemical space around the indole core, which is essential for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.

This guide will explore the multifaceted role of the this compound scaffold in the development of inhibitors for several key medicinal chemistry targets.

Therapeutic Applications and Biological Activity

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated significant activity against a range of therapeutic targets. The following sections summarize the key findings, with quantitative data presented in structured tables.

Cysteinyl Leukotriene 1 (CysLT1) Selective Antagonists

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators implicated in asthma and allergic rhinitis.[10] Antagonists of the CysLT1 receptor are therefore valuable therapeutics. A high-throughput screening campaign identified an indole derivative with micromolar CysLT1 antagonist activity.[10][11] Subsequent optimization, focusing on substitutions at the 3-position of the indole-2-carboxylic acid core, led to the discovery of highly potent and selective CysLT1 antagonists.[10][11] The indole-2-carboxylic acid moiety was found to be essential for this activity.[11]

Table 1: In Vitro Activity of Indole-2-carboxylic Acid Derivatives as CysLT1 Antagonists [10][11]

CompoundCysLT1 IC50 (μM)CysLT2 IC50 (μM)
1 0.66 ± 0.19> 25
17k 0.0059 ± 0.001115 ± 4
HIV-1 Integrase Inhibitors

HIV-1 integrase is a crucial enzyme for the replication of the virus, making it an attractive target for antiviral therapy.[12] Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[12][13] The indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the integrase.[12][13] Structural optimizations, particularly the introduction of long-chain substituents at the C3 position, have led to compounds with potent inhibitory activity.[12]

Table 2: In Vitro Activity of Indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors [12][13]

CompoundHIV-1 Integrase IC50 (μM)
Parent Compound > 10
17a 3.11
17b 0.39
20a 0.13
20b 0.64
RAL (Raltegravir) 0.06
IDO1/TDO Dual Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are emerging targets for cancer immunotherapy.[14][15] A series of 6-acetamido-indole-2-carboxylic acid derivatives were synthesized and found to be potent dual inhibitors of IDO1 and TDO.[14]

Table 3: In Vitro Activity of Indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors [14]

CompoundIDO1 IC50 (μM)TDO IC50 (μM)
9o-1 1.171.55
9p-O 0.020.03
14-3-3η Protein Inhibitors for Liver Cancer

The 14-3-3η protein is a potential therapeutic target for the treatment of liver cancer.[7] A series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized as inhibitors of this protein.[7] Compound C11 demonstrated significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells.[1][7]

Table 4: In Vitro Anti-proliferative Activity of Compound C11 against Liver Cancer Cell Lines [1][7]

Cell LineIC50 (μM)
Bel-7402 5.23
SMMC-7721 6.18
SNU-387 7.34
Hep G2 8.12
Hep 3B 9.01
Bel-7402/5-Fu (chemoresistant) 4.55
Sorafenib (Bel-7402/5-Fu) 13.31

Synthesis and Experimental Protocols

The synthetic versatility of the this compound scaffold is a key theme of this guide. The following sections provide an overview of the synthetic strategies and detailed protocols for key experiments.

General Synthesis of this compound Derivatives

A common synthetic route to 3-functionalized indole-2-carboxylic acid derivatives starts with the synthesis of the indole-2-carboxylate core, followed by iodination at the 3-position, and subsequent cross-coupling reactions to introduce diverse substituents.

A representative procedure for the synthesis of a 3-iodoindole intermediate is the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using iodine.[7][8][9][16]

Experimental Protocol:

  • Sonogashira Coupling: To a solution of N,N-dialkyl-o-iodoaniline in a suitable solvent (e.g., triethylamine), add a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper co-catalyst (e.g., CuI).

  • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the resulting N,N-dialkyl-o-(1-alkynyl)aniline by column chromatography.

  • Electrophilic Cyclization: Dissolve the N,N-dialkyl-o-(1-alkynyl)aniline in a solvent such as dichloromethane.

  • Add a solution of iodine in the same solvent dropwise at room temperature.

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction with a solution of sodium thiosulfate and extract the product with an organic solvent.

  • Purify the resulting 3-iodoindole derivative by column chromatography.[7][8][9][16]

The 3-iodoindole scaffold is readily functionalized using various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, to introduce a wide range of substituents.[7][8][9]

General Experimental Protocol for Suzuki Coupling:

  • To a reaction vessel, add the 3-iodoindole derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent system (e.g., toluene/ethanol/water).

  • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Biological Assay Protocols

This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.[17][18]

Experimental Protocol: [17][18]

  • Coat a streptavidin-coated 96-well plate with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

  • Incubate the plate with a blocking buffer.

  • Add full-length recombinant HIV-1 integrase protein to the wells and incubate to allow binding to the DS DNA.

  • Add the test compounds (indole-2-carboxylic acid derivatives) at various concentrations.

  • Add a double-stranded target substrate (TS) DNA with a 3'-end modification.

  • The integrase catalyzes the strand transfer of the DS DNA into the TS DNA.

  • Detect the product using an HRP-labeled antibody that recognizes the 3'-end modification of the TS DNA.

  • Measure the colorimetric signal and calculate the IC50 values for each compound.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways and mechanisms of action of these indole-2-carboxylic acid derivatives is crucial for rational drug design.

CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are synthesized from arachidonic acid via the 5-lipoxygenase pathway.[19] They exert their pro-inflammatory effects by binding to CysLT receptors, primarily CysLT1.[19] Antagonists developed from the indole-2-carboxylic acid scaffold block the binding of CysLTs to the CysLT1 receptor, thereby inhibiting downstream signaling events such as calcium mobilization and cell chemotaxis.[10][11]

CysLT1_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LTA4 LTA4 Arachidonic_Acid->LTA4 5-LOX LTC4 LTC4 LTA4->LTC4 LTC4 Synthase LTD4 LTD4 LTC4->LTD4 LTE4 LTE4 LTD4->LTE4 CysLT1_Receptor CysLT1 Receptor LTD4->CysLT1_Receptor Binds to G_Protein Gq/11 CysLT1_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Inflammation Inflammation (e.g., Bronchoconstriction) Ca_Mobilization->Inflammation Indole_Antagonist Indole-2-carboxylic Acid Derivative Indole_Antagonist->CysLT1_Receptor Blocks HIV_Integrase_Inhibition cluster_viral_replication HIV-1 Replication Cycle cluster_integration_process Integration Process Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Forms Integrated_Provirus Integrated Provirus PIC->Integrated_Provirus Integration into Host DNA Integrase HIV-1 Integrase New_Virions New Virions Integrated_Provirus->New_Virions Transcription & Translation Processing 3'-Processing Integrase->Processing Strand_Transfer Strand Transfer Processing->Strand_Transfer Indole_Inhibitor Indole-2-carboxylic Acid Derivative Indole_Inhibitor->Strand_Transfer Inhibits by chelating Mg²⁺ IDO1_TDO_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzed by IDO1_TDO IDO1 / TDO Enzymes T_Cell Effector T-Cell Tryptophan->T_Cell Required for Proliferation Treg Regulatory T-Cell (Treg) Kynurenine->Treg Activates Immune_Suppression Immune Suppression Treg->T_Cell Inhibits Treg->Immune_Suppression Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth Indole_Inhibitor Indole-2-carboxylic Acid Derivative Indole_Inhibitor->IDO1_TDO Inhibits G14_3_3_Signaling Upstream_Kinase Upstream Kinase (e.g., Raf, PI3K) Target_Protein Target Protein (e.g., pro-apoptotic factor) Upstream_Kinase->Target_Protein Phosphorylates Phospho_Target Phosphorylated Target Protein Apoptosis Apoptosis Target_Protein->Apoptosis Induces (when free) G14_3_3 14-3-3η Protein Phospho_Target->G14_3_3 Binds to Complex 14-3-3η / Target Protein Complex Cell_Survival Cell Survival & Proliferation Complex->Cell_Survival Promotes Indole_Inhibitor Indole-2-carboxylic Acid Derivative Indole_Inhibitor->Complex Disrupts Interaction

References

An In-depth Technical Guide to the Fundamental Reactions of 3-Iodo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions of 3-iodo-1H-indole-2-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of this indole derivative, featuring an iodine atom at the C3-position and a carboxylic acid at the C2-position, allows for a diverse range of chemical transformations. This document details key palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo substituent of this compound and its derivatives is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for the synthesis of complex indole derivatives with potential biological activity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the indole scaffold and various aryl or heteroaryl groups. This reaction typically involves the palladium-catalyzed coupling of the 3-iodoindole with an organoboron reagent.

Quantitative Data for Suzuki-Miyaura Coupling of Indole Derivatives

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME801285
25-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME801290
35,7-DibromoindolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (µW)1.585
45,7-Dibromoindole4-Pyridylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃EtOH/H₂O120 (µW)181

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the this compound derivative (1.0 equiv) and the corresponding boronic acid (1.2-1.5 equiv) in a suitable solvent such as a mixture of 1,4-dioxane and water (4:1) is added a base, typically K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv). The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%), is then added, and the reaction mixture is heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-1H-indole-2-carboxylic acid derivative.

Reaction Pathway: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Indole 3-Iodo-1H-indole- 2-carboxylic Acid Derivative Catalyst Pd(0) Catalyst Indole->Catalyst Oxidative Addition BoronicAcid R-B(OH)₂ Base Base BoronicAcid->Base Product 3-Aryl-1H-indole- 2-carboxylic Acid Derivative Catalyst->Product Reductive Elimination Base->Catalyst

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the C3-position of the indole and a terminal alkyne, providing access to 3-alkynylindole derivatives. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Quantitative Data for Sonogashira Coupling of Iodo-Heterocycles

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF60495
21-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT298
33-Iodo-1-methyl-2-phenylindolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (2.5)Et₃N-RT2-
4Aryl IodidePropynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF-78 to RT-85-94

Experimental Protocol: General Procedure for Sonogashira Coupling

In a flask, the this compound derivative (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) salt, typically CuI (2-5 mol%), are combined. The flask is evacuated and backfilled with an inert gas. A degassed solvent, such as anhydrous DMF or THF, is added, followed by a degassed amine base, typically triethylamine (2.0-3.0 equiv). The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C. The reaction is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the 3-alkynyl-1H-indole-2-carboxylic acid derivative.

Reaction Pathway: Sonogashira Coupling

Sonogashira_Coupling Indole 3-Iodo-1H-indole- 2-carboxylic Acid Derivative Pd_Catalyst Pd(0) Catalyst Indole->Pd_Catalyst Oxidative Addition Alkyne R-C≡CH Cu_Catalyst Cu(I) Catalyst Alkyne->Cu_Catalyst Product 3-Alkynyl-1H-indole- 2-carboxylic Acid Derivative Pd_Catalyst->Product Reductive Elimination Base Base Cu_Catalyst->Base Base->Pd_Catalyst

Caption: Catalytic cycle for the Sonogashira coupling.

Heck Coupling

The Heck reaction facilitates the coupling of the 3-iodoindole with an alkene to form a new C-C bond, leading to 3-vinylindole derivatives. This reaction is catalyzed by a palladium complex in the presence of a base.

Quantitative Data for Heck Coupling of a 3-Iodoindole Derivative

EntryReactantAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound allyl-amide-Pd(OAc)₂ (10)K₂CO₃DMF100285
2This compound N-methylallyl-amide-Pd(OAc)₂ (10)K₂CO₃DMF100280
3This compound diallyl-amide-Pd(OAc)₂ (10)K₂CO₃DMF100275

The reactions above are intramolecular Heck cyclizations.

Experimental Protocol: General Procedure for Heck Coupling

A mixture of the this compound derivative (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and a base, for example, K₂CO₃ (2.0 equiv) or Et₃N (2.0 equiv), in a suitable solvent like DMF or acetonitrile is prepared in a reaction vessel. The vessel is sealed and heated to 80-120 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography to give the 3-alkenyl-1H-indole-2-carboxylic acid derivative.

Reaction Pathway: Heck Coupling

Heck_Coupling Indole 3-Iodo-1H-indole- 2-carboxylic Acid Derivative Catalyst Pd(0) Catalyst Indole->Catalyst Oxidative Addition Alkene Alkene Alkene->Catalyst Base Base Catalyst->Base Syn-Addition Product 3-Alkenyl-1H-indole- 2-carboxylic Acid Derivative Base->Product β-Hydride Elimination

Caption: Catalytic cycle for the Heck coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the 3-iodoindole with a primary or secondary amine. This reaction is crucial for the synthesis of 3-aminoindole derivatives, which are important pharmacophores.

Quantitative Data for Buchwald-Hartwig Amination of 3-Bromo-1H-indole-2-carboxylate

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (10)Xantphos (20)Cs₂CO₃1,4-Dioxane1102-482
23-MethoxyanilinePd(OAc)₂ (10)Xantphos (20)Cs₂CO₃1,4-Dioxane1102-469
34-MethoxyanilinePd(OAc)₂ (10)Xantphos (20)Cs₂CO₃1,4-Dioxane1102-475
43-Fluoro-4-methoxyanilinePd(OAc)₂ (10)Xantphos (20)Cs₂CO₃1,4-Dioxane1102-486

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried flask, the this compound derivative (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (5-10 mol%), a suitable phosphine ligand like Xantphos (4-20 mol%), and a base, typically Cs₂CO₃ (1.5-2.0 equiv) or K₃PO₄ (1.5-2.0 equiv), are combined. The flask is evacuated and backfilled with an inert gas. Anhydrous solvent, such as toluene or 1,4-dioxane, is added, and the mixture is heated to 80-110 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the 3-amino-1H-indole-2-carboxylic acid derivative.[1]

Reaction Pathway: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Indole 3-Iodo-1H-indole- 2-carboxylic Acid Derivative Catalyst Pd(0) Catalyst Indole->Catalyst Oxidative Addition Amine R₂NH Amine->Catalyst Base Base Catalyst->Base Deprotonation Product 3-Amino-1H-indole- 2-carboxylic Acid Derivative Base->Product Reductive Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Intramolecular Cyclization Reactions

The presence of the carboxylic acid at the C2-position and the reactive iodine at the C3-position makes this compound an excellent substrate for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Intramolecular Heck Reaction

By introducing an unsaturated moiety on the indole nitrogen or the carboxylic acid group, intramolecular Heck reactions can be employed to construct new rings fused to the indole core.

Quantitative Data for Intramolecular Heck Cyclization

EntrySubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1This compound allyl-amidePd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMF1002γ-Carbolinone85
2This compound N-methylallyl-amidePd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMF1002N-Methyl-γ-carbolinone80

Experimental Protocol: Intramolecular Heck Reaction for the Synthesis of γ-Carbolinones

A solution of the this compound allyl-amide derivative (1.0 equiv) in DMF is prepared in a reaction vessel. To this solution are added Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (2.0 equiv). The mixture is degassed and then heated to 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding γ-carbolinone.

Reaction Workflow: Intramolecular Heck Cyclization

Intramolecular_Heck_Workflow Start Start: 3-Iodo-1H-indole- 2-carboxylic acid allyl-amide Reaction Pd(OAc)₂, PPh₃, K₂CO₃ DMF, 100 °C, 2 h Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: γ-Carbolinone Purification->Product

References

An In-depth Technical Guide on the Iodination of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed examination of the iodination of indole-2-carboxylic acid, a reaction of significant interest in synthetic chemistry for the creation of functionalized indole scaffolds. The primary transformation discussed is the non-classical iodinative decarboxylation that yields 2,3-diiodoindoles, rather than a simple electrophilic substitution that preserves the carboxyl group. This guide covers the core reaction mechanism, experimental protocols, and quantitative data to support further research and application.

Core Reaction and Mechanism

The reaction of indole-2-carboxylic acid with molecular iodine does not typically result in the straightforward substitution of a hydrogen atom with iodine. Instead, under common reaction conditions, the substrate undergoes a process known as iodinative decarboxylation to afford 2,3-diiodoindoles. This transformation is particularly effective for N-protected indole-2-carboxylic acids, especially those bearing electron-donating groups on the benzene ring.

The prevailing hypothesis for the mechanism begins with a standard electrophilic aromatic substitution at the C-3 position, which is the most nucleophilic site on the indole ring. This is followed by a second electrophilic attack by iodine at the C-2 position, which is facilitated by the presence of the initial iodine atom and leads to the expulsion of carbon dioxide.

A key study by Putey et al. proposes a plausible mechanism for this transformation.[1][2][3] The reaction is initiated by the iodination at the C-3 position of the indole ring.[1] Subsequently, an electrophilic attack of another iodine molecule at the C-2 position occurs. This step is believed to be the driving force for the decarboxylation, leading to the formation of the 2,3-diiodoindole product. The presence of a base, such as sodium bicarbonate, is crucial for the reaction, likely to neutralize the hydrogen iodide (HI) formed during the electrophilic substitution steps. At lower temperatures, the reaction can be more selective towards the formation of the C-3 iodinated product without subsequent decarboxylation.[1]

Below is a diagram illustrating the proposed reaction pathway for this iodinative decarboxylation.

G cluster_start Starting Material cluster_step1 Step 1: C-3 Iodination cluster_step2 Step 2: C-2 Iodination & Decarboxylation cluster_product Final Product start Indole-2-carboxylic Acid reagent1 + I₂ intermediate1 3-Iodo-indole-2-carboxylic Acid reagent2 + I₂ reagent1->intermediate1 Electrophilic Aromatic Substitution intermediate2 Wheland-type Intermediate at C-2 co2 - CO₂ reagent2->intermediate2 Electrophilic Attack product 2,3-Diiodoindole co2->product Decarboxylation & Aromatization

Caption: Proposed mechanism for the iodinative decarboxylation of indole-2-carboxylic acid.

Quantitative Data Summary

The efficiency of the iodinative decarboxylation is highly dependent on the substituents on the indole ring and the nitrogen protecting group. The following table summarizes the yields of various 2,3-diiodoindoles obtained from their corresponding N-protected indole-2-carboxylic acids, as reported by Putey et al.[1][2][3]

EntryN-Protecting Group (R¹)Substituent (R²)ProductYield (%)
1EOM6-OMe1-(ethoxymethyl)-2,3-diiodo-6-methoxy-1H-indole91
2EOM5-OMe1-(ethoxymethyl)-2,3-diiodo-5-methoxy-1H-indole85
3EOM4-OMe1-(ethoxymethyl)-2,3-diiodo-4-methoxy-1H-indole91
4EOM7-OMe1-(ethoxymethyl)-2,3-diiodo-7-methoxy-1H-indole72
5EOMH1-(ethoxymethyl)-2,3-diiodo-1H-indole65
6EOM5-OBn1-(ethoxymethyl)-5-(benzyloxy)-2,3-diiodo-1H-indole88
7Me5-OMe2,3-diiodo-5-methoxy-1-methyl-1H-indole89

EOM = ethoxymethyl

Experimental Protocols

This section provides a detailed methodology for the iodinative decarboxylation of indole-2-carboxylic acids, adapted from the literature.[1][2][3]

Typical Procedure for Iodinative Decarboxylation:

  • Reagent Preparation: To a stirred solution of sodium bicarbonate (NaHCO₃, 2.0 equivalents) in water (1.5 mL), add the N-protected indole-2-carboxylic acid (1.0 equivalent, e.g., 0.20 mmol).

  • Dissolution: Stir the suspension at room temperature until a homogenous solution is obtained.

  • Addition of Solvent and Iodine: Add chloroform (CHCl₃, 1.5 mL) and molecular iodine (I₂, 2.0 equivalents) to the solution.

  • Reaction: Stir the resulting dark purple biphasic mixture vigorously at 70 °C for 4 hours.

  • Work-up: After cooling to room temperature, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extraction: Separate the layers and extract the aqueous phase with chloroform (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-diiodoindole.

The following diagram provides a visual representation of this experimental workflow.

G start Start reagents 1. Mix Indole-2-COOH, NaHCO₃, and H₂O start->reagents dissolution 2. Stir until homogeneous reagents->dissolution add_reagents 3. Add CHCl₃ and I₂ dissolution->add_reagents reaction 4. Heat at 70°C for 4h add_reagents->reaction workup 5. Quench with Na₂S₂O₃ solution reaction->workup extraction 6. Extract with CHCl₃ workup->extraction dry_concentrate 7. Dry and concentrate organic phases extraction->dry_concentrate purification 8. Purify by column chromatography dry_concentrate->purification end End (2,3-Diiodoindole) purification->end

Caption: Experimental workflow for the iodinative decarboxylation of indole-2-carboxylic acid.

Conclusion

The iodination of indole-2-carboxylic acid is a nuanced transformation that predominantly proceeds via an iodinative decarboxylation pathway to yield valuable 2,3-diiodoindole derivatives. This reaction is sensitive to temperature and the electronic nature of the indole scaffold. The provided mechanism, quantitative data, and detailed experimental protocol offer a solid foundation for researchers aiming to utilize this methodology for the synthesis of complex heterocyclic molecules relevant to drug discovery and materials science. Further investigation into controlling the selectivity between simple C-3 iodination and iodinative decarboxylation could open new avenues for the differential functionalization of the indole core.

References

An In-depth Technical Guide to the Electrophilic Substitution of Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of indole-2-carboxylic acid and its esters. The indole nucleus is a prevalent scaffold in numerous natural products and pharmaceuticals, and understanding its reactivity is crucial for the synthesis of novel therapeutic agents. This document details the regioselectivity, reaction mechanisms, and experimental protocols for key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.

Core Concepts: Reactivity of the Indole Nucleus

Indole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic attack. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring. Electrophilic substitution on the unsubstituted indole ring preferentially occurs at the C-3 position. This is due to the greater stability of the resulting cationic intermediate (arenium ion), where the positive charge can be delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene ring.[1]

The presence of a carboxylic acid group at the C-2 position, an electron-withdrawing group, deactivates the indole ring towards electrophilic attack. This deactivation influences the regioselectivity of the substitution, often requiring more forcing conditions and sometimes leading to substitution on the benzene ring.

General Mechanism of Electrophilic Substitution

The general mechanism for electrophilic substitution on indole-2-carboxylic acid proceeds through a two-step addition-elimination pathway. An electrophile (E⁺) attacks the electron-rich indole ring, forming a resonance-stabilized cationic intermediate, also known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the indole ring.

G cluster_1 Indole Indole-2-carboxylic Acid Intermediate Sigma Complex (Resonance Stabilized Cation) Indole->Intermediate + E+ Electrophile Electrophile (E+) Product Substituted Indole-2-carboxylic Acid Intermediate->Product - H+ Base Base HB HB+ Electrophile_gen Electrophile Generation Electrophile_gen->Electrophile G cluster_0 Nitration Pathway of Indole-2-Carboxylic Acid Derivatives Start Indole-2-carboxylic Acid Derivative Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration C3_Product 3-Nitroindole Derivative Nitration->C3_Product Pyrrole Ring Attack C5_Product 5-Nitroindole Derivative Nitration->C5_Product Benzene Ring Attack C6_Product 6-Nitroindole Derivative Nitration->C6_Product Benzene Ring Attack G cluster_0 Friedel-Crafts Acylation Workflow Start Ethyl Indole-2-carboxylate Reaction Acylation Reaction in Acetonitrile Start->Reaction Reagents Carboxylic Acid (RCOOH) + (CF3CO)2O + H3PO4 Reagents->Reaction Product Ethyl 3-acylindole-2-carboxylate Reaction->Product

References

Technical Guide: 3-Iodo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 167631-58-5

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-iodo-1H-indole-2-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, and explores its current and potential applications in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid, off-white compound.[1] While comprehensive experimental data for this specific molecule is not widely published, predicted values and data for the parent compound, indole-2-carboxylic acid, provide valuable insights.

PropertyValueSource
CAS Number 167631-58-5[1]
Molecular Formula C₉H₆INO₂[1]
Molecular Weight 287.05 g/mol [1]
Predicted XlogP 2.6[2]
Monoisotopic Mass 286.94434 Da[2]
Appearance Off-white solid[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the direct iodination of the indole-2-carboxylic acid precursor. Several methods for the iodination of aromatic compounds and carboxylic acids have been reported, which can be adapted for this specific synthesis.

Iodination of Indole-2-carboxylic Acid

A plausible synthetic route involves the electrophilic iodination of indole-2-carboxylic acid at the C-3 position, which is highly activated towards such reactions.

Experimental Protocol:

  • Materials: Indole-2-carboxylic acid, Iodine (I₂), a suitable base (e.g., sodium bicarbonate), and a solvent system (e.g., a mixture of chloroform and water).

  • Procedure:

    • Dissolve indole-2-carboxylic acid in an appropriate solvent.

    • Add a base to neutralize the carboxylic acid and facilitate the reaction.

    • Slowly add a solution of iodine in a suitable solvent to the reaction mixture at a controlled temperature.

    • The reaction is typically stirred at an elevated temperature to ensure completion.[3]

    • Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., aqueous sodium thiosulfate) to remove excess iodine, followed by extraction with an organic solvent.

    • The organic layer is then washed, dried, and concentrated to yield the crude product.

    • Purification is typically achieved through recrystallization or column chromatography.

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Indole-2-carboxylic_Acid Indole-2-carboxylic Acid Mixing Mix Starting Materials Indole-2-carboxylic_Acid->Mixing Iodine Iodine (I₂) Iodine->Mixing Base Base (e.g., NaHCO₃) Base->Mixing Solvent Solvent (e.g., CHCl₃/H₂O) Solvent->Mixing Heating Heat and Stir Mixing->Heating Quenching Quench with Na₂S₂O₃ Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify (Recrystallization/Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, the N-H proton of the indole, and the carboxylic acid proton. The introduction of the iodine atom at the C-3 position will influence the chemical shifts of the neighboring protons. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (around 12-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbon atom attached to the iodine (C-3) will experience a significant upfield shift due to the heavy atom effect. The carbonyl carbon of the carboxylic acid will appear downfield (typically >160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching absorption for the carbonyl group, expected around 1680-1710 cm⁻¹.

  • C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

  • N-H stretching of the indole ring, usually around 3300-3500 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (287.05 g/mol ). A prominent M+1 peak will be observed due to the natural abundance of ¹³C. Characteristic fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The presence of iodine will also lead to characteristic isotopic patterns and fragmentation pathways involving the loss of an iodine atom or HI.

Applications in Research and Drug Development

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds. The introduction of an iodine atom at the 3-position offers a handle for further chemical modifications through cross-coupling reactions, making this compound a valuable building block for creating diverse chemical libraries.

Potential Therapeutic Areas

Derivatives of indole-2-carboxylic acid have shown promise in various therapeutic areas:

  • Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. The core structure chelates with magnesium ions in the active site of the enzyme.

  • Anti-inflammatory and Anti-asthmatic Agents: Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been discovered as selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, which is implicated in the pathophysiology of asthma and other inflammatory conditions.

  • Anticancer Agents: This class of compounds has been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are involved in tumor immune escape. Additionally, derivatives have been designed to target the 14-3-3η protein, which is implicated in liver cancer.

Signaling Pathway Involvement (Example: HIV-1 Integrase Inhibition):

G cluster_hiv HIV Replication Cycle Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Integration Integration of Viral DNA into Host Genome Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Budding Viral Assembly & Budding Transcription_Translation->Assembly_Budding HIV_Integrase HIV-1 Integrase HIV_Integrase->Integration catalyzes Indole_Derivative 3-Iodo-1H-indole-2-carboxylic Acid Derivative Inhibition Inhibition Indole_Derivative->Inhibition Inhibition->HIV_Integrase

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its utility as a precursor for various classes of therapeutic agents, including antiviral, anti-inflammatory, and anticancer compounds, makes it a compound of high interest for researchers in medicinal chemistry and pharmacology. Further exploration of its chemical reactivity and biological activity is likely to yield novel and effective drug candidates.

References

An In-depth Technical Guide to 3-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 3-iodo-1H-indole-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The indole nucleus is a prominent scaffold in numerous biologically active compounds, and its halogenated derivatives are of significant interest for their ability to modulate pharmacological properties. This document summarizes the known synthesis strategies, physicochemical properties, and the biological context of this compound and its derivatives.

Chemical Properties and Data

This compound is a solid, off-white compound.[1] Below is a summary of its key chemical identifiers and properties.

PropertyValueSource
Molecular Formula C9H6INO2[1]
Molecular Weight 287.05 g/mol [1]
CAS Number 167631-58-5[1]

Due to a lack of specific experimental data in the reviewed literature for this compound, representative spectroscopic data for a closely related compound, methyl 3-iodo-1H-indole-2-carboxylate, is presented below as a reference for researchers.

Spectroscopic Data (Methyl 3-iodo-1H-indole-2-carboxylate)
Molecular Formula C10H8INO2
Molecular Weight 301.08 g/mol
Mass Spectrometry Monoisotopic Mass: 300.95998 Da

Synthesis and Experimental Protocols

The direct and selective iodination of the C-3 position of the indole-2-carboxylic acid core presents a synthetic challenge. While a specific, detailed experimental protocol for the synthesis of this compound could not be readily located in the surveyed literature, a general approach involving the electrophilic iodination of a suitable indole-2-carboxylic acid precursor can be inferred.

A common method for the iodination of indoles involves the use of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), often in the presence of a base. The reaction proceeds via electrophilic substitution at the electron-rich C-3 position of the indole ring.

Hypothetical Experimental Protocol for the Synthesis of this compound:

To a solution of 1H-indole-2-carboxylic acid in a suitable solvent (e.g., N,N-dimethylformamide), an equimolar amount of an iodinating agent (e.g., N-iodosuccinimide) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Note: This is a generalized procedure and would require optimization of reaction conditions, including solvent, temperature, and purification method.

A related synthetic methodology found in the literature is the iodinative decarboxylation of indole-2-carboxylic acids, which leads to the formation of 2,3-diiodoindoles. While not a direct synthesis of the target compound, this procedure highlights the reactivity of the indole ring towards iodine.

Experimental Protocol for Iodinative Decarboxylation:

To a stirred solution of NaHCO₃ (34 mg, 0.40 mmol) in H₂O (1.5 mL) is added 1-(ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid (50 mg, 0.20 mmol). The suspension is stirred until a homogenous solution is obtained. CHCl₃ (1.5 mL) and iodine (102 mg, 0.40 mmol) are added, and the dark purple mixture is stirred at 70 °C for 4 hours.

Biological Activity and Therapeutic Potential

While direct biological studies on this compound are limited in the available literature, the broader class of indole-2-carboxylic acid derivatives has been extensively investigated for a range of therapeutic applications. The core scaffold serves as a versatile template for the design of potent and selective inhibitors of various biological targets.

CysLT1 Selective Antagonists

Derivatives of 1H-indole-2-carboxylic acid have been identified as a novel class of selective antagonists for the cysteinyl leukotriene 1 (CysLT₁) receptor.[2] These receptors are involved in the pathophysiology of asthma and other inflammatory conditions. The carboxylic acid moiety at the C-2 position of the indole ring has been shown to be crucial for this antagonist activity.[2]

HIV-1 Integrase Strand Transfer Inhibitors

The indole-2-carboxylic acid scaffold has also been explored for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3] The indole nucleus and the C-2 carboxyl group can chelate with the magnesium ions in the active site of the integrase enzyme, thereby inhibiting its function.[3]

IDO1/TDO Dual Inhibitors

Furthermore, derivatives of indole-2-carboxylic acid have been synthesized and evaluated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[4] These enzymes are implicated in tumor immune evasion, making them attractive targets for cancer immunotherapy.

Signaling Pathways and Logical Relationships

The biological activities of indole-2-carboxylic acid derivatives are intrinsically linked to their interaction with specific signaling pathways. For instance, as CysLT₁ receptor antagonists, they would modulate downstream signaling cascades initiated by cysteinyl leukotrienes, which are key mediators in inflammatory responses.

Below are diagrams illustrating the logical workflow for the synthesis and the potential role of this class of compounds in a signaling pathway.

Synthesis_Workflow Start 1H-indole-2-carboxylic acid Reaction Electrophilic Substitution Start->Reaction Reagents Iodinating Agent (e.g., NIS) Base (optional) Reagents->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Signaling_Pathway cluster_receptor Cell Membrane CysLT1 CysLT1 Receptor G_Protein G-Protein Activation CysLT1->G_Protein Activates Leukotriene Cysteinyl Leukotriene Leukotriene->CysLT1 Binds IndoleDerivative Indole-2-Carboxylic Acid Derivative (Antagonist) IndoleDerivative->CysLT1 Blocks Downstream Downstream Signaling (e.g., Calcium Mobilization) G_Protein->Downstream Inflammation Inflammatory Response Downstream->Inflammation

Potential role of indole-2-carboxylic acid derivatives in CysLT1 receptor signaling.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. While detailed literature on its synthesis and direct biological activity is sparse, the extensive research into its derivatives highlights the potential of the indole-2-carboxylic acid scaffold. Further investigation into the synthesis and pharmacological properties of the title compound is warranted to fully elucidate its potential in drug discovery and development. Researchers are encouraged to adapt and optimize general iodination procedures to access this compound and explore its biological profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Iodo-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-iodo-1H-indole-2-carboxylic acid and its derivatives, which are valuable intermediates in the development of new therapeutic agents. The methodologies outlined below are based on established and efficient synthetic strategies, offering versatility for creating a diverse range of substituted indole structures.

Introduction

Indole-based compounds are a prominent class of heterocyclic structures found in numerous natural products and pharmaceuticals. Specifically, this compound derivatives serve as crucial building blocks for the synthesis of more complex molecules, including potent antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor, HIV-1 integrase inhibitors, and dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[1][2][3] The presence of the iodine atom at the C3 position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[4][5][6][7]

This document details two primary, robust methods for the synthesis of 3-iodoindole derivatives: a consecutive four-component synthesis and a palladium/copper-catalyzed coupling followed by electrophilic cyclization.

Synthesis Methodologies

Method 1: Consecutive Four-Component Synthesis of Trisubstituted 3-Iodoindoles

This one-pot method provides a straightforward approach to trisubstituted 3-iodoindoles starting from readily available ortho-haloanilines and terminal alkynes. The sequence involves a copper-free alkynylation, base-catalyzed cyclization to form the indole ring, electrophilic iodination, and a final alkylation.[4]

Experimental Protocol:

  • Alkynylation: In a reaction vessel, combine the ortho-haloaniline (1.0 equiv), terminal alkyne (1.2 equiv), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base. Heat the mixture at 100 °C.

  • Cyclization: After the initial reaction, add potassium tert-butoxide (KOt-Bu) and continue heating at 100 °C for approximately 15 minutes to facilitate the cyclization and formation of the indole ring.

  • Iodination: Cool the reaction mixture to room temperature and add N-iodosuccinimide (NIS) to introduce the iodine atom at the 3-position of the indole.

  • Alkylation: Finally, add an alkyl halide to the reaction mixture at room temperature to alkylate the indole nitrogen.

  • Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by chromatography to yield the desired trisubstituted 3-iodoindole.

Quantitative Data:

The yields for this four-component synthesis vary depending on the substrates used, typically ranging from 11% to 69%.[4]

Starting Ortho-haloanilineTerminal AlkyneAlkyl HalideProduct Yield (%)
2,4-dibromoanilinePhenylacetyleneMethyl iodide55
4-bromo-2-iodoaniline1-HexyneEthyl bromide42
2-chloroaniline4-ethynylanisoleBenzyl chloride61

Table 1: Representative yields for the four-component synthesis of trisubstituted 3-iodoindoles.

Reaction Workflow:

four_component_synthesis start Ortho-haloaniline + Terminal Alkyne step1 Copper-free Alkynylation (DBU, 100 °C) start->step1 step2 Base-catalyzed Cyclization (KOt-Bu, 100 °C) step1->step2 step3 Electrophilic Iodination (NIS, rt) step2->step3 step4 N-Alkylation (Alkyl halide, rt) step3->step4 end Trisubstituted 3-Iodoindole step4->end

Four-component synthesis of 3-iodoindoles.
Method 2: Palladium/Copper-Catalyzed Coupling and Electrophilic Cyclization

This efficient two-step process is highly effective for preparing a wide variety of 2,3-disubstituted indoles.[5][6] The first step involves a Sonogashira cross-coupling reaction, followed by an electrophilic cyclization using molecular iodine.

Experimental Protocol:

Step 1: Sonogashira Coupling

  • To a solution of N,N-dialkyl-2-iodoaniline (1.0 equiv) in triethylamine (Et3N), add the terminal acetylene (1.2 equiv).

  • Add PdCl2(PPh3)2 (2 mol %) and CuI (1 mol %) as catalysts.

  • Heat the reaction mixture at 50 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • After completion, the reaction mixture is worked up to isolate the N,N-dialkyl-o-(1-alkynyl)aniline intermediate.

Step 2: Electrophilic Iodocyclization

  • Dissolve the N,N-dialkyl-o-(1-alkynyl)aniline intermediate in dichloromethane (CH2Cl2).

  • Add a solution of molecular iodine (I2) in CH2Cl2 dropwise at room temperature.

  • Stir the reaction until completion.

  • The reaction is then quenched with aqueous sodium thiosulfate solution, and the product is extracted.

  • The crude product is purified by column chromatography to afford the 3-iodoindole derivative.

Quantitative Data:

This method generally provides excellent yields for a variety of substrates.

N,N-Dialkyl-2-iodoanilineTerminal AcetyleneProductOverall Yield (%)
N,N-dimethyl-2-iodoanilinePhenylacetylene1-Methyl-2-phenyl-3-iodoindole92
N,N-dibutyl-2-iodoaniline1-Hexyne1-Butyl-2-butyl-3-iodoindole85
N,N-dimethyl-5-nitro-2-iodoanilineTrimethylsilylacetylene1-Methyl-5-nitro-2-(trimethylsilyl)-3-iodoindole78

Table 2: Representative yields for the two-step synthesis of 3-iodoindoles.[5]

Reaction Workflow:

two_step_synthesis start N,N-Dialkyl-2-iodoaniline + Terminal Acetylene step1 Sonogashira Coupling (Pd/Cu catalyst, Et3N, 50 °C) start->step1 intermediate N,N-Dialkyl-o-(1-alkynyl)aniline step1->intermediate step2 Electrophilic Iodocyclization (I2, CH2Cl2, rt) intermediate->step2 end 3-Iodoindole Derivative step2->end

Two-step synthesis of 3-iodoindoles.

Applications in Drug Discovery

This compound and its derivatives are pivotal in the synthesis of biologically active molecules. The C3-iodo group serves as a key functional handle for introducing diverse substituents via palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Signaling Pathway Context: CysLT1 Receptor Antagonism

Derivatives of this compound have been investigated as antagonists of the CysLT1 receptor. Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that, upon binding to the CysLT1 receptor, trigger downstream signaling cascades leading to bronchoconstriction and inflammatory responses, particularly in asthma. Antagonists block this interaction, thereby mitigating the pathological effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular Signaling CysLTs CysLTs Receptor CysLT1 Receptor CysLTs->Receptor Binds G_protein G-protein Activation Receptor->G_protein Activates No_Response Inhibition of Response Receptor->No_Response Antagonist Indole-2-carboxylic Acid Derivative Antagonist->Receptor Blocks Antagonist->No_Response Downstream Downstream Signaling (e.g., Ca2+ mobilization) G_protein->Downstream Response Pathophysiological Response (e.g., Bronchoconstriction) Downstream->Response

CysLT1 receptor signaling and antagonism.

Conclusion

The synthetic protocols detailed in these application notes provide robust and versatile methods for accessing this compound derivatives. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as precursors to a wide array of biologically active molecules. The ability to readily introduce substitutions at the C3 position makes them invaluable for the systematic exploration of chemical space in the pursuit of novel therapeutics.

References

Application Notes: 3-iodo-1H-indole-2-carboxylic acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-iodo-1H-indole-2-carboxylic acid is a highly versatile synthetic intermediate crucial for the development of complex organic molecules. Its structure incorporates three key functional groups ripe for chemical modification: the reactive carbon-iodine bond at the C-3 position, the carboxylic acid at the C-2 position, and the nitrogen atom of the indole ring. The presence of the iodo-substituent makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkynyl moieties. This capability is paramount in the construction of compound libraries for structure-activity relationship (SAR) studies in drug discovery. Derivatives of this scaffold have shown significant potential in various therapeutic areas, including as antiviral, anti-inflammatory, and anticancer agents.[1][2][3][4]

Synthesis of this compound

The parent compound, this compound, can be synthesized from the readily available 1H-indole-2-carboxylic acid through direct iodination. A common method involves the use of iodine in the presence of a base.

General Experimental Protocol: Iodination of 1H-indole-2-carboxylic acid

A typical procedure for the synthesis of 2,3-diiodoindoles from indole-2-carboxylic acids involves an iodinative decarboxylation process.[5] For the specific synthesis of this compound, a more direct iodination without decarboxylation is required. A general method for aromatic iodination uses reagents like iodine with a base or an oxidizing agent. For instance, treating 1-(ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid with two equivalents of iodine and sodium bicarbonate can yield the 3-iodo derivative, although the primary product in this specific cited case was a di-iodinated and decarboxylated compound.[5] A more direct approach involves using an iodinating agent like N-iodosuccinimide (NIS) or an iodine/base system under controlled conditions to favor substitution at the C-3 position.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 3-position of the indole ring is the most synthetically useful feature of this intermediate, serving as a handle for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl iodide with an organoboron reagent, typically a boronic acid or ester.[2] This reaction is fundamental for synthesizing 3-aryl or 3-heteroaryl indoles, which are common motifs in pharmacologically active compounds.[2][6]

General Reaction Scheme: Suzuki-Miyaura Coupling

Suzuki_Coupling reactant1 This compound reagents Pd Catalyst Base reactant1->reagents reactant2 R-B(OH)₂ reactant2->reagents product 3-Aryl-1H-indole-2-carboxylic acid reagents->product

Caption: General scheme for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile

While the specific protocol for the carboxylic acid is not detailed in the provided results, a closely related derivative, 1-benzyl-3-iodo-1H-indole-2-carbonitrile, demonstrates the typical conditions.

  • Combine the 3-iodo-indole derivative (1 equiv.), the boronic acid (1.2 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3 equiv.) in a reaction vessel.

  • Add a 4:1 mixture of dioxane and water as the solvent.

  • Heat the mixture at 80 °C for 12 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-benzyl-3-iodo-1H-indole-2-carbonitrilePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O801285Adapted from[6]
3-chloroindazole5-indole boronic acidP2 PrecatalystK₃PO₄Dioxane/H₂O10015>95[7]
3-iodo-1H-indazoleVarious boronic acidsPd(OAc)₂/PCy₃K₃PO₄Dioxane/H₂ORT--Adapted from[8]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the 3-iodo-indole and a terminal alkyne, yielding 3-alkynyl indoles. This reaction is invaluable for creating rigid molecular scaffolds and for the synthesis of natural products and pharmaceuticals.[9][10] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11]

General Reaction Scheme: Sonogashira Coupling

Sonogashira_Coupling reactant1 This compound reagents Pd Catalyst Cu(I) Co-catalyst Base reactant1->reagents reactant2 H−C≡C−R reactant2->reagents product 3-Alkynyl-1H-indole-2-carboxylic acid reagents->product

Caption: General scheme for Sonogashira coupling.

Experimental Protocol: General Sonogashira Coupling

  • To a solution of the 3-iodo-indole derivative (1 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., DMF or THF/Et₃N), add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).

  • Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 3-alkynyl indole.[12]

Table 2: Summary of Sonogashira Coupling Reactions

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1-benzyl-3-iodo-1H-indole-2-carbonitrilePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6090Adapted from[6]
3-iodo-6-methyl-1H-indoleTerminal AlkynePd Catalyst / Cu(I)Amine Base---[9]
N-TFA-2-iodoanilineVarious AlkynesPd(PPh₃)₂Cl₂ / CuIK₂CO₃DMF60High[12]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13] Using this compound, this reaction allows for the synthesis of 3-amino-indole derivatives, which are important pharmacophores. The reaction involves an aryl halide, an amine, a base, and a palladium catalyst with a suitable phosphine ligand.[14]

General Reaction Scheme: Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination reactant1 This compound reagents Pd Catalyst Ligand Base reactant1->reagents reactant2 R¹R²NH reactant2->reagents product 3-(R¹R²N)-1H-indole-2-carboxylic acid reagents->product

Caption: General scheme for Buchwald-Hartwig amination.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or a biarylphosphine), and a base (e.g., NaOt-Bu or Cs₂CO₃).

  • Add the 3-iodo-indole derivative (1 equiv.), the amine (1.2-1.5 equiv.), and an anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere.

  • Heat the reaction mixture (typically 80-110 °C) for the required time (monitored by TLC or GC-MS).

  • After cooling, quench the reaction, dilute with a suitable solvent, and filter through celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

Table 3: Summary of Buchwald-Hartwig Amination Reactions

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-bromoanisoleMorpholine(NHC)Pd(allyl)ClNaOt-BuDioxaneRT90[15]
Aryl ChloridesCyclic AminesNHC-Pd Complexes---High[16]
Aryl HalidesPrimary/Secondary AminesPd(OAc)₂ / PhosphineNaOt-BuToluene80-100-[14]

Applications in Drug Discovery

Derivatives of indole-2-carboxylic acid are prominent in medicinal chemistry due to their ability to act as privileged scaffolds that can interact with various biological targets.

HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[1][17] The indole core and the C-2 carboxyl group can chelate Mg²⁺ ions in the enzyme's active site.[1][18] Modifications at the C-3 position, facilitated by the 3-iodo intermediate, can significantly enhance inhibitory activity by improving interactions with a nearby hydrophobic cavity.[1][17]

Signaling Pathway: HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_HIV HIV Life Cycle vDNA Viral DNA Integrase HIV-1 Integrase vDNA->Integrase binds HostDNA Host Cell DNA Integrase->HostDNA inserts into Provirus Provirus (Integrated DNA) HostDNA->Provirus forms Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->Integrase blocks Mg_ions Mg²⁺ Ions in Active Site Inhibitor->Mg_ions chelates

Caption: Inhibition of HIV-1 integrase by indole derivatives.

CysLT1 Receptor Antagonists

Certain 3-substituted-1H-indole-2-carboxylic acids have been discovered as novel, potent, and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[3] These receptors are involved in inflammatory conditions like asthma. The indole-2-carboxylic acid moiety was found to be an essential pharmacophore for this activity.[3]

Table 4: Biological Activity of Indole-2-Carboxylic Acid Derivatives

Compound IDTargetActivity (IC₅₀)Cytotoxicity (CC₅₀)Therapeutic AreaReference
20a HIV-1 Integrase0.13 µM> 29 µMAntiviral (HIV)[1]
17b HIV-1 Integrase0.39 µM> 80 µMAntiviral (HIV)[1]
17k CysLT1 Receptor0.0059 µM-Anti-inflammatory (Asthma)[3]
9o-1 IDO1/TDO1.17 µM (IDO1)\n1.55 µM (TDO)-Cancer Immunotherapy[4]

Synthetic Workflow Overview

The versatility of this compound allows for a branching synthetic strategy to access a wide range of functionalized indole derivatives for screening and development.

Workflow: Synthetic Utility of this compound

Synthetic_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Product Classes cluster_applications Applications start This compound suzuki Suzuki Coupling + R-B(OH)₂ start->suzuki sonogashira Sonogashira Coupling + R-C≡CH start->sonogashira buchwald Buchwald-Hartwig + R¹R²NH start->buchwald aryl_indoles 3-Aryl Indoles suzuki->aryl_indoles alkynyl_indoles 3-Alkynyl Indoles sonogashira->alkynyl_indoles amino_indoles 3-Amino Indoles buchwald->amino_indoles apps Drug Discovery (Antiviral, Anticancer) Functional Materials aryl_indoles->apps alkynyl_indoles->apps amino_indoles->apps

Caption: Synthetic pathways from the core intermediate.

References

Application Notes and Protocols for the Heck Coupling of 3-Iodo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Heck coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the olefination of aryl halides. This application note details the Heck coupling of 3-iodo-1H-indole-2-carboxylic acid, a versatile building block in medicinal chemistry. The resulting 3-alkenyl-1H-indole-2-carboxylic acid scaffold is a key pharmacophore in a variety of biologically active molecules, demonstrating the importance of this synthetic transformation in drug discovery and development.

Applications in Drug Discovery

The 3-alkenyl-1H-indole-2-carboxylic acid core is a privileged structure in the development of novel therapeutics. Its derivatives have shown significant potential in several key areas:

  • Anti-inflammatory Agents: Notably, derivatives of this scaffold have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[1] CysLT1 is a key mediator in the inflammatory cascade associated with asthma and allergic rhinitis. Antagonism of this receptor can lead to the alleviation of bronchoconstriction and airway inflammation.

  • Anticancer Therapeutics: Structurally related 3-alkenyl-2-oxindoles have demonstrated potent antiproliferative and anti-angiogenic properties through the inhibition of key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Kit.[2][3] These kinases are crucial for tumor growth, metastasis, and the formation of new blood vessels that supply tumors. The structural similarity suggests that 3-alkenyl-1H-indole-2-carboxylic acids could also function as kinase inhibitors, offering a promising avenue for the development of new cancer therapies.

  • Antiviral Agents: Recent studies have highlighted the potential of 3-alkenyl-2-oxindole derivatives as potent antiviral agents, including against SARS-CoV-2.[2] This opens up the possibility of exploring 3-alkenyl-1H-indole-2-carboxylic acid derivatives for the development of novel antiviral drugs.

  • HIV Integrase Inhibition: Indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[4][5] The introduction of an alkenyl substituent at the 3-position could enhance binding affinity and inhibitory activity.

Experimental Protocols

The following protocols provide a general framework for the Heck coupling of this compound with various alkenes. Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Heck Coupling with Activated Alkenes (e.g., Acrylates)

This protocol is adapted from general procedures for the Heck reaction of aryl iodides with activated alkenes.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents) or Sodium Carbonate (Na₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent (5-10 mL) via syringe.

  • Add the alkene (1.5 mmol) via syringe and seal the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling with Styrene Derivatives

This protocol provides general conditions that can be adapted for the coupling with styrenes.

Materials:

  • This compound

  • Styrene derivative (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., triphenylphosphine (PPh₃) or a bulky phosphine ligand, 4-10 mol%)

  • Base (e.g., K₂CO₃, NaOAc, or an organic base like Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMF, MeCN, or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst, the phosphine ligand, and the base.

  • Add the solvent and the styrene derivative.

  • Heat the mixture to 100-140 °C with stirring.

  • Monitor the reaction until completion using TLC or LC-MS.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Heck coupling of iodo-indoles with various alkenes, which can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Heck Coupling of Iodo-Indoles with Activated Alkenes

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl AcrylatePd(OAc)₂ (5)Et₃NDMF1001285-95
2Ethyl AcrylatePdCl₂(PPh₃)₂ (3)Na₂CO₃MeCN802480-90
3Acrylic AcidPd(OAc)₂ (2.5)Na₂CO₃CH₃CN/H₂OReflux18~90
4AcrylonitrilePd(OAc)₂ (5)K₂CO₃DMA120875-85

Table 2: Heck Coupling of Iodo-Indoles with Styrene Derivatives

EntryStyrene DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NToluene1101670-85
24-MethylstyrenePdCl₂(PPh₃)₂ (3)-NaOAcDMF1402475-90
34-MethoxystyrenePd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃DMA1301280-95
44-ChlorostyrenePd₂(dba)₃ (1)P(t-Bu)₃ (4)Cy₂NMeDioxane1001865-80

Yields are approximate and will vary depending on the specific indole substrate and reaction conditions.

Visualizations

Heck Coupling Reaction Workflow

G General Workflow for Heck Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine this compound, Pd catalyst, base, and ligand (if any) in a dry reaction vessel. add_solvent Add anhydrous solvent. prep_reactants->add_solvent add_alkene Add alkene. add_solvent->add_alkene heat_stir Heat and stir the mixture under an inert atmosphere. add_alkene->heat_stir monitor Monitor reaction progress (TLC, LC-MS). heat_stir->monitor cool Cool to room temperature. monitor->cool extract Aqueous work-up and extraction. cool->extract purify Purify by column chromatography. extract->purify product product purify->product 3-Alkenyl-1H-indole-2-carboxylic acid

Caption: General experimental workflow for the Heck coupling reaction.

Catalytic Cycle of the Heck Reaction

G Catalytic Cycle of the Heck Reaction pd0 Pd(0)Ln pd_complex R-Pd(II)-I(Ln) pd0->pd_complex Oxidative Addition (R-I) base Base alkene_coord Alkene-Pd Complex pd_complex->alkene_coord Alkene Coordination insertion_product Insertion Product alkene_coord->insertion_product Migratory Insertion beta_hydride β-Hydride Elimination insertion_product->beta_hydride product_complex Product-Pd Complex beta_hydride->product_complex Syn-Elimination product_complex->pd0 Reductive Elimination (+ Base) product R-Alkene (Product) product_complex->product hx H-Base⁺ I⁻ base->hx

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

CysLT1 Receptor Signaling Pathway in Asthma

G Cysteinyl Leukotriene 1 (CysLT1) Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cyslt1 CysLT1 Receptor (GPCR) gq Gq Protein cyslt1->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release (from ER) ip3->ca2 Induces pkc Protein Kinase C (PKC) dag->pkc Activates response Pathophysiological Responses: - Bronchoconstriction - Airway Edema - Mucus Secretion - Eosinophil Recruitment ca2->response pkc->response leukotriene Cysteinyl Leukotrienes (e.g., LTD4) leukotriene->cyslt1 Binds & Activates antagonist 3-Alkenyl-1H-indole-2- carboxylic acid derivative (Antagonist) antagonist->cyslt1 Blocks Binding

Caption: Simplified CysLT1 receptor signaling in asthma and its inhibition.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in a vast array of pharmaceuticals. The indole nucleus is a privileged scaffold in numerous biologically active molecules, and the functionalization of the indole core is of significant interest. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-iodo-1H-indole-2-carboxylic acid, a key intermediate for the synthesis of novel indole-based drug candidates. The presence of a free N-H on the indole ring and a carboxylic acid moiety presents unique challenges that require careful optimization of reaction conditions.

Reaction Principle and Considerations

The Buchwald-Hartwig amination involves the reaction of an aryl halide (or triflate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2]

For the amination of this compound, several factors must be considered:

  • Reactivity of the Aryl Iodide: Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the oxidative addition step. However, the iodide anion generated during the reaction can sometimes have an inhibitory effect on the catalyst.[1][3]

  • Indole N-H Proton: The acidic proton of the indole nitrogen can potentially react with the base or the palladium catalyst. While many Buchwald-Hartwig reactions are compatible with a free N-H, protection may be necessary in some cases.

  • Carboxylic Acid Group: The carboxylic acid is a protic and potentially coordinating functional group that can be sensitive to strong bases. The choice of a compatible base is crucial to avoid deprotonation and potential side reactions. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred for substrates with base-sensitive functional groups.[1] Alternatively, bases like lithium bis(trimethylsilyl)amide (LiHMDS) have been shown to be compatible with protic functional groups in some instances.[1]

  • Choice of Ligand: The selection of the phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos, BrettPhos) or Hartwig research groups, are generally effective in promoting the catalytic cycle.[1][4] For indole substrates, ligands like DavePhos have been reported to be effective.[1]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Ar-Pd(II)(L)-X Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(L)(HNR'R'')]+X- OxAdd->AmineCoord + HNR'R'' PdAmido Ar-Pd(II)(L)-NR'R'' AmineCoord->PdAmido + Base - [Base-H]+X- PdAmido->Pd0 Product Ar-NR'R'' PdAmido->Product Reductive Elimination ArylHalide 3-iodo-1H-indole- 2-carboxylic acid Amine R'R''NH Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of related haloindole substrates. This data can serve as a starting point for the optimization of the reaction with this compound.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Haloindoles

ParameterTypical Range/ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂Pre-catalysts can also be used for efficient generation of the active Pd(0) species.[3]
Ligand XPhos, SPhos, RuPhos, BrettPhos, DavePhosThe choice of ligand is substrate-dependent and crucial for reaction efficiency.[1][4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu, LiHMDSWeak inorganic bases are recommended for substrates with sensitive functional groups.[1][3]
Solvent Toluene, Dioxane, THF, t-BuOHAnhydrous conditions are generally required.
Temperature 80 - 120 °COptimization may be required for sensitive substrates.[5]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.
Catalyst Loading 1 - 5 mol%Lower catalyst loadings are desirable for process efficiency.[6]

Table 2: Examples of Buchwald-Hartwig Amination on Functionalized Indoles

Indole SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-BromoindoleArylboronic acid (Suzuki)Pd(PPh₃)₄Na₂CO₃Water/Organic1201N/A[5]
3-Bromoindole-2-carboxylateSubstituted anilinesPd(OAc)₂N/AN/AN/AN/AN/A(Implied from synthesis scheme)
N-(2-allylphenyl) benzamide(Intramolecular)Pd(OAc)₂BQDioxane1001262-90[7]
Aryl HalidesPrimary AminesBrettPhos/Pd-precatalystK₂CO₃t-BuOHN/AN/AGood[8]
Heteroaryl HalidesSecondary AminesRuPhos/Pd-precatalystK₂CO₃t-BuOHN/AN/AGood[8]

Note: "N/A" indicates that the specific information was not available in the cited abstract or summary.

Experimental Protocols

The following is a representative experimental protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on general procedures found in the literature and should be optimized for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium source (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Experimental Workflow Diagram

Experimental_Workflow start Start prep Prepare Reaction Vessel (Oven-dried flask, stir bar) start->prep add_solids Add Solids under Inert Atmosphere (this compound, Pd catalyst, ligand, base) prep->add_solids add_liquids Add Anhydrous Solvent and Amine add_solids->add_liquids reaction Heat Reaction Mixture (e.g., 100 °C) add_liquids->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Continue heating workup Aqueous Work-up (Quench, extract, wash) monitor->workup Reaction complete purify Purification (Column chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Preparation: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution) followed by the amine (1.1-1.5 equiv).

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. If the carboxylic acid is deprotonated, an acidic workup (e.g., with dilute HCl) may be necessary to protonate it before extraction. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-1H-indole-2-carboxylic acid derivative.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium source and ligand. Consider using a pre-catalyst.
Inappropriate baseIf using a weak base, a stronger base like NaOtBu or LiHMDS might be necessary, but compatibility with the carboxylic acid must be considered.
Low reaction temperatureGradually increase the reaction temperature.
Decomposition of Starting Material Reaction temperature is too highAttempt the reaction at a lower temperature.[5]
Base is too strongSwitch to a weaker base like K₂CO₃ or Cs₂CO₃.[1][3]
Formation of Side Products Hydrodehalogenation (replacement of iodine with hydrogen)Ensure anhydrous conditions. The choice of ligand and base can influence this side reaction.
Double arylation of primary aminesUse a slight excess of the amine. Ligand choice can also influence selectivity.

Conclusion

The Buchwald-Hartwig amination of this compound provides a versatile and efficient method for the synthesis of a diverse library of 3-aminoindole derivatives. Careful selection of the catalyst, ligand, and especially the base is crucial to achieve high yields and to ensure compatibility with the functional groups present in the starting material. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery to facilitate the development of novel indole-based therapeutics.

References

Application Notes and Protocols for the Functionalization of the Indole C3 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The functionalization of the indole core, particularly at the electron-rich C3 position, is a critical strategy for the synthesis of novel bioactive molecules. This document provides detailed application notes and experimental protocols for several modern and efficient methods for the C3 functionalization of indoles, catering to the needs of researchers in organic synthesis and drug development. The selected protocols highlight metal-free, palladium-catalyzed, Brønsted acid-catalyzed, and copper-catalyzed methodologies, offering a versatile toolkit for accessing diverse C3-substituted indole derivatives.

I. Metal-Free C3-Alkylation of Indoles with α-Heteroaryl-Substituted Methyl Alcohols

This protocol describes a transition-metal-free method for the C3-alkylation of indoles using α-heteroaryl-substituted methyl alcohols. The reaction is mediated by cesium carbonate (Cs2CO3) and potassium peroxymonosulfate (Oxone®), proceeding via a proposed hydrogen autotransfer-type mechanism. This method is notable for its operational simplicity, broad substrate scope, and tolerance of various functional groups, making it particularly suitable for late-stage functionalization in drug discovery.[1][2][3][4][5][6][7]

Experimental Protocol

General Procedure for Cs2CO3/Oxone®-Mediated C3-Alkylation: [1][4]

  • To a dry reaction vial equipped with a magnetic stir bar, add the indole (1.0 mmol, 1.0 equiv), Cs2CO3 (1.1 mmol, 1.1 equiv), and Oxone® (0.1 mmol, 0.1 equiv).

  • Add the α-heteroaryl-substituted methyl alcohol (3.0 mmol, 3.0 equiv) and xylenes (to achieve a 2 M concentration of the indole).

  • Seal the vial and heat the reaction mixture to 140 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 14 to 120 hours depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired C3-alkylated indole.

Data Presentation
EntryIndole SubstrateAlcohol SubstrateProductYield (%)Reference
1IndolePyridin-2-ylmethanol3-(Pyridin-2-ylmethyl)-1H-indole80[4]
24-BromoindolePyridin-2-ylmethanol4-Bromo-3-(pyridin-2-ylmethyl)-1H-indole88[1]
34-AzaindolePyridin-2-ylmethanol3-(Pyridin-2-ylmethyl)-1H-pyrrolo[3,2-b]pyridine88[4]
44-MethylindolePyridin-2-ylmethanol4-Methyl-3-(pyridin-2-ylmethyl)-1H-indole95[4]
55-MethoxyindolePyridin-2-ylmethanol5-Methoxy-3-(pyridin-2-ylmethyl)-1H-indole81[4]
65-HydroxyindolePyridin-2-ylmethanol3-(Pyridin-2-ylmethyl)-1H-indol-5-ol76[4]
74-Bromoindole(6-Methylpyridin-2-yl)methanol4-Bromo-3-((6-methylpyridin-2-yl)methyl)-1H-indole60[1]
84-BromoindoleQuinolin-2-ylmethanol4-Bromo-3-(quinolin-2-ylmethyl)-1H-indole90[1]

Mechanistic Workflow

metal_free_alkylation cluster_oxidation Oxidation cluster_condensation Condensation cluster_reduction Reduction Alcohol R-CH2OH Aldehyde R-CHO Alcohol->Aldehyde Cs2CO3 / Oxone® Indole Indole-H Iminium Indolenine Intermediate Indole->Iminium + R-CHO, -H2O Product C3-Alkylated Indole Iminium->Product + R-CH2OH (hydride source)

Caption: Proposed mechanism for the metal-free C3-alkylation of indoles.

II. Palladium-Catalyzed Direct C3-Arylation of N-Unsubstituted Indoles

This protocol outlines a palladium-catalyzed direct C3-arylation of N-unsubstituted indoles with aryl chlorides and triflates. A key feature of this method is the use of a dihydroxyterphenylphosphine (DHTP) ligand, which promotes high selectivity for C3-arylation over the often-competing N-arylation. The reaction is robust and has been applied to the late-stage derivatization of pharmaceutical compounds.[8][9][10][11]

Experimental Protocol

General Procedure for Palladium-Catalyzed C3-Arylation: [8][10][11]

  • In a glovebox, add Pd(OAc)2 (0.02 mmol, 2 mol%), the DHTP ligand (0.04 mmol, 4 mol%), and LiHMDS (2.2 mmol, 2.2 equiv) to a screw-capped vial.

  • Add toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the indole (1.0 mmol, 1.0 equiv) and the aryl chloride or triflate (1.2 mmol, 1.2 equiv).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the C3-arylated indole.

Data Presentation
EntryIndole SubstrateAryl Halide/TriflateProductYield (%)Reference
1Indole4-Chlorotoluene3-(p-Tolyl)-1H-indole95[10]
2Indole4-Chloroanisole3-(4-Methoxyphenyl)-1H-indole91[10]
3Indole4-Chlorobenzonitrile4-(1H-Indol-3-yl)benzonitrile78[10]
45-Methoxyindole4-Chlorotoluene5-Methoxy-3-(p-tolyl)-1H-indole85[10]
56-Chloroindole4-Chlorotoluene6-Chloro-3-(p-tolyl)-1H-indole89[10]
6IndolePhenyl triflate3-Phenyl-1H-indole88[10]

Experimental Workflow

pd_arylation_workflow start Start reagents Combine Pd(OAc)2, DHTP ligand, and LiHMDS in toluene start->reagents stir1 Stir at room temperature for 10 min reagents->stir1 add_substrates Add indole and aryl halide/triflate stir1->add_substrates heat Heat at 100 °C for 24 h add_substrates->heat workup Quench with aq. NH4Cl, extract with EtOAc heat->workup purify Purify by column chromatography workup->purify product C3-Arylated Indole purify->product

Caption: Workflow for Pd-catalyzed C3-arylation of indoles.

III. Brønsted Acid-Catalyzed C3-Arylation of 2-Indolylmethanols

This method describes the construction of C3-functionalized indole derivatives through a Brønsted acid-catalyzed reaction between 2-indolylmethanols and guaiazulene. The reaction proceeds smoothly at ambient temperature with high regioselectivity, providing an efficient route to novel guaiazulenyl-substituted indoles.[12][13]

Experimental Protocol

General Procedure for Brønsted Acid-Catalyzed C3-Arylation: [12][13]

  • To a solution of 2-indolylmethanol (0.2 mmol, 1.0 equiv) in dichloromethane (2.0 mL) in a reaction tube, add guaiazulene (0.3 mmol, 1.5 equiv).

  • Add (±)-10-camphorsulfonic acid (CSA) (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 2-12 hours), monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Data Presentation
Entry2-Indolylmethanol SubstrateProductTime (h)Yield (%)Reference
1(1H-Indol-2-yl)(phenyl)methanol3-(Azulen-1-yl)-2-benzyl-1H-indole derivative299[12]
2(5-Bromo-1H-indol-2-yl)(phenyl)methanol5-Bromo-3-(azulen-1-yl)-2-benzyl-1H-indole derivative398[12]
3(5-Chloro-1H-indol-2-yl)(phenyl)methanol5-Chloro-3-(azulen-1-yl)-2-benzyl-1H-indole derivative397[12]
4(1-Methyl-1H-indol-2-yl)(phenyl)methanol1-Methyl-3-(azulen-1-yl)-2-benzyl-1H-indole derivative299[12]
5(p-Tolyl)(1H-indol-2-yl)methanol3-(Azulen-1-yl)-2-(4-methylbenzyl)-1H-indole derivative496[12]

Reaction Pathway

bronsted_acid_arylation Indolylmethanol 2-Indolylmethanol Carbocation Indole-2-carbenium ion Indolylmethanol->Carbocation + H+ (CSA) - H2O Product C3-Arylated Indole Carbocation->Product + Guaiazulene - H+ Guaiazulene Guaiazulene

Caption: Brønsted acid-catalyzed C3-arylation pathway.

IV. Copper-Catalyzed C3 aza-Friedel–Crafts Alkylation of Indoles

This section details an efficient copper(II) trifluoromethanesulfonate (Cu(OTf)2)-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. This method provides access to a variety of C3-aminoalkylated indole derivatives, which are important structural motifs in many biologically active compounds.[14][15]

Experimental Protocol

General Procedure for Cu(OTf)2-Catalyzed Aza-Friedel–Crafts Alkylation: [14][15]

  • To a stirred solution of the indole (1.0 mmol, 1.0 equiv) and the N,O-acetal (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL) under a nitrogen atmosphere, add Cu(OTf)2 (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, quench with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Data Presentation
EntryIndole SubstrateN,O-Acetal SubstrateProductYield (%)Reference
1IndoleN-Boc-2-methoxypyrrolidinetert-Butyl 2-(1H-indol-3-yl)pyrrolidine-1-carboxylate92[14]
22-MethylindoleN-Boc-2-methoxypyrrolidinetert-Butyl 2-(2-methyl-1H-indol-3-yl)pyrrolidine-1-carboxylate95[14]
35-MethoxyindoleN-Boc-2-methoxypyrrolidinetert-Butyl 2-(5-methoxy-1H-indol-3-yl)pyrrolidine-1-carboxylate90[14]
46-ChloroindoleN-Boc-2-methoxypyrrolidinetert-Butyl 2-(6-chloro-1H-indol-3-yl)pyrrolidine-1-carboxylate88[14]
5IndoleN-Cbz-2-methoxypiperidineBenzyl 2-(1H-indol-3-yl)piperidine-1-carboxylate85[14]

Logical Relationship Diagram

aza_friedel_crafts start Start reactants Indole N,O-Acetal start->reactants imine_formation In situ generation of N-Acyliminium Ion reactants->imine_formation catalyst Cu(OTf)2 catalyst->imine_formation Catalyzes nucleophilic_attack Nucleophilic attack of Indole at C3 imine_formation->nucleophilic_attack product C3-Aminoalkylated Indole nucleophilic_attack->product

References

Application Notes and Protocols for 3-iodo-1H-indole-2-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-iodo-1H-indole-2-carboxylic acid is a versatile building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of a wide array of biologically active compounds. The indole-2-carboxylic acid moiety itself is a recognized pharmacophore that imparts favorable interactions with various biological targets. The strategic placement of an iodine atom at the C3-position provides a reactive handle for introducing chemical diversity through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

Core Applications in Drug Discovery

The indole-2-carboxylic acid scaffold has been successfully employed in the development of inhibitors for several important drug targets. The 3-iodo derivative serves as a key intermediate for the synthesis of libraries of compounds targeting these enzymes and receptors.

HIV-1 Integrase Inhibition

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The core scaffold is capable of chelating with two Mg²⁺ ions in the enzyme's active site.[1][2] By using this compound as a starting material, medicinal chemists can introduce various substituents at the C3-position to enhance interactions with the enzyme and viral DNA, thereby improving inhibitory activity. For instance, the introduction of a C6 halogenated benzene ring has been shown to effectively bind with the viral DNA through π–π stacking interactions.[2]

IDO1/TDO Inhibition for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the tryptophan metabolism pathway and are significant targets for cancer immunotherapy.[3] A variety of indole-2-carboxylic acid derivatives have been synthesized and shown to act as dual inhibitors of IDO1 and TDO.[3] The 3-iodo precursor allows for the exploration of substitutions that can occupy the active sites of these enzymes, leading to potent inhibition.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism

The indole-2-carboxylic acid moiety is an essential feature for a novel class of selective CysLT1 antagonists, which are important in the treatment of asthma and other inflammatory conditions.[4] The development of highly potent antagonists has been achieved through the modification of the indole ring. The use of this compound enables the synthesis of derivatives with diverse substitutions at the C3-position, which can significantly impact their antagonist activity.

Data Presentation: Exemplary Bioactivity of Indole-2-Carboxylic Acid Derivatives

The following tables summarize quantitative data for representative indole-2-carboxylic acid derivatives, highlighting the therapeutic potential of this scaffold.

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives
Compound IC₅₀ (µM)
Indole-2-carboxylic acid (Parent Compound)32.37[2]
Derivative 17a3.11[2]
Table 2: IDO1/TDO Inhibitory Activity of 6-acetamido-indole-2-carboxylic Acid Derivatives
Compound IDO1 IC₅₀ (µM) TDO IC₅₀ (µM)
9o-11.17[3]1.55[3]
Table 3: CysLT1 Antagonist Activity of 3-Substituted Indole-2-Carboxylic Acid Derivatives
Compound CysLT1 IC₅₀ (µM) CysLT2 IC₅₀ (µM)
Hit Compound 10.66[4]>100[4]
Optimized Compound 17k0.0059[4]15[4]

Experimental Protocols

The primary utility of this compound is as a versatile starting material for the synthesis of more complex drug candidates. The iodine at the C3-position is ideal for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol describes the coupling of a terminal alkyne to the 3-position of the indole scaffold.

Materials:

  • This compound derivative (e.g., 1-benzyl-3-iodo-1H-indole-2-carbonitrile as a model)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Solvent (e.g., DMF or THF)

Procedure:

  • To a reaction vessel, add the this compound derivative (1 equivalent).

  • Add the terminal alkyne (1.2-1.5 equivalents).

  • Add Pd(OAc)₂ (e.g., 5-10 mol%) and CuI (e.g., 5-10 mol%).

  • Add PPh₃ (e.g., 10-20 mol%).

  • Add the solvent and Et₃N.

  • Degas the mixture with argon or nitrogen.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a boronic acid or ester to the 3-position of the indole scaffold.

Materials:

  • This compound derivative

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)

Procedure:

  • In a reaction vessel, dissolve the this compound derivative (1 equivalent) and the boronic acid/ester (1.2-1.5 equivalents) in the solvent system.

  • Add the palladium catalyst (e.g., 2-5 mol%).

  • Add the base (2-3 equivalents).

  • Degas the mixture with argon or nitrogen.

  • Heat the reaction to reflux (e.g., 80-110 °C) and stir until completion (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Signaling Pathway: IDO1/TDO in Cancer Immune Evasion

IDO1_TDO_Pathway cluster_TumorMicroenvironment Tumor Microenvironment cluster_ImmuneResponse Immune Response Tryptophan Tryptophan IDO1_TDO IDO1/TDO (Upregulated in Tumor Cells) Tryptophan->IDO1_TDO T_Cell T-Cell Tryptophan->T_Cell Essential for T-Cell proliferation Kynurenine Kynurenine Kynurenine->T_Cell Depletion leads to anergy Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes differentiation IDO1_TDO->Kynurenine Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->IDO1_TDO Inhibition Immune_Suppression Immune Suppression Treg->Immune_Suppression

Caption: IDO1/TDO pathway inhibition by indole-2-carboxylic acid derivatives.

Experimental Workflow: Synthesis of Bioactive Molecules

Synthetic_Workflow cluster_Coupling Palladium-Catalyzed Cross-Coupling Start This compound Coupling_Reactions Start->Coupling_Reactions Sonogashira Sonogashira (R-C≡CH) Library Library of 3-Substituted Indole-2-Carboxylic Acids Sonogashira->Library Suzuki Suzuki (R-B(OH)₂) Suzuki->Library Heck Heck (Alkene) Heck->Library Coupling_Reactions->Sonogashira Coupling_Reactions->Suzuki Coupling_Reactions->Heck Screening High-Throughput Screening Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Drug_Candidate Drug Candidate Lead_Opt->Drug_Candidate

Caption: Synthetic workflow using this compound.

References

Application Notes and Protocols: 3-iodo-1H-indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 3-iodo-1H-indole-2-carboxylic acid and its derivatives as potent inhibitors of HIV-1 integrase. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanism of action and experimental workflows.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a crucial step for establishing persistent infection.[1][2] As such, it remains a prime target for the development of antiretroviral therapies. The this compound scaffold has emerged as a promising starting point for the design of novel HIV-1 integrase inhibitors. These compounds can be broadly classified into two main categories based on their mechanism of action:

  • Integrase Strand Transfer Inhibitors (INSTIs): These compounds target the catalytic core of the integrase enzyme. The indole-2-carboxylic acid moiety plays a crucial role in chelating the two divalent magnesium ions (Mg2+) present in the active site.[2][3] This chelation prevents the binding of the host DNA, thereby inhibiting the strand transfer step of integration.[4] Structural modifications on the indole core, such as the introduction of a halogenated benzene ring at the C6 position and a long branch at the C3 position, have been shown to enhance the inhibitory activity by increasing interactions with the viral DNA and a hydrophobic pocket near the active site, respectively.[2][3]

  • Allosteric Integrase Inhibitors (ALLINIs): Unlike INSTIs, ALLINIs do not bind to the catalytic active site. Instead, they target the dimer interface of the integrase enzyme, specifically at the binding pocket of the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75).[4][5] By binding to this allosteric site, these indole-based compounds induce aberrant multimerization of the integrase enzyme, leading to the formation of non-functional complexes and ultimately inhibiting viral replication.[5] A key advantage of this class of inhibitors is their potential to remain active against certain mutations that confer resistance to traditional quinoline-based ALLINIs.[5]

Data Presentation

The following tables summarize the in vitro biological activity of representative this compound derivatives and other related indole-based HIV-1 integrase inhibitors.

Table 1: In Vitro Activity of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

Compound IDModification HighlightsIC50 (µM)Reference
1 Indole-2-carboxylic acid32.37[6]
17a C6-halogenated benzene ring3.11[3][7]
20a Long branch on C3 of the indole core0.13[2][8]
3 Indole-2-carboxylic acid derivative12.41 - 47.44[2][9]
17b C6-halogenated benzene and C3 long branch0.13 - 6.85[2]
20b C6-halogenated benzene and C3 long branch0.13 - 6.85[2]

Table 2: In Vitro Activity of Indole-based Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

Compound IDAssay TypeIC50 (µM)Reference
5c LEDGF/p75-dependent integration assay4.5[5]

Table 3: Cell-Based Antiviral Activity and Cytotoxicity

Compound IDCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
S 1360 (Reference)MT-42001260[1]

Note: EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.

Mandatory Visualization

Mechanism of Action of Indole-Based HIV-1 Integrase Inhibitors cluster_INSTI Integrase Strand Transfer Inhibitors (INSTIs) cluster_ALLINI Allosteric Integrase Inhibitors (ALLINIs) INSTI Indole-2-carboxylic Acid Derivative Integrase_Active_Site HIV-1 Integrase Active Site INSTI->Integrase_Active_Site Binds to Mg_Ions Mg2+ Ions Integrase_Active_Site->Mg_Ions Chelates Host_DNA Host DNA Integrase_Active_Site->Host_DNA Binding Prevented Strand_Transfer Strand Transfer Host_DNA->Strand_Transfer Cannot Proceed Integration_Blocked Integration Blocked Strand_Transfer->Integration_Blocked ALLINI Indole-based ALLINI Integrase_Dimer HIV-1 Integrase Dimer Interface ALLINI->Integrase_Dimer Binds to LEDGF_Pocket LEDGF/p75 Binding Pocket Integrase_Dimer->LEDGF_Pocket at Aberrant_Multimerization Aberrant Multimerization Integrase_Dimer->Aberrant_Multimerization Induces Non_Functional_Complex Non-functional Integrase Complex Aberrant_Multimerization->Non_Functional_Complex

Caption: Mechanisms of indole-based HIV-1 integrase inhibitors.

Experimental Workflow for Evaluating Indole-Based HIV-1 Integrase Inhibitors cluster_enzymatic Enzymatic Assays cluster_cell_based Cell-Based Assays start_enzymatic Start strand_transfer_assay HIV-1 Integrase Strand Transfer Assay start_enzymatic->strand_transfer_assay htrf_assay HTRF-based LEDGF/p75- dependent Integration Assay start_enzymatic->htrf_assay determine_ic50 Determine IC50 strand_transfer_assay->determine_ic50 htrf_assay->determine_ic50 end_enzymatic End determine_ic50->end_enzymatic start_cell Start mtt_assay MTT Cytotoxicity Assay (CC50) start_cell->mtt_assay antiviral_assay Antiviral Activity Assay (e.g., p24 ELISA) start_cell->antiviral_assay calculate_si Calculate Selectivity Index (SI = CC50 / EC50) mtt_assay->calculate_si determine_ec50 Determine EC50 antiviral_assay->determine_ec50 determine_ec50->calculate_si end_cell End calculate_si->end_cell

References

Application of 1H-Indole-2-Carboxylic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on research conducted on derivatives of 1H-indole-2-carboxylic acid. While 3-iodo-1H-indole-2-carboxylic acid belongs to this chemical class, specific data on its anticancer activity was not available in the reviewed literature. The information provided serves as a general guide for researchers interested in the anticancer potential of the indole-2-carboxylic acid scaffold.

Application Notes

The indole ring is a privileged scaffold in medicinal chemistry and a core component of numerous natural and synthetic molecules with significant biological activity.[1] In oncology, derivatives of 1H-indole-2-carboxylic acid have emerged as a promising class of compounds with potent antiproliferative and pro-apoptotic activities against a wide range of cancer types.[2][3][4] These compounds exert their effects by interacting with various molecular targets crucial for cancer cell growth, survival, and proliferation.

Key Therapeutic Applications and Mechanisms of Action:

  • Enzyme Inhibition: A primary mechanism of action for many indole-2-carboxamide derivatives is the inhibition of protein kinases that are often dysregulated in cancer.[5] For instance, certain derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of cell cycle progression.[5] Others have shown potent inhibitory activity against VEGFR-2 and BRAFV600E, which are involved in tumor angiogenesis and melanoma, respectively.[6]

  • Targeting Protein-Protein Interactions: Some novel 1H-indole-2-carboxylic acid derivatives have been designed to disrupt critical protein-protein interactions within cancer cells. One such target is the 14-3-3η protein, which is involved in signal transduction and cell cycle control.[2][7] Inhibition of this interaction has shown significant potential in treating liver cancer.[2][7]

  • Microtubule Disruption: The indole scaffold is also effective in designing antimitotic agents that target tubulin polymerization. Specific indole-2-carbohydrazide derivatives have demonstrated potent inhibition of tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] These compounds often interact with the colchicine binding site on tubulin.[3]

  • Induction of Apoptosis: Across various mechanisms, a common outcome of treatment with active indole-2-carboxylic acid derivatives is the induction of programmed cell death (apoptosis).[4] Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways, often characterized by the activation of caspases and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]

The versatility of the 1H-indole-2-carboxylic acid scaffold allows for extensive chemical modification, enabling the development of derivatives with high potency and selectivity for specific cancer targets. Research continues to explore this chemical space to identify novel candidates for preclinical and clinical development.

Data Presentation: In Vitro Anticancer Activity of 1H-Indole-2-Carboxylic Acid Derivatives

The following tables summarize the cytotoxic and inhibitory activities of selected 1H-indole-2-carboxylic acid derivatives from the literature.

Table 1: Growth Inhibitory Activity (GI₅₀/IC₅₀ in µM) Against Various Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineGI₅₀ / IC₅₀ (µM)Reference
C11 Targeting 14-3-3ηBel-7402 (Liver)0.89[2]
SMMC-7721 (Liver)1.15[2]
Hep G2 (Liver)1.56[2]
5a Indole-2-carboxamideA549 (Lung)0.026[6]
HT-29 (Colon)0.038[6]
Panc-1 (Pancreatic)0.031[6]
5e Indole-2-carboxamideMCF-7 (Breast)0.0013[5]
6b Indole-2-carbohydrazideLeukemia (MOLT-4/X)< 0.1[3]
CNS Cancer (SF-295)< 0.1[3]
Ovarian Cancer (OVCAR-3)< 0.1[3]
6i Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.10[8]
6v Thiazolyl-indole-2-carboxamideMCF-7 (Breast)6.49[8]

Note: GI₅₀ is the concentration causing 50% growth inhibition; IC₅₀ is the concentration causing 50% inhibition of a specific target or cell viability.

Table 2: Enzyme Inhibitory Activity (IC₅₀ in nM)

Compound IDTarget EnzymeIC₅₀ (nM)Reference
5e EGFR81[5]
CDK213[5]
Va EGFR71[6]
BRAFV600E77[6]
VEGFR-2110[6]

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the anticancer activity of indole derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Target Protein Expression

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway affected by the test compound.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound for a specified time. Wash cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Treated and untreated cells

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Visualizations

EGFR_Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Indole_Derivative Indole-2-Carboxylic Acid Derivative Indole_Derivative->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway inhibited by an indole derivative.

experimental_workflow cluster_invitro cluster_mechanism cluster_invivo start Synthesize/Obtain Indole Derivative invitro In Vitro Screening start->invitro mtt Cell Viability Assay (MTT, SRB) invitro->mtt apoptosis Apoptosis Assay (Annexin V/PI) invitro->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) invitro->cell_cycle mechanism Mechanism of Action mtt->mechanism apoptosis->mechanism cell_cycle->mechanism western Western Blot (Target Proteins) mechanism->western kinase Kinase Inhibition Assay mechanism->kinase invivo In Vivo Studies (Animal Models) western->invivo kinase->invivo xenograft Tumor Xenograft Model invivo->xenograft toxicity Toxicity Assessment invivo->toxicity end Lead Compound Optimization xenograft->end toxicity->end

Caption: Workflow for evaluating novel anticancer compounds.

SAR_Logic Core Core Scaffold: 1H-Indole-2-Carboxamide R1 Position R1 (e.g., N1 of Indole) Core->R1 Modify R2 Position R2 (e.g., C5 of Indole) Core->R2 Modify R3 Position R3 (Amide Substituent) Core->R3 Modify Activity Biological Activity (e.g., IC50) R1->Activity Test R2->Activity Test R3->Activity Test Conclusion SAR Conclusion: Optimal substituents identified Activity->Conclusion Analyze

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

References

Protecting the Indole Nitrogen of Indole-2-carboxylic Acid: A Guide to N-Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for a wide range of biologically active compounds. The presence of the indole nitrogen (N-H) and the carboxylic acid presents a unique challenge in multi-step syntheses, often requiring a strategic protection and deprotection sequence. This document provides detailed application notes and protocols for the N-protection of indole-2-carboxylic acid, focusing on commonly employed protecting groups to ensure chemoselectivity and high yields.

Introduction to N-Protection Strategies

The indole nitrogen is nucleophilic and can undergo undesired side reactions during synthetic transformations targeting other parts of the molecule. Protection of this nitrogen is crucial to prevent N-alkylation, N-acylation, or other unwanted reactions. The choice of the protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal. This guide focuses on four commonly used protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 2-(Trimethylsilyl)ethoxymethyl (SEM), and Tosyl (Ts).

A primary challenge in the N-protection of indole-2-carboxylic acid is the potential for concomitant esterification of the carboxylic acid group. The protocols outlined below are selected to favor N-protection over O-esterification.

Comparative Data of N-Protecting Groups

The following table summarizes the reaction conditions and yields for the N-protection of indole-2-carboxylic acid with various protecting groups.

Protecting GroupReagents and ConditionsReaction TimeYield (%)Reference
Boc (Boc)₂O, Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP), Tetrahydrofuran (THF)Room Temperature, 12hHigh[1]
Cbz Benzyl chloroformate (Cbz-Cl), NaHCO₃, Dioxane/H₂O0 °C to Room Temperature, 4hModerate to HighGeneral Schotten-Baumann
SEM SEM-Cl, Sodium hydride (NaH), Dimethylformamide (DMF)0 °C to Room Temperature, 2hGoodGeneral Procedure
Tosyl (Ts) Tosyl chloride (Ts-Cl), Potassium carbonate (K₂CO₃), AcetoneReflux, 6hModerateGeneral Procedure

Experimental Protocols

Protocol 1: N-Boc Protection of Indole-2-carboxylic Acid

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many synthetic conditions and its facile removal under acidic conditions.

Materials:

  • Indole-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the N-Boc protected indole-2-carboxylic acid.[1]

Protocol 2: N-Cbz Protection of Indole-2-carboxylic Acid

The carboxybenzyl (Cbz) group is another common amine protecting group, readily cleaved by catalytic hydrogenolysis.

Materials:

  • Indole-2-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve indole-2-carboxylic acid (1.0 eq) in a mixture of dioxane and water (1:1).

  • Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.5 eq).

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Cbz protected product.

Protocol 3: N-SEM Protection of Indole-2-carboxylic Acid

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is stable to a wide range of conditions and can be removed using fluoride ion sources or strong Lewis acids.

Materials:

  • Indole-2-carboxylic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of indole-2-carboxylic acid (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain N-SEM protected indole-2-carboxylic acid.

Protocol 4: N-Tosyl Protection of Indole-2-carboxylic Acid

The tosyl (Ts) group is a robust protecting group, stable to strongly acidic and oxidative conditions. Its removal often requires strong reducing agents.

Materials:

  • Indole-2-carboxylic acid

  • Tosyl chloride (Ts-Cl)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of indole-2-carboxylic acid (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add tosyl chloride (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 6 hours, monitoring by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product to obtain N-tosyl indole-2-carboxylic acid.

Visualizing the Workflow

The general workflow for the N-protection of indole-2-carboxylic acid involves the reaction of the starting material with a protecting group reagent under specific conditions, followed by workup and purification.

N_Protection_Workflow Indole_Acid Indole-2-carboxylic Acid Reaction Reaction (Solvent, Temp, Time) Indole_Acid->Reaction Reagents Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) + Base/Catalyst Reagents->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Protected_Product N-Protected Indole-2-carboxylic Acid Purification->Protected_Product

Caption: General workflow for N-protection.

Signaling Pathway of N-Protection

The N-protection of indole-2-carboxylic acid proceeds via a nucleophilic attack of the deprotonated indole nitrogen on the electrophilic protecting group precursor. The presence of a base is often crucial to deprotonate the indole N-H, increasing its nucleophilicity.

N_Protection_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_reagent Protecting Group Reagent cluster_product Product Indole_Acid Indole-2-carboxylic Acid (N-H) Indole_Anion Indole Anion (N⁻) Indole_Acid->Indole_Anion Deprotonation Base Base Base->Indole_Anion Protected_Indole N-Protected Indole-2-carboxylic Acid Indole_Anion->Protected_Indole Nucleophilic Attack PG_X Protecting Group Precursor (PG-X) PG_X->Protected_Indole

Caption: N-protection signaling pathway.

References

Application Notes and Protocols for Iodinative Decarboxylation of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the iodinative decarboxylation of indole-2-carboxylic acids. This method offers a direct route to synthesize 2,3-diiodoindoles, which are valuable precursors for the development of new drug candidates and functional materials.

Data Presentation

The following table summarizes the yields of 2,3-diiodoindoles obtained from various substituted indole-2-carboxylic acids through an iodinative decarboxylation process.[1]

EntrySubstrate (Indole-2-carboxylic acid derivative)R1R2Yield (%)
11-(ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acidEOM6-MeO95
21-(ethoxymethyl)-5-methoxy-1H-indole-2-carboxylic acidEOM5-MeO50
31-(ethoxymethyl)-1H-indole-2-carboxylic acidEOMH65
41-(ethoxymethyl)-6-(benzyloxy)-1H-indole-2-carboxylic acidEOM6-OBn98
51-methyl-6-methoxy-1H-indole-2-carboxylic acidMe6-MeO92
61-methyl-5-methoxy-1H-indole-2-carboxylic acidMe5-MeO45
71-methyl-1H-indole-2-carboxylic acidMeH70
81-benzyl-6-methoxy-1H-indole-2-carboxylic acidBn6-MeO85

Experimental Protocols

This section details the methodology for the iodinative decarboxylation of indole-2-carboxylic acids.

Materials:

  • Substituted indole-2-carboxylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water (H₂O)

  • Chloroform (CHCl₃)

  • Iodine (I₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of sodium bicarbonate (2.0 equivalents) in deionized water (7.5 mL per mmol of substrate), add the indole-2-carboxylic acid (1.0 equivalent).

  • Stir the resulting suspension at room temperature until a homogenous solution is achieved.

  • To this solution, add chloroform (7.5 mL per mmol of substrate) and iodine (2.0 equivalents).

  • Heat the dark purple biphasic mixture to 70 °C and stir vigorously for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the purple color of the iodine disappears.

  • Separate the organic layer and extract the aqueous layer with chloroform (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-diiodoindole.

Visualizations

Experimental Workflow:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve NaHCO3 in H2O B Add Indole-2-carboxylic acid A->B C Stir until homogeneous B->C D Add CHCl3 and I2 C->D E Heat to 70°C for 4h D->E F Cool to RT E->F G Quench with Na2S2O3 (aq) F->G H Separate layers G->H I Extract aqueous layer with CHCl3 H->I J Combine organic layers I->J K Dry and concentrate J->K L Column chromatography K->L M Pure 2,3-diiodoindole L->M

Caption: Experimental workflow for the iodinative decarboxylation of indoles.

Proposed Reaction Mechanism:

The hypothetical mechanism is believed to commence with an initial iodination at the C-3 position of the indole ring, followed by an electrophilic attack of a second iodine molecule at the C-2 position, which facilitates the decarboxylation.[1]

reaction_mechanism cluster_0 Step 1: Iodination at C-3 cluster_1 Step 2: Iodination at C-2 and Decarboxylation cluster_2 Product Formation start Indole-2-carboxylate step1 Electrophilic attack by I2 at C-3 start->step1 I2 intermediate1 3-Iodo-indole-2-carboxylate intermediate step1->intermediate1 step2 Electrophilic attack by I2 at C-2 intermediate1->step2 I2 intermediate2 Unstable cationic intermediate step2->intermediate2 step3 Decarboxylation (-CO2) intermediate2->step3 product 2,3-Diiodoindole step3->product

Caption: Proposed mechanism for the iodinative decarboxylation of indole-2-carboxylic acids.

References

Application Notes and Protocols: Synthesis of Novel CysLT1 Antagonists Based on a 3-Iodo-1H-indole-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a novel class of selective Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonists. The synthetic strategy utilizes 3-iodo-1H-indole-2-carboxylic acid as a key starting material, highlighting its importance in the development of potent anti-inflammatory and anti-asthmatic agents. The provided protocols are based on established synthetic transformations, including the Vilsmeier-Haack reaction, Doebner-Knoevenagel condensation, and amide bond formation, to yield compounds with high affinity for the CysLT1 receptor. Furthermore, this document includes a summary of structure-activity relationships and a diagram of the CysLT1 signaling pathway to provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis.[1] They exert their effects by activating two G protein-coupled receptors, CysLT1 and CysLT2.[1] The CysLT1 receptor is the primary target for the therapeutic effects of approved anti-asthmatic drugs like montelukast, zafirlukast, and pranlukast.[1] The discovery of novel and selective CysLT1 antagonists remains an active area of research to develop more effective treatments.

Recent studies have identified a promising class of CysLT1 antagonists based on a 3-substituted 1H-indole-2-carboxylic acid scaffold.[1][2] The indole-2-carboxylic acid moiety has been shown to be an essential pharmacophore for high antagonist activity.[1] This document outlines the synthesis of these potent CysLT1 antagonists, with a focus on the practical application of this compound as a versatile starting material.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its ligands (LTD₄ > LTC₄ > LTE₄), primarily couples to the Gq alpha subunit.[3] This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[4] This signaling cascade ultimately results in various cellular responses, including smooth muscle contraction, increased vascular permeability, and chemotaxis of inflammatory cells, all of which contribute to the symptoms of asthma and allergic reactions.[3]

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction, Inflammation) Ca->Cellular_Response PKC->Cellular_Response LTD4 LTD₄ (Ligand) LTD4->CysLT1 Binds to Antagonist CysLT1 Antagonist (e.g., 3-substituted-1H-indole- 2-carboxylic acid derivatives) Antagonist->CysLT1 Blocks

CysLT1 Receptor Signaling Pathway

Quantitative Data Summary

The following table summarizes the in vitro CysLT1 and CysLT2 receptor antagonist activities (IC₅₀ values) of selected 3-substituted 1H-indole-2-carboxylic acid derivatives. This data highlights the structure-activity relationship and the importance of specific substitutions on the indole scaffold for achieving high potency and selectivity.

CompoundRXYCysLT1 IC₅₀ (μM)CysLT2 IC₅₀ (μM)
17a 4,6-diCl-CH=CH--NH-0.29 ± 0.14>100
17b H-CH=CH--NH-0.0090 ± 0.004358 ± 26
19b H--NH-0.035 ± 0.00523 ± 1
21b H-CH₂CH₂--NH-0.058 ± 0.01450 ± 18
17k 7-methoxy-CH=CH--NH-0.0059 ± 0.001115 ± 4

Data extracted from "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists".[1]

Experimental Protocols

The following protocols describe the synthesis of a highly potent CysLT1 antagonist, compound 17k , starting from a substituted this compound derivative.

Synthesis of Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate

Reaction: Vilsmeier-Haack formylation of ethyl 7-methoxy-1H-indole-2-carboxylate.

Materials:

  • Ethyl 7-methoxy-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl 7-methoxy-1H-indole-2-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add POCl₃ (1.5 eq) dropwise.

  • Add DMF (3.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate.

Synthesis of (E)-3-(3-(7-methoxy-2-(ethoxycarbonyl)-1H-indol-3-yl)acryloyl)benzoic acid

Reaction: Doebner-Knoevenagel condensation of ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate with malonic acid.

Materials:

  • Ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl 3-formyl-7-methoxy-1H-indole-2-carboxylate (1.0 eq) in pyridine, add malonic acid (1.5 eq) and a catalytic amount of piperidine.

  • Heat the reaction mixture at 50 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with 1M HCl to pH ~3-4.

  • Extract the mixture with EtOAc (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Synthesis of Compound 17k: 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid

Reaction: Amide coupling of the product from the previous step with (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)aniline, followed by ester hydrolysis.

Materials:

  • (E)-3-(3-(7-methoxy-2-(ethoxycarbonyl)-1H-indol-3-yl)acryloyl)benzoic acid

  • (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • To a solution of (E)-3-(3-(7-methoxy-2-(ethoxycarbonyl)-1H-indol-3-yl)acryloyl)benzoic acid (1.0 eq), (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)aniline (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add EDCI (1.2 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester intermediate by silica gel column chromatography.

  • Dissolve the purified ester in a mixture of THF and water.

  • Add LiOH (excess) and stir the mixture at 50 °C for 2 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction to room temperature and acidify with 1M HCl to pH ~5-6.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford compound 17k .

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of the target CysLT1 antagonist.

Synthesis_Workflow Start Substituted 3-Iodo-1H-indole-2-carboxylate Formylation Vilsmeier-Haack Formylation Start->Formylation Aldehyde 3-Formyl-indole Derivative Formylation->Aldehyde Purification1 Purification (Column Chromatography) Aldehyde->Purification1 Condensation Doebner-Knoevenagel Condensation Acid α,β-Unsaturated Carboxylic Acid Condensation->Acid Coupling Amide Coupling Acid->Coupling Ester Ester Intermediate Coupling->Ester Purification2 Purification (Column Chromatography) Ester->Purification2 Hydrolysis Ester Hydrolysis Final_Product Target CysLT1 Antagonist (e.g., Compound 17k) Hydrolysis->Final_Product Purification3 Purification (Filtration) Final_Product->Purification3 Purification1->Condensation Purification2->Hydrolysis

Synthetic Workflow for CysLT1 Antagonist

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the laboratory-scale synthesis of 3-iodo-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described method is based on the direct iodination of commercially available 1H-indole-2-carboxylic acid.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the iodine atom at the 3-position of the indole ring allows for further functionalization through various cross-coupling reactions, making it a versatile scaffold for the development of novel therapeutics. This document outlines a straightforward and efficient method for its preparation in a laboratory setting.

Reaction Principle

The synthesis involves the electrophilic iodination of the electron-rich indole ring of 1H-indole-2-carboxylic acid. The reaction proceeds selectively at the C-3 position, which is the most nucleophilic position on the indole ring. Iodine (I₂) is used as the iodinating agent, and a base, such as potassium hydroxide (KOH), is employed to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
1H-Indole-2-carboxylic acid≥98%Commercially Available
Iodine (I₂)Reagent GradeCommercially Available
Potassium Hydroxide (KOH)Reagent GradeCommercially Available
DioxaneAnhydrousCommercially Available
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeCommercially Available
Hydrochloric Acid (HCl)ConcentratedCommercially Available
Deionized WaterIn-house

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 1H-indole-2-carboxylic acid (1.61 g, 10 mmol) in 50 mL of dioxane. Stir the mixture at room temperature until all the solid has dissolved.

  • Preparation of Iodinating Solution: In a separate beaker, prepare a solution of iodine (2.54 g, 10 mmol) and potassium hydroxide (1.12 g, 20 mmol) in 25 mL of deionized water. Stir until the iodine has completely dissolved to form a dark solution.

  • Iodination Reaction: Cool the solution of 1H-indole-2-carboxylic acid in an ice bath. Slowly add the aqueous iodine-potassium hydroxide solution to the cooled dioxane solution dropwise over a period of 30 minutes using a dropping funnel.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with 1% acetic acid).

  • Work-up:

    • Once the reaction is complete, pour the mixture into 200 mL of deionized water.

    • To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the solution disappears.

    • Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 50 mL).

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation
ParameterValue
Starting Material 1H-Indole-2-carboxylic acid
Molecular Weight161.16 g/mol
Amount1.61 g (10 mmol)
Iodinating Agent Iodine (I₂)
Molecular Weight253.81 g/mol
Amount2.54 g (10 mmol)
Product This compound
Molecular FormulaC₉H₆INO₂
Molecular Weight287.05 g/mol
Theoretical Yield2.87 g
AppearanceOff-white to pale yellow solid

Visualizations

Reaction Scheme

Caption: Chemical scheme for the iodination of 1H-indole-2-carboxylic acid.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Dissolve 1H-Indole-2-carboxylic acid in Dioxane C Slow addition of Iodinating Solution at 0°C A->C B Prepare aqueous solution of I2 and KOH B->C D Stir at Room Temperature for 4-6 hours C->D E Quench with Na2S2O3 D->E F Acidify with HCl to precipitate product E->F G Filter and wash the solid F->G H Recrystallize from Ethanol/Water G->H I Dry and Characterize this compound H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3-iodo-1H-indole-2-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct electrophilic iodination of 1H-indole-2-carboxylic acid. This reaction typically uses an iodine source, such as iodine monochloride (ICl) or molecular iodine (I₂), often in the presence of a base or in a specific solvent system to facilitate the reaction. The indole ring is electron-rich, making the C-3 position highly susceptible to electrophilic attack.[1][2]

Q2: Why is the C-3 position of the indole ring preferentially iodinated?

A2: The C-3 position of the indole nucleus is the most nucleophilic center.[1] Electrophilic substitution reactions, such as iodination, occur preferentially at this position because the resulting intermediate is more stabilized through resonance compared to substitution at other positions.

Q3: What are the typical iodinating agents used for this synthesis?

A3: Common iodinating agents include:

  • Iodine (I₂): Often used with a base like sodium bicarbonate (NaHCO₃) to generate the active electrophile.

  • Iodine Monochloride (ICl): A more reactive and powerful iodinating agent, often used for less reactive substrates or to speed up the reaction. It should be handled with care due to its high reactivity and moisture sensitivity.[2][3]

  • N-Iodosuccinimide (NIS): A milder and easier-to-handle solid iodinating agent. It can be activated by acids or other catalysts.[4][5]

Q4: Can other positions on the indole ring be iodinated?

A4: Yes, while C-3 is the most reactive site, iodination can occur at other positions under specific conditions. For instance, di-iodination at the C-2 and C-3 positions can occur, especially if the C-2 carboxyl group is first removed via an iodinative decarboxylation reaction.[6] Directing groups on the nitrogen or benzene ring can also influence the regioselectivity of the iodination.[7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no product at all. What are the possible causes and solutions?

A: Low or no yield can stem from several factors related to reagent quality, reaction conditions, or the substrate itself.

  • Cause 1: Inactive Iodinating Agent.

    • Troubleshooting: Iodine monochloride (ICl) is highly sensitive to moisture and can hydrolyze, reducing its effectiveness.[3] Ensure you are using a fresh, properly stored bottle of ICl under anhydrous conditions. The quality of molecular iodine can also vary.

  • Cause 2: Poor Substrate Quality.

    • Troubleshooting: Ensure your starting material, 1H-indole-2-carboxylic acid, is pure. Impurities can interfere with the reaction. Consider recrystallizing the starting material if its purity is questionable.

  • Cause 3: Suboptimal Reaction Conditions.

    • Troubleshooting: Temperature and reaction time are critical. For highly activated substrates like indoles, reactions are often run at lower temperatures (0 °C to room temperature) to control the reaction rate.[3] If the reaction is sluggish, gentle heating might be necessary, but this should be monitored carefully to avoid side reactions.[6]

  • Cause 4: Incorrect Stoichiometry.

    • Troubleshooting: Carefully control the molar ratio of the iodinating agent to the indole. A 1:1 ratio is typically a good starting point for mono-iodination.[3]

Issue 2: Formation of Multiple Products (Over-iodination)

Q: My analysis shows multiple iodinated species, suggesting over-iodination. How can I improve selectivity for the mono-iodinated product?

A: Over-iodination is a common problem due to the high reactivity of the indole ring.

  • Cause 1: Iodinating Agent is Too Reactive.

    • Troubleshooting: If using ICl, consider switching to a milder agent like I₂ with NaHCO₃ or N-Iodosuccinimide (NIS).

  • Cause 2: Reaction Temperature is Too High.

    • Troubleshooting: Lowering the reaction temperature can significantly decrease the rate of the second iodination, thereby improving selectivity for the desired mono-iodinated product.[3]

  • Cause 3: Incorrect Stoichiometry.

    • Troubleshooting: Use precisely 1.0 equivalent of the iodinating agent. A slight excess can easily lead to di-iodination.

Issue 3: Product Purification Challenges

Q: I am having difficulty purifying the final product. What are the recommended methods?

A: Purification can be challenging due to the presence of unreacted starting material, over-iodinated byproducts, and other impurities.

  • Method 1: Recrystallization.

    • Troubleshooting: Recrystallization is often effective. A patent on the purification of indole-2-carboxylic acid suggests a method of forming a triethylamine salt, which is soluble in water, followed by acidification to precipitate the purified acid at a specific pH.[8] This phased crystallization can effectively separate impurities.

  • Method 2: Column Chromatography.

    • Troubleshooting: Flash chromatography is a reliable method for separating compounds with different polarities.[6] A solvent system such as ethyl acetate/petroleum ether can be used to isolate the desired product.

  • Method 3: Acid-Base Extraction.

    • Troubleshooting: Since the target molecule is a carboxylic acid, it can be separated from non-acidic impurities. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and extract with a weak aqueous base (e.g., saturated sodium bicarbonate solution). The aqueous layer will contain the deprotonated product. After separating the layers, re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified product, which can then be collected by filtration.

Data Presentation

The choice of reaction conditions significantly impacts the yield. The following table summarizes results from a study on a related iodinative decarboxylation, highlighting the effect of temperature.

EntryTemperature (°C)SolventYield of Di-iodo Product (%)Yield of C-3 Iodinated Byproduct (%)
10CHCl₃Moderate21
225CHCl₃ImprovedNot reported
350CHCl₃ImprovedNot reported
470CHCl₃Best (Not specified)Not reported
570DMF77Not reported
Table adapted from a study on a substituted indole-2-carboxylic acid, demonstrating temperature's influence on a related reaction.[6]

Experimental Protocols

Protocol: Iodination using Iodine and Sodium Bicarbonate

This protocol is adapted from a general procedure for the iodination of substituted indole-2-carboxylic acids.[6]

  • Preparation: To a stirred solution of sodium bicarbonate (2.0 mmol) in water (15 mL), add 1H-indole-2-carboxylic acid (1.0 mmol). Stir the suspension until a homogeneous solution is obtained.

  • Addition of Reagents: Add an organic solvent such as chloroform (15 mL) to the solution, followed by the portion-wise addition of iodine (2.0 mmol).

  • Reaction: Stir the resulting dark purple mixture vigorously at the desired temperature (e.g., 70 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with the organic solvent (e.g., chloroform or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography or recrystallization to obtain this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Indole-2-carboxylic acid and NaHCO3 in Water B Add Organic Solvent (e.g., CHCl3) A->B Form biphasic system C Add Iodine (I2) portion-wise B->C D Heat and Stir (e.g., 70°C, 4h) C->D E Quench with Na2S2O3 (aq) D->E Reaction complete F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Purify (Chromatography/Recrystallization) G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path to troubleshoot low yield issues.

G Start Low Yield Observed CheckReagents Check Reagent Quality (ICl, I2, Starting Material) Start->CheckReagents ReagentPoor Use fresh/purified reagents. Ensure anhydrous conditions. CheckReagents->ReagentPoor Poor CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckReagents->CheckConditions OK Success Yield Improved ReagentPoor->Success ReagentOK Reagents are OK ConditionsBad Optimize temperature (start low). Verify 1:1 stoichiometry. Monitor reaction by TLC. CheckConditions->ConditionsBad Suboptimal ConsiderMethod Consider Alternative Method CheckConditions->ConsiderMethod OK ConditionsBad->Success ConditionsOK Conditions are OK MethodDesc Switch to a different iodinating agent (e.g., ICl to NIS). Use a catalyst if necessary. ConsiderMethod->MethodDesc MethodDesc->Success

Caption: Decision tree for troubleshooting low yield in indole iodination.

References

Technical Support Center: Purification of 3-Iodo-1H-indole-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-iodo-1H-indole-2-carboxylic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The solution is supersaturated at a temperature above the compound's melting point in the chosen solvent. The solvent may be too nonpolar.- Add a small amount of a more polar co-solvent (e.g., a few drops of water to an ethanol solution) to decrease the solubility slightly and induce crystallization. - Ensure a slower cooling rate to allow for proper crystal lattice formation. - Try a different, more polar solvent system.
No crystal formation upon cooling. The compound is too soluble in the chosen solvent. The solution is not sufficiently saturated.- Concentrate the solution by carefully evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of pure this compound, if available.
Low recovery of purified crystals. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used initially. The crystals were washed with a solvent in which they are soluble.- Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the crystallization mixture for a sufficient amount of time at a low temperature to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Consider using a solvent system where the compound has lower solubility at cold temperatures.
Crystals are colored or appear impure. Incomplete removal of colored impurities. Co-precipitation of impurities.- Perform a hot filtration of the dissolved crude product to remove insoluble impurities. - Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of the desired product. - A second recrystallization may be necessary to achieve the desired purity.
Rapid formation of very fine needles or powder. The solution was cooled too quickly. The solution was excessively supersaturated.- Allow the solution to cool more slowly to room temperature before placing it in a cold bath. - Use a slightly larger volume of solvent to reduce the level of supersaturation. - Consider a solvent system that provides a more moderate change in solubility with temperature.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: Based on the polarity of the molecule, which contains a polar carboxylic acid group and a moderately polar iodinated indole ring, suitable solvents are typically polar protic or polar aprotic solvents. Ethanol, methanol, and ethyl acetate are commonly used for similar indole derivatives. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective for optimizing solubility and crystal yield.

Q2: How can I determine the optimal solvent for my specific batch of crude this compound?

A2: Small-scale solvent screening is recommended. Place a small amount of your crude material in several test tubes and add a few drops of different solvents. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold. Observe which solvent or solvent mixture provides a significant amount of precipitate upon cooling.

Q3: What are the most likely impurities in my crude this compound?

A3: Common impurities can include unreacted starting materials such as indole-2-carboxylic acid, byproducts from the iodination reaction (e.g., di-iodinated species), and residual reagents or solvents from the synthesis. The nature of impurities will depend on the specific synthetic route used.

Q4: My compound seems to be degrading during the recrystallization process. What could be the cause?

A4: Indole derivatives can be sensitive to prolonged heating, especially in the presence of acid or base. Minimize the time the solution is kept at high temperatures. If the compound is known to be unstable, consider recrystallization at a lower temperature using a more volatile solvent or a solvent system with a lower boiling point.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol provides a general procedure for recrystallization from a single solvent like ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the solvent dropwise as the temperature increases to ensure that the minimum volume is used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed Solvent Recrystallization of this compound

This protocol is useful when the compound is too soluble in one solvent and poorly soluble in another. An example is an ethanol/water system.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol).

  • Addition of Anti-solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the same solvent mixture for washing.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Drying washing->drying end Pure Crystals drying->end

Caption: A general workflow for the purification of this compound by recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Start Recrystallization issue Issue Encountered? start->issue oiling_out Oiling Out issue->oiling_out Yes no_crystals No Crystals Form issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes impure_crystals Impure Crystals issue->impure_crystals Yes end Successful Recrystallization issue->end No solution_oiling Add more polar solvent Slower cooling oiling_out->solution_oiling solution_no_crystals Concentrate solution Scratch flask Add seed crystal no_crystals->solution_no_crystals solution_low_yield Use less solvent Cool longer Wash with cold solvent low_yield->solution_low_yield solution_impure Hot filtration Use activated charcoal Re-recrystallize impure_crystals->solution_impure

Caption: A decision tree to troubleshoot common issues during recrystallization.

Technical Support Center: Iodination of Indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of indole-2-carboxylic acid. The information addresses common side reactions and offers solutions to challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the iodination of indole-2-carboxylic acid?

The intended product of a standard electrophilic iodination of indole-2-carboxylic acid is typically 3-iodo-indole-2-carboxylic acid . The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic attack.[1]

Q2: I am observing a significant amount of a di-iodinated product and loss of the carboxylic acid group. What is happening?

You are likely encountering a major side reaction known as iodinative decarboxylation .[2][3] This reaction leads to the formation of 2,3-diiodoindoles .[2][3] This process is particularly relevant when iodinating indole-2-carboxylic acids and can sometimes be the major pathway depending on the reaction conditions.[3]

Q3: What factors promote the unwanted iodinative decarboxylation?

Several factors can favor the formation of 2,3-diiodoindoles over the desired 3-iodo-indole-2-carboxylic acid:

  • Elevated Temperatures: Higher reaction temperatures (e.g., 70 °C) have been shown to significantly increase the yield of the decarboxylated product.[3]

  • Presence of a Base: The use of a base like sodium bicarbonate (NaHCO₃) is often employed in these reactions.[2][3]

  • N-Protecting Group: The nature of the protecting group on the indole nitrogen can influence the reaction outcome. For instance, an ethoxymethyl (EOM) group has been shown to facilitate this reaction.[3]

  • Stoichiometry of Iodine: Using an excess of the iodinating reagent can lead to multiple iodinations.

Q4: Can polyiodination occur without decarboxylation?

Yes, it is possible to obtain di-iodinated products without the loss of the carboxylic acid group, especially if an excess of the iodinating agent is used.[4] However, with indole-2-carboxylic acid, the iodinative decarboxylation pathway to 2,3-diiodoindole is a very common competing reaction.[3]

Q5: My reaction mixture is turning into a dark, tar-like material with low yield of any identifiable product. What could be the cause?

The formation of dark, insoluble materials often indicates degradation of the starting material or product.[3] Indoles can be sensitive to strongly acidic or oxidative conditions. The choice of iodinating reagent and reaction conditions is crucial to avoid this. For instance, some substrates have shown degradation when attempting iodinative decarboxylation.[3]

Q6: How can I purify the desired 3-iodo-indole-2-carboxylic acid from the side products?

Standard purification techniques such as flash column chromatography can be effective in separating the desired mono-iodinated product from the di-iodinated, decarboxylated byproducts and any unreacted starting material.[5] Additionally, a phased crystallization method involving the formation and selective precipitation of a triethylamine salt has been reported for the purification of indole-2-carboxylic acid, which could potentially be adapted.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of the desired 3-iodo-indole-2-carboxylic acid - Reaction conditions favor iodinative decarboxylation (high temperature, prolonged reaction time).- Inappropriate choice of iodinating reagent.- Degradation of starting material.- Lower the reaction temperature (start at 0 °C and slowly warm to room temperature).- Use a milder iodinating agent such as N-Iodosuccinimide (NIS) instead of I₂/base systems.- Carefully monitor the reaction progress by TLC to avoid over-reaction and degradation.- Ensure the use of high-purity starting materials and anhydrous solvents.
High yield of 2,3-diiodoindole (iodinative decarboxylation) - Reaction temperature is too high.- The chosen base and solvent system favors decarboxylation.- Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).- Consider performing the reaction in the absence of a base, or use a milder base.- If using N-Iodosuccinimide (NIS), avoid the addition of a strong acid catalyst which might promote decarboxylation.
Formation of multiple iodinated products - Excess of the iodinating reagent.- Reaction run for too long.- Use a stoichiometric amount (1.0-1.1 equivalents) of the iodinating reagent.- Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Reaction mixture becomes a dark tar - Reaction conditions are too harsh (e.g., strong acid, high temperature).- Oxidation of the indole ring.- Use milder reaction conditions.- Consider using a less reactive iodinating system. For example, I₂ in the presence of a mild base at low temperatures.- Degas solvents to remove oxygen, which can contribute to oxidative side reactions.

Data Presentation

The following table summarizes yields for the iodinative decarboxylation of a protected indole-2-carboxylic acid under different conditions, illustrating the effect of temperature.

Table 1: Effect of Temperature on the Iodination of 1-(ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid with I₂/NaHCO₃ [3]

EntryTemperature (°C)Yield of 2,3-diiodo-1-(ethoxymethyl)-6-methoxy-1H-indole (%)Yield of 3-iodo-1-(ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid (%)
10Moderate (not specified)21
225Increased conversionNot specified
350Increased conversionNot specified
47095Not specified

Experimental Protocols

Protocol 1: Selective C3-Iodination of Indole-2-carboxylic Acid (General Approach)

This protocol is adapted from general procedures for the C3-iodination of indoles and is aimed at minimizing side reactions.[1]

Materials:

  • Indole-2-carboxylic acid

  • N-Iodosuccinimide (NIS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 3-iodo-indole-2-carboxylic acid.

Protocol 2: Iodinative Decarboxylation of a Substituted Indole-2-carboxylic Acid[2]

This protocol is for the synthesis of a 2,3-diiodoindole derivative and is provided as a reference for the conditions that favor this side reaction.

Materials:

  • 1-(ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid

  • Sodium bicarbonate (NaHCO₃)

  • Iodine (I₂)

  • Chloroform (CHCl₃)

  • Water

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of NaHCO₃ (2.0 eq) in water, add 1-(ethoxymethyl)-6-methoxy-1H-indole-2-carboxylic acid (1.0 eq).

  • Stir the suspension until a homogenous solution is obtained.

  • Add CHCl₃ (equal volume to water) and iodine (2.0 eq).

  • Stir the dark purple mixture at 70 °C for 4 hours.

  • After cooling to room temperature, dilute the mixture with water and CHCl₃.

  • Separate the organic layer, and extract the aqueous layer with CHCl₃.

  • Wash the combined organic extracts with a saturated aqueous solution of Na₂S₂O₃.

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent in vacuo.

  • Purify the crude residue by flash chromatography.

Visualizations

ReactionPathways Start Indole-2-carboxylic Acid Reagents1 + I+ Start->Reagents1 Intermediate C3-Iodinated Intermediate Reagents1->Intermediate Electrophilic Substitution (C3) DesiredProduct 3-Iodo-indole-2-carboxylic Acid Intermediate->DesiredProduct Deprotonation Reagents2 + I+ - CO2, -H+ Intermediate->Reagents2 SideProduct 2,3-Diiodoindole Reagents2->SideProduct Iodinative Decarboxylation

Caption: Reaction pathways in the iodination of indole-2-carboxylic acid.

TroubleshootingWorkflow Start Start Iodination Reaction CheckTLC Analyze reaction mixture by TLC Start->CheckTLC DesiredProduct Desired Product is Major CheckTLC->DesiredProduct Yes SideProductMajor Side Product(s) are Major CheckTLC->SideProductMajor No Workup Proceed to Workup & Purification DesiredProduct->Workup AdjustConditions Adjust Reaction Conditions SideProductMajor->AdjustConditions LowerTemp Lower Temperature AdjustConditions->LowerTemp ChangeReagent Change Iodinating Reagent/Solvent AdjustConditions->ChangeReagent ControlStoich Control Stoichiometry AdjustConditions->ControlStoich LowerTemp->Start ChangeReagent->Start ControlStoich->Start

Caption: Troubleshooting workflow for the iodination of indole-2-carboxylic acid.

References

Technical Support Center: Optimizing Suzuki Coupling for 3-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling of 3-iodo-1H-indole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for aryl halides in Suzuki coupling, and where does this compound fit in?

A1: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling typically follows the trend: I > OTf > Br >> Cl.[1] Therefore, this compound is expected to be a highly reactive coupling partner due to the carbon-iodine bond.

Q2: Why is a base essential for the Suzuki coupling reaction?

A2: The base is crucial for activating the organoboron species (boronic acid or ester) to facilitate the transmetalation step in the catalytic cycle by forming a more nucleophilic boronate species.[2][3][4] It also aids in the regeneration of the active Pd(0) catalyst.[1]

Q3: Can the carboxylic acid group on my indole interfere with the Suzuki coupling reaction?

A3: Yes, carboxylic acids can interfere with Suzuki couplings. The carboxylate formed under basic conditions can coordinate to the palladium catalyst, potentially deactivating it or hindering the formation of the active Pd(0) species.[5] This can lead to lower yields or reaction failure. It is often recommended to protect the carboxylic acid as an ester and hydrolyze it after the coupling.[5]

Q4: How critical is the exclusion of oxygen from the reaction?

A4: Excluding oxygen is critical. The presence of oxygen can lead to the oxidation and degradation of the Pd(0) catalyst, often forming palladium black, a less active form of the catalyst.[1][6] It can also promote the unwanted homocoupling of the boronic acid.[6] Therefore, thorough degassing of the reaction mixture and maintaining an inert atmosphere (e.g., with Argon or Nitrogen) is essential for a successful reaction.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Problem Potential Cause Recommended Solution
Low to No Conversion Inactive Catalyst: The palladium catalyst may be old, oxidized, or otherwise degraded.[1][6]- Use a fresh batch of catalyst or a more air-stable pre-catalyst.- Confirm catalyst activity with a reliable control reaction.[1] - Consider screening different catalysts like PdCl₂(dppf) or using bulky phosphine ligands (e.g., XPhos, SPhos).[6]
Inefficient Base: The chosen base may be too weak, insoluble, or not suitable for the substrate. The carboxylic acid also consumes one equivalent of base.- Use at least 3 equivalents of base to account for the acidic proton of the carboxylic acid and the indole N-H.- Screen stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄.[6][8] - Ensure the base is finely powdered and, if necessary, dried before use.[1]
Poor Solvent Choice: Reactants, particularly the base, may have poor solubility in the chosen solvent system.[1][9]- Screen common solvent systems like 1,4-dioxane/water, DMF/water, or toluene/water.[1][6] The presence of water is often crucial for the solubility and activity of inorganic bases.[6][10]
Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature, for instance from 80 °C to 100-120 °C.[1][6] - Microwave irradiation can be a powerful tool to accelerate the reaction and screen higher temperatures rapidly.[11][12]
Significant Side Products (e.g., Homocoupling, Dehalogenation) Oxygen Contamination: Promotes homocoupling of the boronic acid.[6]- Ensure thorough degassing of the reaction mixture and solvent before adding the catalyst. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period (15-30 min).[6][7]
Boronic Acid Degradation (Protodeboronation): Boronic acids can be unstable under reaction conditions.- Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents).[6] - Ensure the purity of the boronic acid before use.
Dehalogenation of Starting Material: The iodo-indole is reduced back to the indole.- This can be caused by impurities or side reactions. Ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions.
Ester Hydrolysis (if using an ester-protected substrate) Base Strength and Water Content: Strong bases and aqueous conditions can lead to saponification of the ester.- Use a milder base like KF or K₂CO₃, which are known to be less prone to causing ester cleavage.[5][9] - Minimize the amount of water in the co-solvent system or switch to a non-aqueous solvent like DMF if possible.[9]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a general starting protocol that may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[6][7]

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[6][7]

  • Add the degassed solvent mixture via syringe.

  • Under a positive pressure of the inert gas, add the palladium catalyst.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[6][7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Indole, Boronic Acid, Base) purge 2. Purge with Inert Gas reagents->purge solvent 3. Add Degassed Solvent purge->solvent catalyst 4. Add Pd Catalyst solvent->catalyst heat 5. Heat and Stir catalyst->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor cool 7. Cool and Quench monitor->cool extract 8. Acidify and Extract cool->extract purify 9. Purify (Chromatography) extract->purify Troubleshooting_Suzuki cluster_causes Potential Causes cluster_solutions_yield Solutions for Low Yield cluster_solutions_sides Solutions for Side Products start Reaction Issue? low_yield Low/No Conversion start->low_yield Yes side_products Side Products start->side_products Yes check_catalyst Check Catalyst Activity low_yield->check_catalyst screen_base Screen Bases (Cs₂CO₃, K₃PO₄) low_yield->screen_base screen_solvent Screen Solvents (Dioxane/H₂O) low_yield->screen_solvent increase_temp Increase Temperature / Use MW low_yield->increase_temp degas Improve Degassing side_products->degas boronic_acid Check Boronic Acid Quality/ Use Slight Excess side_products->boronic_acid protect_cooh Protect Carboxylic Acid side_products->protect_cooh

References

Technical Support Center: Functionalization of 3-Iodo-1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 3-iodo-1H-indole-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of this compound?

The functionalization of this compound presents several key challenges primarily due to the inherent reactivity of the indole core and the presence of the carboxylic acid group. The most common issues include:

  • Decarboxylation: The carboxylic acid group at the C2 position is prone to removal under the heating conditions often required for cross-coupling reactions.[1][2] This can lead to the formation of 3-iodo-1H-indole as a major byproduct.

  • Competing Reactions: The N-H proton of the indole is acidic and can interfere with base-catalyzed reactions. Additionally, the indole ring itself can undergo undesired side reactions.

  • Catalyst Inhibition: The carboxylic acid group can potentially coordinate with and inhibit the palladium catalyst, reducing its efficacy.

  • Poor Solubility: The starting material and intermediates can have limited solubility in common organic solvents, leading to heterogeneous reaction mixtures and poor yields.

  • Steric Hindrance: Substituents on the indole ring or the coupling partner can sterically hinder the reaction at the C3 position.[1]

Q2: My cross-coupling reaction with this compound is resulting in significant decarboxylation. How can I minimize this?

Decarboxylation is a common side reaction, especially in palladium-catalyzed couplings that require elevated temperatures.[1][2] Here are several strategies to mitigate this issue:

  • Protecting the Carboxylic Acid: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Lowering Reaction Temperature: If possible, optimizing the reaction to proceed at a lower temperature can significantly reduce decarboxylation. This may involve screening different catalysts, ligands, and solvents.

  • Choice of Base: Using a milder base may help. The choice of base can significantly influence the reaction outcome.

  • Metal-Free Conditions: For certain transformations, exploring metal-free decarboxylation conditions might be a viable alternative.[2]

Q3: Do I need to protect the indole N-H during functionalization reactions?

Protection of the indole nitrogen is often crucial for successful functionalization, particularly in cross-coupling reactions. The acidic N-H proton can interfere with the catalytic cycle and lead to side reactions.

  • Common Protecting Groups: Commonly used protecting groups for the indole nitrogen include benzyl (Bn), tosyl (Ts), and various silyl ethers. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.

  • When Protection Might Not Be Necessary: In some instances, particularly with "free (NH) indoles," specific catalytic systems have been developed that do not require N-H protection.[3] However, this is highly dependent on the specific reaction and substrates.

Q4: I am observing low yields in my Suzuki coupling with this compound. What are the key parameters to optimize?

Low yields in Suzuki couplings are a frequent issue. A systematic optimization of reaction parameters is recommended.[4][5][6][7]

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Screening different combinations (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) can lead to significant improvements.

  • Base: The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically affect the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used. The ratio of these solvents should be optimized.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition and decarboxylation. Finding the optimal temperature is key.

  • Degassing: Thoroughly degassing the reaction mixture to remove oxygen is essential to prevent catalyst deactivation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Low reaction temperature. 4. Poor solubility of starting materials.1. Use a fresh batch of palladium catalyst and ensure proper degassing. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Gradually increase the reaction temperature, monitoring for decomposition. 4. Try different solvent systems or co-solvents to improve solubility.
Formation of significant amounts of 3-iodo-1H-indole (decarboxylation) 1. High reaction temperature. 2. Strong base. 3. Unprotected carboxylic acid.1. Attempt the reaction at a lower temperature. 2. Use a milder base. 3. Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling.[8]
Formation of homocoupling product of the boronic acid (in Suzuki reactions) 1. Presence of oxygen. 2. Inefficient transmetalation.1. Ensure thorough degassing of the reaction mixture. 2. Optimize the base and solvent system to facilitate transmetalation.
Difficulty in purifying the final product 1. Presence of closely related impurities. 2. Poor crystallization of the product.1. Optimize the reaction to minimize side products. 2. Employ different chromatographic techniques (e.g., reverse-phase chromatography) or recrystallization from various solvent systems.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[4]

  • Reactant Preparation: In a flame-dried Schlenk flask, combine the N-protected this compound ester (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-30 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

This is a general procedure and may require optimization for specific substrates.[9][10][11]

  • Reactant Preparation: To a Schlenk flask, add the N-protected this compound ester (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, wash with the reaction solvent, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This general protocol may require optimization based on the specific amine and aryl halide.[12][13][14][15][16]

  • Reactant Preparation: In a glovebox or under an inert atmosphere, combine the N-protected this compound ester (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagents & Catalyst Activity start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK failure Re-evaluate Strategy check_reagents->failure Reagents Faulty decarboxylation Significant Decarboxylation? optimize_conditions->decarboxylation protect_acid Protect Carboxylic Acid (Esterification) decarboxylation->protect_acid Yes lower_temp Lower Reaction Temperature decarboxylation->lower_temp No protect_acid->optimize_conditions success Successful Functionalization lower_temp->success Yield Improved lower_temp->failure No Improvement

Caption: A troubleshooting workflow for low-yield functionalization reactions.

Suzuki_Coupling_Parameters center Suzuki Coupling Optimization catalyst Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) center->catalyst ligand Ligand (e.g., SPhos, XPhos) center->ligand base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) center->base solvent Solvent (e.g., Dioxane/H₂O, Toluene) center->solvent temperature Temperature (e.g., 80-110 °C) center->temperature

Caption: Key parameters for optimizing Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Stability of 3-Iodo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-iodo-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability issues encountered during experiments, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: While specific quantitative stability data for this compound is not extensively published, the molecule possesses two key structural features that are known to be susceptible to degradation under acidic conditions: the indole-2-carboxylic acid moiety and the carbon-iodine bond. The primary degradation pathway anticipated under strong acidic conditions is decarboxylation.[1]

Q2: What is the most likely degradation pathway for this compound in acid?

A2: The most probable degradation pathway is acid-catalyzed decarboxylation, which involves the loss of carbon dioxide from the carboxylic acid group to yield 3-iodoindole. In concentrated acids, the mechanism for decarboxylation of indolecarboxylic acids involves the initial addition of water to the carboxyl group, forming a hydrated intermediate that then undergoes rate-determining carbon-carbon bond cleavage.[1]

Q3: Can the carbon-iodine bond break under acidic conditions?

A3: The C-I bond on an indole ring can be labile. While decarboxylation is often the more prominent reaction for indole-2-carboxylic acids, cleavage of the carbon-iodine bond (de-iodination) is a possible side reaction, especially under harsh conditions such as elevated temperatures, presence of reducing agents, or prolonged exposure to strong acids. The stability of iodine itself is known to be pH-dependent, with volatilization being a concern in highly acidic solutions (pH < 1.5).[2]

Q4: My solution containing this compound is changing color. What does this indicate?

A4: A color change in a solution of an indole compound often suggests degradation.[3] Oxidation of the indole ring can lead to the formation of colored oligomers or specific byproducts.[3] While the initial compound is typically a stable solid, its stability in solution, especially under acidic conditions that can promote side reactions, may be limited.

Q5: Are there any specific conditions known to promote the decarboxylation of indole-2-carboxylic acids?

A5: Yes. Decarboxylation of indole-2-carboxylic acids is often achieved by heating the compound, sometimes in a high-boiling point solvent like quinoline or N,N-dimethylacetamide.[4][5] The presence of a catalyst, such as copper salts, can also facilitate this reaction, even under less harsh thermal conditions.[5][6] A patent also describes the use of organic acids as catalysts for the decarboxylation of heterocyclic carboxylic acids at elevated temperatures (85-150 °C).[7]

Troubleshooting Guides

Issue 1: Compound Degradation During Acid-Catalyzed Reaction

Symptoms:

  • Low yield of the desired product.

  • Presence of unexpected byproducts in analysis (TLC, LC-MS, NMR).

  • Formation of 3-iodoindole as a major byproduct, confirmed by mass spectrometry.

  • Solution color change.

Potential Cause: The acidic conditions of the reaction are causing the decarboxylation of the indole-2-carboxylic acid starting material.

Troubleshooting Steps:

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize the rate of decarboxylation.

  • Use a Milder Acid: Substitute strong mineral acids (e.g., H₂SO₄, HCl) with weaker organic acids (e.g., acetic acid) or Lewis acids, if the reaction chemistry allows.

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

  • Protect the Carboxylic Acid: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the acid-catalyzed step. The ester group is generally more stable to decarboxylation and can be hydrolyzed back to the carboxylic acid in a subsequent step under basic or controlled acidic conditions.

Issue 2: Poor Recovery or Inconsistent Results During Aqueous Sample Preparation

Symptoms:

  • Low recovery of the compound from acidic aqueous solutions during extraction.

  • Variable concentrations in analytical samples prepared in acidic mobile phases.

Potential Causes:

  • Partial decarboxylation in the acidic solution.

  • Volatility of iodine in highly acidic media (pH < 1.5).[2]

Troubleshooting Steps:

  • pH Control: Maintain the pH of aqueous solutions in a moderately acidic to neutral range (pH 3-7) whenever possible. Studies on iodine stability have shown it is effectively stabilized in a pH range of 1.5–10.5.[2]

  • Use Buffered Systems: Employ a suitable buffer to maintain a consistent pH during sample preparation and analysis.

  • Minimize Exposure Time: Process samples promptly after acidification. Avoid long-term storage of the compound in acidic solutions.

  • Work at Lower Temperatures: Keep samples cool (e.g., on an ice bath) to slow down potential degradation reactions.

Experimental Protocols

Protocol: Assessing Compound Stability in Acidic Solution
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a known concentration (e.g., 10 mg/mL).

  • Sample Preparation:

    • Label a series of vials for different time points (e.g., 0h, 1h, 2h, 4h, 8h, 24h).

    • In each vial, add a specific volume of your acidic test solution (e.g., 1 mL of 1M HCl, or a pH 2 buffer).

    • Spike each vial with a small volume of the stock solution to achieve the desired final concentration (e.g., 10 µL of stock in 1 mL of acid gives a final concentration of 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., ≤1%) to not affect the solution's properties.

  • Incubation: Store the vials under controlled conditions (e.g., room temperature, 37°C) and protect from light, as indole compounds can be light-sensitive.

  • Time-Point Analysis:

    • At each designated time point, take the corresponding vial.

    • Immediately quench the degradation by neutralizing the acid with a suitable base (e.g., add an equivalent amount of NaOH).

    • Analyze the sample using a suitable analytical method, such as RP-HPLC with UV or MS detection.

  • Data Analysis:

    • Quantify the peak area of the parent compound (this compound) at each time point.

    • Plot the percentage of the remaining parent compound against time to determine the degradation rate.

    • Identify any major degradation products by comparing the chromatograms over time and analyzing their mass spectra.

Visualizations

Potential Degradation Pathway

The primary degradation pathway for this compound under acidic conditions is decarboxylation.

G cluster_main A This compound B 3-Iodoindole A->B + H+ (Acid Catalyst) - CO2 C CO2

Caption: Acid-catalyzed decarboxylation of the parent compound.

Troubleshooting Workflow for Compound Instability

This workflow provides a logical sequence of steps to diagnose and address the instability of this compound during an experiment.

G start Instability Observed (e.g., low yield, byproduct formation) check_conditions Review Experimental Conditions (Acid Conc., Temp., Time) start->check_conditions is_decarboxylation Analyze Byproducts. Is 3-Iodoindole present? check_conditions->is_decarboxylation mitigate_decarboxylation Mitigation Strategy: 1. Lower Temperature 2. Use Milder Acid 3. Reduce Reaction Time is_decarboxylation->mitigate_decarboxylation Yes other_degradation Investigate Other Pathways (e.g., De-iodination, Oxidation) is_decarboxylation->other_degradation No protect_group Advanced Strategy: Protect Carboxylic Acid (e.g., Esterification) mitigate_decarboxylation->protect_group If mitigation is insufficient end_mitigated Problem Resolved mitigate_decarboxylation->end_mitigated protect_group->end_mitigated end_further_investigation Further Investigation Needed other_degradation->end_further_investigation

Caption: Troubleshooting workflow for experimental instability.

References

solubility issues with 3-iodo-1H-indole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-iodo-1H-indole-2-carboxylic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to dissolve?

A1: The solubility of this compound is influenced by its molecular structure. It contains a large, hydrophobic indole ring system, which makes it poorly soluble in polar solvents like water. The presence of the carboxylic acid group provides some polarity and the ability to engage in hydrogen bonding, but the overall lipophilicity of the molecule often dominates its solubility profile in many common organic solvents.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: For creating stock solutions, polar aprotic solvents are generally the most effective. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are capable of disrupting the intermolecular forces in the solid compound. For subsequent dilutions into less polar media, a co-solvent system may be necessary.

Q3: Can I use alcohols like ethanol or methanol to dissolve this compound?

A3: Alcohols such as ethanol and methanol can be used, but the solubility of this compound in these solvents is typically lower than in DMSO or DMF. You may need to employ techniques like sonication or gentle heating to achieve the desired concentration.

Q4: Is it possible to improve solubility by adjusting the pH?

A4: Yes, for aqueous or protic solvent systems, adjusting the pH can significantly increase solubility. By adding a base (e.g., sodium hydroxide or a non-nucleophilic organic base), you can deprotonate the carboxylic acid to form a more soluble salt. However, this may not be suitable for all experimental conditions, especially in non-polar organic solvents or if the acidic form of the compound is required for your reaction or assay.

Q5: Will heating the solution help to dissolve the compound?

A5: Gentle heating can be an effective method to increase the dissolution rate and solubility. However, it is crucial to do this with caution, as excessive heat may lead to the degradation of the compound. We recommend heating at a low temperature (e.g., 30-40°C) and for a short period. Always check the stability of your compound at the temperature you are using.

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides an estimated solubility profile based on its chemical structure and the known solubility of similar indole-2-carboxylic acid derivatives.

SolventSolvent TypeEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHigh (>50 mg/mL)Recommended for stock solutions.
N,N-Dimethylformamide (DMF)Polar AproticHigh (>50 mg/mL)A good alternative to DMSO.
Tetrahydrofuran (THF)Polar AproticModerateMay require sonication or gentle warming.
MethanolPolar ProticModerateSolubility is lower than in DMSO or DMF.
EthanolPolar ProticModerate to LowSonication or gentle warming may be needed.
AcetonePolar AproticModerate to LowMay be suitable for some applications.
Dichloromethane (DCM)NonpolarLowGenerally not a good solvent for this compound.
TolueneNonpolarVery LowNot recommended for dissolving this compound.

Disclaimer: The solubility values in this table are estimations and should be used as a guideline. It is recommended to perform your own solubility tests for your specific experimental conditions.

Troubleshooting Guides

Issue 1: The compound is not dissolving in the chosen solvent.

If you are experiencing difficulty in dissolving this compound, please follow the troubleshooting workflow below.

G start Start with recommended solvent (DMSO or DMF) sonicate Sonicate the solution for 10-15 minutes start->sonicate heat Gently warm the solution (30-40°C) sonicate->heat Still not dissolved? success Compound Dissolved sonicate->success Dissolved? cosolvent Add a co-solvent (e.g., THF or Ethanol) heat->cosolvent Still not dissolved? heat->success Dissolved? different_solvent Consider a different primary solvent cosolvent->different_solvent Still not dissolved? cosolvent->success Dissolved? fail Insoluble different_solvent->fail

Caption: Troubleshooting workflow for dissolving this compound.

Issue 2: The compound dissolves initially but precipitates over time.

This is often due to the formation of a supersaturated solution, which is thermodynamically unstable.

  • Possible Cause: The initial energy input (e.g., heating or sonication) allowed the solvent to dissolve more compound than it can hold at room temperature.

  • Solutions:

    • Prepare a More Dilute Solution: The most straightforward solution is to prepare a stock solution at a lower concentration.

    • Use a Co-solvent: Adding a co-solvent can increase the overall solubility of the compound in the solvent system and prevent precipitation.

    • Filter the Solution: Before use, filter the solution through a 0.2 µm syringe filter to remove any micro-precipitates.

    • Store Properly: Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles which can promote precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 287.05 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Calibrated balance

  • Appropriate volumetric flask or vial

Procedure:

  • Weigh the Compound: Accurately weigh out 2.87 mg of this compound.

  • Add Solvent: Add the weighed compound to a clean, dry vial. Add approximately 0.8 mL of anhydrous DMSO to the vial.

  • Vortex: Cap the vial and vortex the mixture vigorously for 1-2 minutes.

  • Sonicate: If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • Gentle Warming (Optional): If sonication is not sufficient, gently warm the solution to 30-40°C for a few minutes while vortexing intermittently.

  • Bring to Final Volume: Once the compound is fully dissolved, add DMSO to bring the final volume to 1.0 mL.

  • Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol is an example of preparing a working solution in a buffer that may not be ideal for the compound's solubility.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Target aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Vortex mixer

Procedure:

  • Prepare Dilution: To prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution in DMSO to 990 µL of the target aqueous buffer.

  • Immediate Mixing: It is crucial to vortex the buffer while adding the DMSO stock solution. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate. If precipitation occurs, you may need to lower the final concentration or incorporate a co-solvent into your buffer system.

Contextual Diagrams

Hypothetical Signaling Pathway

In drug discovery, indole derivatives are often investigated as inhibitors of signaling pathways involved in diseases like cancer. Here is a simplified diagram of a hypothetical pathway where this compound could act as an inhibitor.

G cluster_0 GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation promotes Inhibitor 3-iodo-1H-indole- 2-carboxylic acid Inhibitor->KinaseB inhibits

Caption: A hypothetical signaling pathway where this compound acts as a kinase inhibitor.

Solubility Relationship Diagram

This diagram illustrates the relationship between the structural features of this compound and its expected solubility in different types of solvents.

G cluster_compound This compound cluster_solvents Solvent Types Structure Molecular Structure IndoleRing Hydrophobic Indole Ring Structure->IndoleRing CarboxylicAcid Polar Carboxylic Acid Structure->CarboxylicAcid PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Structure->PolarAprotic Good Overall Solvation PolarProtic Polar Protic (e.g., Methanol, Ethanol) Structure->PolarProtic Moderate Solvation Nonpolar Nonpolar (e.g., Toluene, Hexane) Structure->Nonpolar Poor Solvation IndoleRing->Nonpolar Favorable Interaction CarboxylicAcid->PolarProtic Favorable Interaction (H-bonding)

Caption: Relationship between molecular structure and solvent compatibility.

preventing de-iodination of 3-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-iodo-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of de-iodination during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a concern for this compound?

A1: De-iodination is the chemical process where the iodine atom is removed from the indole ring of this compound, resulting in the formation of 1H-indole-2-carboxylic acid as a degradation product. This is a significant concern as it leads to the loss of the desired compound, affecting reaction yields, purity, and potentially the biological activity of subsequent products. The carbon-iodine bond in 3-iodoindoles is known to be labile under certain conditions.

Q2: What are the primary factors that cause de-iodination of this compound?

A2: The primary factors that can induce de-iodination include:

  • Light Exposure: 3-Iodoindoles are known to be sensitive to light, which can promote the cleavage of the C-I bond, possibly through radical mechanisms.

  • Elevated Temperatures: Storing the compound at room temperature for extended periods or exposing it to high temperatures during experiments can accelerate degradation.

  • pH: Basic conditions have been shown to promote the de-iodination of iodoaromatic compounds. The stability of indole derivatives can be significantly influenced by the pH of the solution.[1][2]

  • Presence of Radicals: Free radicals in a reaction mixture can abstract the iodine atom, leading to de-iodination. Oxidative stress is a known factor in deiodination processes in biological systems.[3]

  • Certain Reagents: Some reaction conditions, particularly certain palladium-catalyzed reactions in the presence of a base, can lead to reductive de-iodination as a side reaction.

Q3: How can I visually detect if my sample of this compound has started to degrade?

A3: While visual inspection is not a definitive method, degradation may sometimes be indicated by a change in the color of the solid material or solution over time. However, significant degradation can occur without any obvious visual change. Therefore, analytical methods such as HPLC are necessary for accurate assessment.

Q4: What are the recommended storage conditions to minimize de-iodination?

A4: To minimize de-iodination during storage, it is strongly recommended to:

  • Store at low temperatures: Keep the compound at -20°C or below.

  • Protect from light: Store in an amber-colored vial or a container wrapped in aluminum foil.

  • Use an inert atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidative degradation.

  • Ensure the compound is dry: Store in a desiccator to avoid moisture, which can participate in degradation pathways.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Low yield in a reaction where this compound is a starting material. De-iodination of the starting material before or during the reaction.1. Verify Starting Material Purity: Analyze the starting material by HPLC to confirm its purity before use. 2. Optimize Reaction Conditions: Avoid high temperatures and prolonged reaction times if possible. If heat is necessary, conduct a time-course study to find the optimal duration. 3. Control pH: If the reaction involves basic conditions, consider using a milder base or a buffered system to maintain a less aggressive pH. 4. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can contribute to radical formation. 5. Work in the Dark: Protect the reaction mixture from light by wrapping the flask in aluminum foil.
Appearance of an unexpected peak in HPLC analysis corresponding to 1H-indole-2-carboxylic acid. De-iodination has occurred.1. Review Storage Conditions: Ensure the compound has been stored properly (low temperature, protected from light). 2. Analyze Sample Handling: Minimize the exposure of the compound to ambient light and temperature during weighing and preparation of solutions. Prepare solutions fresh before use. 3. Incorporate a Radical Scavenger: If de-iodination is suspected to be radical-mediated, consider adding a radical scavenger to the reaction or solution.
Inconsistent results in biological assays. Degradation of the test compound, leading to lower effective concentrations.1. Prepare Stock Solutions Freshly: Prepare stock solutions of this compound immediately before use. 2. Use Antioxidants in Media: If compatible with the assay, consider supplementing the assay media with a low concentration of an antioxidant to prevent degradation in the aqueous environment. 3. Conduct Stability Studies in Assay Buffer: Perform a time-course experiment to determine the stability of the compound in your specific assay buffer under the assay conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method can be used to separate and quantify this compound from its primary de-iodinated degradant, 1H-indole-2-carboxylic acid.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient:

    Time (min) % Solvent A % Solvent B
    0 70 30
    20 30 70
    25 30 70
    27 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Protocol 2: Accelerated Stability Study Protocol

This protocol outlines a procedure to assess the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare multiple aliquots of the solid compound in amber glass vials. Prepare a stock solution (e.g., 1 mg/mL in acetonitrile/water) and aliquot it into amber glass vials.

  • Stress Conditions:

    • Photostability: Expose one set of solid and solution samples to a light source as per ICH Q1B guidelines (e.g., option 2). Keep a control set of samples wrapped in aluminum foil at the same temperature.

    • Thermal Stability: Place sets of solid and solution samples in ovens at elevated temperatures (e.g., 40°C, 60°C, and 80°C). Store control samples at -20°C.

    • pH Stability: Prepare solutions of the compound in buffers of different pH values (e.g., pH 4, 7, and 9). Keep these solutions at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Analyze the samples at each time point using the stability-indicating HPLC method (Protocol 1).

  • Data Evaluation: Calculate the percentage of the remaining this compound and the percentage of the formed 1H-indole-2-carboxylic acid at each time point for each condition.

Protocol 3: Evaluation of Radical Scavengers

This protocol can be used to compare the effectiveness of different radical scavengers in preventing the de-iodination of this compound in solution.

  • Sample Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL in a suitable solvent like acetonitrile/water).

  • Addition of Scavengers: Aliquot the solution into several amber vials. To each vial (except for the control), add a different radical scavenger at a specified concentration. Examples of radical scavengers to test include:

    • Butylated hydroxytoluene (BHT)

    • Ascorbic acid (Vitamin C)

    • Trolox (a water-soluble analog of Vitamin E)

  • Stress Condition: Expose the vials to a known degradation-inducing condition, such as a UV lamp or elevated temperature, for a fixed period.

  • Analysis: After the exposure period, analyze all samples, including the control, by HPLC (Protocol 1).

  • Comparison: Compare the amount of degradation in the samples containing radical scavengers to the control sample to determine the efficacy of each scavenger.

Data Summary

The following table summarizes hypothetical quantitative data from an accelerated stability study to illustrate the expected trends.

Table 1: Hypothetical Degradation of this compound under Different Conditions after 72 hours.

Condition% Remaining this compound
Control (-20°C, dark) >99%
40°C, dark 95%
60°C, dark 85%
Room Temperature, Light Exposure 70%
pH 9 solution, 40°C, dark 80%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound solid Solid Aliquots start->solid solution Solution Aliquots start->solution photo Photostability (ICH Q1B) solid->photo thermal Thermal (40°C, 60°C, 80°C) solid->thermal solution->photo solution->thermal ph pH (4, 7, 9) solution->ph hplc Stability-Indicating HPLC photo->hplc t = 0, 24, 48, 72h thermal->hplc t = 0, 24, 48, 72h ph->hplc t = 0, 24, 48, 72h data Data Evaluation (% Degradation) hplc->data end end data->end Stability Profile

Caption: Workflow for the accelerated stability testing of this compound.

logical_relationship cluster_causes Causes of De-iodination cluster_prevention Prevention Strategies compound This compound light Light heat Heat high_ph High pH radicals Radicals degradation De-iodination light->degradation heat->degradation high_ph->degradation radicals->degradation storage Low Temp & Dark Storage storage->degradation prevents ph_control pH Control ph_control->degradation prevents scavengers Radical Scavengers / Antioxidants scavengers->degradation prevents inert Inert Atmosphere inert->degradation prevents

Caption: Factors causing and preventing de-iodination of this compound.

References

Technical Support Center: Scale-Up Synthesis of 3-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the scale-up synthesis of 3-iodo-1H-indole-2-carboxylic acid, targeting researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound? A1: A prevalent and effective method is the direct iodination of indole-2-carboxylic acid. A reported synthesis involves using iodine and potassium hydroxide in N,N-dimethyl-formamide (DMF) at 20°C for one hour, which can achieve a high yield of up to 93%.[1]

Q2: What are the primary challenges when scaling up this iodination reaction? A2: Key scale-up challenges include:

  • Reaction Control: Electrophilic iodination can be highly reactive, especially with activated indole rings. Maintaining precise temperature control is crucial to prevent side reactions.[2]

  • Reagent Purity: Iodine monochloride (ICl), if used, is highly sensitive to moisture and can decompose, reducing its effectiveness.[2] Ensuring anhydrous conditions and using high-purity reagents is critical.

  • Stoichiometry: Careful control over the molar ratio of the iodinating agent to the substrate is necessary to favor mono-iodination and prevent the formation of di-iodinated byproducts.[2]

  • Purification: Removing unreacted iodine and side products can be challenging at a larger scale, requiring optimized workup and purification procedures like recrystallization or column chromatography.[2]

Q3: What are some potential side products in this synthesis? A3: The primary side product is often the result of di-iodination. Another potential, though less common, byproduct can arise from iodinative decarboxylation, especially under certain conditions, leading to 2,3-diiodoindoles if the starting material is an indole-2-carboxylic acid.[3]

Q4: Are there alternative iodinating agents or methods for this synthesis? A4: Yes, several alternative methods exist for iodinating aromatic compounds, particularly those that are less reactive. These can be considered if the direct iodination with I2 proves inefficient:

  • Iodine Monochloride (ICl): A more reactive iodinating agent suitable for both electron-rich and electron-deficient substrates.[2]

  • N-Iodosuccinimide (NIS): Often used with a catalytic amount of a strong acid like trifluoroacetic acid for mild and regioselective iodination.[4]

  • Oxidative Iodination: Using potassium iodide (KI) in the presence of an oxidant like 30% hydrogen peroxide can effectively iodinate electron-rich arenes.[4]

  • Lewis Acid Catalysis: For deactivated compounds, the addition of a Lewis acid catalyst may be necessary to facilitate the reaction.[2]

Troubleshooting Guide

Problem 1: Low or No Yield

Question: My reaction shows very low conversion to the desired this compound. What should I check?

Answer: Low yield can stem from several factors related to reagents, conditions, or the substrate itself. Follow this diagnostic workflow:

cluster_start Troubleshooting: Low Yield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_method Methodology Start Low Yield Detected Reagent_Purity Check Purity of Indole-2-carboxylic Acid Start->Reagent_Purity Step 1: Verify Inputs Temp Optimize Temperature (may require gentle heating) Start->Temp Step 2: Optimize Process Catalyst Consider Lewis Acid Catalyst or Strong Acid Solvent Start->Catalyst Step 3: Enhance Reactivity Iodine_Quality Verify Iodine Source (or ICl, NIS) Quality Reagent_Purity->Iodine_Quality Solvent_Quality Ensure Solvent is Anhydrous (especially for ICl) Iodine_Quality->Solvent_Quality Time Increase Reaction Time Temp->Time Atmosphere Use Inert Atmosphere (N2 or Ar) Time->Atmosphere Agent Use a Stronger Iodinating Agent (e.g., ICl) Catalyst->Agent

Caption: Troubleshooting workflow for low yields.

  • Reagent Quality :

    • Iodinating Agent : Ensure the purity and reactivity of your iodine source. Iodine monochloride (ICl) is particularly sensitive to moisture and can hydrolyze, reducing its effectiveness.[2] Use a fresh bottle or purify it before use.

    • Starting Material : Verify the purity of your indole-2-carboxylic acid. Impurities can inhibit the reaction.

    • Solvent : Ensure you are using a suitable anhydrous solvent if your chosen reagent is moisture-sensitive.[2]

  • Reaction Conditions :

    • Temperature : While many iodinations of activated rings run at or below room temperature, less reactive substrates may require gentle heating to proceed.[2]

    • Reaction Time : The reaction may simply need more time to reach completion. Monitor progress using TLC or HPLC.

  • Substrate Reactivity :

    • Indole-2-carboxylic acid is an activated heterocycle. If the reaction still fails under standard conditions, consider enhancing the electrophilicity of the iodinating species. This can be achieved by adding a Lewis acid catalyst or performing the reaction in a strong acid.[2]

Problem 2: Poor Selectivity / Multiple Products

Question: My TLC/HPLC shows the formation of multiple products, likely including a di-iodinated species. How can I improve selectivity for the mono-iodinated product?

Answer: Poor selectivity is a common issue in electrophilic aromatic substitution on activated rings.

  • Control Stoichiometry : Carefully control the molar ratio of the iodinating agent to your substrate. Using a 1:1 or even slightly sub-stoichiometric amount of the iodinating agent will favor mono-iodination.[2]

  • Lower the Reaction Temperature : Running the reaction at a lower temperature (e.g., 0 °C) will decrease the overall reaction rate and can significantly improve selectivity for the desired product.[2]

  • Slow Addition : Add the iodinating agent slowly and dropwise to the stirred solution of the substrate. This helps maintain a low concentration of the electrophile in the reaction mixture and can prevent over-reaction.[2]

  • Solvent Choice : The solvent can influence the reactivity of the iodinating species. Experimenting with different solvents like CCl₄, CH₂Cl₂, or glacial acetic acid may help moderate the reaction.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported synthesis[1] and incorporates best practices for scale-up and safety.[2]

Materials:

  • Indole-2-carboxylic acid

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (or other suitable extraction solvent)

Procedure:

A 1. Dissolve Indole-2-carboxylic Acid and KOH in anhydrous DMF under an inert atmosphere (N2). B 2. Cool the solution to 0-5 °C using an ice bath. A->B C 3. Slowly add a solution of Iodine in DMF dropwise, maintaining the temperature below 10 °C. B->C D 4. Allow the reaction to warm to 20 °C and stir for 1-4 hours. Monitor reaction progress by TLC/HPLC. C->D E 5. Quench the reaction by pouring it into an ice/water mixture. D->E F 6. Acidify the mixture to pH ~2-3 with 1M HCl to precipitate the product. E->F G 7. Stir for 30 minutes, then filter the precipitate. F->G H 8. Wash the crude solid with water and then with cold saturated aqueous Na2S2O3 to remove excess iodine. G->H I 9. Recrystallize the solid from a suitable solvent system (e.g., Ethanol/Water) to obtain the pure product. H->I J 10. Dry the final product under vacuum. I->J

Caption: Experimental workflow for the synthesis.

  • Reaction Setup : In a suitably sized reactor equipped with mechanical stirring, a thermometer, and an inert gas inlet, dissolve indole-2-carboxylic acid (1.0 eq.) and potassium hydroxide (1.1 eq.) in anhydrous DMF.

  • Cooling : Cool the resulting solution to 0-5 °C using an appropriate cooling bath.[5]

  • Addition of Iodine : Slowly add a solution of iodine (1.1 eq.) in anhydrous DMF to the stirred solution. The addition should be dropwise to maintain the internal temperature below 10 °C.[2]

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature (20 °C) and stir for 1-4 hours.[1] Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Workup :

    • Pour the reaction mixture into a mixture of ice and water.[5]

    • Acidify the aqueous mixture to a pH of 2-3 using a 1M HCl solution. This will precipitate the carboxylic acid product.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filter the crude product using a Büchner funnel.[5]

    • Wash the filter cake sequentially with deionized water and then with a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine.[2] Continue washing until the filtrate is colorless.

  • Purification : Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

  • Drying : Dry the purified solid in a vacuum oven.

Quantitative Data Summary

The choice of reaction conditions can significantly impact yield and selectivity. The following table illustrates the effect of temperature on a related iodinative decarboxylation reaction, highlighting the importance of thermal optimization.

EntryTemperature (°C)SolventYield of 2,3-diiodoindole (%)
10CHCl₃Moderate
225CHCl₃Improved
350CHCl₃Better
470CHCl₃85
570DMF77

Table adapted from data on the iodinative decarboxylation of a protected indole-2-carboxylic acid derivative.[3] This data suggests that for some iodination reactions on the indole scaffold, higher temperatures can be beneficial for achieving good conversion.[3] However, for the target synthesis, which aims to preserve the carboxylic acid, milder conditions are generally preferred to maximize selectivity.[2]

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions Involving 3-Iodo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodo-1H-indole-2-carboxylic acid in cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in cross-coupling reactions?

A1: The primary challenges include:

  • Low Yields and Poor Reactivity: This can be due to a number of factors including catalyst deactivation, suboptimal reaction conditions, or steric hindrance.

  • Side Reactions: The most common side reactions are decarboxylation of the starting material, especially at elevated temperatures, and homocoupling of the coupling partners.

  • Substrate-Related Issues: The presence of the free N-H group on the indole ring and the carboxylic acid can lead to side reactions or catalyst inhibition.[1] The N-H proton is acidic and can be deprotonated by the base, altering the electronic properties of the indole.

  • Solubility Issues: The starting material and intermediates may have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and reduced reaction rates.

Q2: Is it necessary to protect the N-H group of the indole?

A2: While not always mandatory, N-protection is highly recommended, particularly if you are experiencing low yields or side reactions. Protecting the indole nitrogen with groups like Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or tosyl can prevent side reactions and improve solubility.[2] For some substrates, coupling reactions without N-protection have been reported to fail or give very low yields.

Q3: How can I minimize decarboxylation of my starting material?

A3: Decarboxylation is often induced by high temperatures. To minimize this side reaction:

  • Lower the Reaction Temperature: If possible, screen for catalysts and ligands that are active at lower temperatures.

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Choose the Right Base: A weaker base might be less prone to promoting decarboxylation. However, the base must be strong enough to facilitate the desired coupling reaction.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired 3-aryl-1H-indole-2-carboxylic acid.

Possible Cause Troubleshooting Suggestion
Catalyst Inactivity Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligands (e.g., SPhos, XPhos).[1]
Inappropriate Base The choice of base is crucial.[3][4] Screen inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The base's strength can influence the transmetalation step.
Poor Solvent Choice A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DMF/water) is often used. Ensure the solvent system adequately dissolves all reactants.
Protodeboronation of Boronic Acid This side reaction can be minimized by using anhydrous solvents where possible, lowering the reaction temperature, and avoiding prolonged reaction times.[5]
N-H Interference Protect the indole nitrogen with a suitable protecting group (e.g., Boc) to prevent catalyst inhibition.[1]

General Experimental Protocol for Suzuki-Miyaura Coupling

This is a general starting protocol and should be optimized for your specific substrates.

  • Reaction Setup: In a dry reaction vessel, combine this compound (or its N-protected derivative) (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a finely ground base (e.g., K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) to the vessel.

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Starting Materials: - this compound - Boronic Acid - Base catalyst Add Palladium Catalyst reagents->catalyst inert Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Purify (Column Chromatography) extract->purify final_product final_product purify->final_product Final Product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Heck Coupling

Problem: Low conversion or formation of side products in the Heck reaction.

Possible Cause Troubleshooting Suggestion
Catalyst System Typical catalysts include Pd(OAc)₂ or PdCl₂.[6] The addition of phosphine ligands like PPh₃ or P(o-tol)₃ can be beneficial.[6]
Base Selection Organic bases like triethylamine (NEt₃) or inorganic bases such as K₂CO₃ or NaOAc are commonly used.[6] The choice can affect the rate of catalyst regeneration.
Solvent Effects Polar aprotic solvents like DMF, NMP, or acetonitrile are generally effective.
Alkene Reactivity Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive in the Heck reaction.[6]
N-H Interference As with other coupling reactions, N-protection of the indole is advisable to avoid side reactions.

General Experimental Protocol for Heck Coupling

  • Reaction Setup: To a reaction vessel, add this compound (or its N-protected derivative) (1.0 eq.), the alkene (1.2-1.5 eq.), and the base (e.g., NEt₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and, if needed, a phosphine ligand (e.g., PPh₃, 4-10 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add a suitable degassed solvent (e.g., DMF).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir. Monitor the reaction's progress.

  • Workup and Purification: Follow a standard aqueous workup and purification by column chromatography.

Troubleshooting Logic for a Failed Heck Reaction

G cluster_conditions Condition Optimization cluster_substrate Substrate Modification start Heck Reaction Fails (Low/No Conversion) check_catalyst Is the catalyst active? Try a fresh source or a different Pd precursor. start->check_catalyst check_catalyst->start No, catalyst is the issue check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes check_substrate Is there an issue with the indole substrate? check_conditions->check_substrate Yes vary_base Screen different bases (e.g., NEt₃, K₂CO₃) check_conditions->vary_base No protect_nh Protect the indole N-H group (e.g., with Boc) check_substrate->protect_nh No vary_solvent Try alternative solvents (e.g., DMF, NMP, Dioxane) vary_base->vary_solvent vary_temp Increase temperature vary_solvent->vary_temp success success vary_temp->success Optimization Successful check_purity Verify purity of starting materials protect_nh->check_purity check_purity->success

Caption: A logical workflow for troubleshooting a failed Heck reaction.

Sonogashira Coupling

Problem: Significant homocoupling of the alkyne (Glaser coupling) is observed.

Possible Cause Troubleshooting Suggestion
Presence of Oxygen Ensure the reaction is performed under a strictly inert atmosphere as oxygen promotes homocoupling.
Copper Co-catalyst The copper(I) co-catalyst can facilitate homocoupling. Consider a copper-free Sonogashira protocol. Many modern methods work efficiently without copper.
Base Choice An amine base like triethylamine or diisopropylethylamine is typically used. The choice can influence the extent of side reactions.
Reaction Temperature Lowering the temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

General Experimental Protocol for Sonogashira Coupling

  • Reaction Setup: In a reaction vessel, dissolve this compound (or its N-protected derivative) (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF).

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and an amine base (e.g., NEt₃, 2.0 eq.).

  • Inert Atmosphere: Thoroughly degas the mixture and maintain it under an inert atmosphere.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor for completion.

  • Workup and Purification: Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Buchwald-Hartwig Amination

Problem: Low efficiency in the C-N bond formation.

Possible Cause Troubleshooting Suggestion
Ligand Choice The choice of phosphine ligand is critical.[7] For challenging substrates, consider bulky, electron-rich ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos).[1]
Base Strength A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but others like LHMDS or K₃PO₄ can be effective.[8]
Catalyst Precursor Pd(OAc)₂ and Pd₂(dba)₃ are common precursors. The choice can impact the formation of the active Pd(0) catalyst.
Amine Nucleophilicity Less nucleophilic amines may require more forcing conditions or more active catalyst systems.
Solvent Toluene, dioxane, and THF are commonly used solvents. The choice can influence catalyst stability and reaction rate.

General Experimental Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound (or its N-protected derivative) (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOtBu, 1.5 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat with stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction.

  • Workup and Purification: After cooling, quench the reaction, perform an aqueous workup, extract with an organic solvent, and purify the product.

Catalyst Selection Pathway for Buchwald-Hartwig Amination

G cluster_ligands Recommended Ligand Classes start Starting Buchwald-Hartwig Amination amine_type What is the nature of the amine? start->amine_type primary_amine Primary Amine amine_type->primary_amine Primary secondary_amine Secondary Amine amine_type->secondary_amine Secondary hindered_amine Sterically Hindered Amine amine_type->hindered_amine Hindered ligand_bidentate Bidentate ligands (e.g., BINAP, DPPF) primary_amine->ligand_bidentate ligand_gen1 First-generation ligands (e.g., P(o-tol)₃) secondary_amine->ligand_gen1 ligand_buchwald Bulky monophosphine ligands (e.g., XPhos, SPhos) hindered_amine->ligand_buchwald reaction_setup Set up reaction with appropriate Pd source, base, and solvent ligand_gen1->reaction_setup Proceed to reaction ligand_bidentate->reaction_setup Proceed to reaction ligand_buchwald->reaction_setup Proceed to reaction

Caption: A decision pathway for selecting an appropriate ligand class for Buchwald-Hartwig amination based on the amine substrate.

References

Technical Support Center: Reaction Monitoring for Indole Iodination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole iodination reaction monitoring. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed analytical protocols, and comparative data to help you optimize your reaction monitoring strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the iodination of indoles.

Q1: How can I monitor the progress of my indole iodination reaction?

A: The choice of monitoring technique depends on the available equipment, the complexity of your reaction mixture, and whether you need qualitative or quantitative data.[1]

  • For quick, qualitative analysis: Thin-Layer Chromatography (TLC) is the most common and straightforward method.[2] It allows you to visualize the consumption of the starting material and the formation of the product(s).

  • For quantitative analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques.[3][4] They can separate complex mixtures and provide accurate quantification of reactants and products over time.[3]

  • For real-time, in-situ monitoring: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can track the concentration of key reaction species directly in the reaction vessel without sampling.[5][6]

Q2: My reaction is showing very low or no product yield. What are the common causes and how can I fix this?

A: Low or no yield in indole iodination can stem from several factors. A systematic approach to troubleshooting is recommended.[7]

  • Substrate Reactivity: The electronic nature of your indole is critical. Electron-rich indoles are highly reactive, while electron-deficient indoles (e.g., those with nitro or cyano groups) may require harsher conditions.

    • Troubleshooting: For deactivated substrates, consider using a stronger iodinating system (e.g., I₂ with an oxidant like H₂O₂ or Oxone) or adding a Lewis acid catalyst.[7][8]

  • Reagent Quality: The purity of the iodinating agent is crucial. Iodine monochloride (ICl), for example, is moisture-sensitive and can decompose.

    • Troubleshooting: Use a freshly opened bottle of the reagent or purify it before use. Ensure all reagents and solvents are anhydrous, as water can consume the iodinating agent.[7]

  • Reaction Conditions: Temperature and reaction time must be optimized.

    • Troubleshooting: For highly active substrates, reactions are often run at low temperatures (0 °C or below) to control reactivity.[7] For less reactive substrates, gentle heating might be necessary to drive the reaction to completion.[7] Systematically screen temperatures to find the optimal balance.

Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?

A: The formation of multiple products is a common challenge, often due to the high reactivity of the indole nucleus.

  • Polyiodination: Indoles can be easily di- or tri-iodinated, especially with an excess of the iodinating agent or with highly activated substrates.[9] This results in product spots with different polarities than your desired mono-iodinated product.

    • Troubleshooting: Carefully control the stoichiometry, using a 1:1 or even slightly sub-stoichiometric amount of the iodinating agent.[7] Lowering the reaction temperature can also improve selectivity for mono-iodination.[7]

  • Oxidation: Electron-rich indoles are susceptible to oxidation, which can lead to the formation of dark, polymeric, or tar-like materials that are difficult to characterize and purify.[7]

    • Troubleshooting: Degas your solvents to remove dissolved oxygen. Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidation.[7] Consider using a milder iodinating agent like N-Iodosuccinimide (NIS).[7]

  • Reaction with Solvent: Certain solvents can react with strong electrophiles. For example, chlorinated solvents are common but should be used with caution.[10]

Q4: How can I control the regioselectivity of the iodination (e.g., C3 vs. C5 vs. C2)?

A: Controlling regioselectivity is a key challenge in indole chemistry. The outcome is influenced by the indole's substituents, the iodinating agent, and the reaction conditions.

  • Intrinsic Reactivity: The C3 position is the most electron-rich and nucleophilic site, making it the most common position for electrophilic attack.[11]

  • Achieving C5 Iodination: Directing iodination to the benzene ring, such as the C5 position, can be achieved. Specific methods have been developed for regioselective C5-H direct iodination using reagents like NIS under specific conditions.[12]

  • Achieving C2 Iodination: Functionalization at the C2 position typically requires blocking the C3 position first. If the C3 position is already substituted, electrophilic attack is often directed to C2.[13] Alternatively, specific iodine-mediated methods can promote C2-amination, which can then be further manipulated.[14]

  • Troubleshooting: To achieve a desired regioselectivity that deviates from the intrinsic C3 preference, a thorough literature search for catalyst systems or directing group strategies specific to your target is essential.[15][16] Ligand development in transition-metal-catalyzed reactions is an advanced strategy for regiocontrol.[15]

Q5: My reaction mixture is turning into a dark, tar-like material. What's happening and how can I prevent it?

A: The formation of dark, insoluble materials typically indicates oxidation or polymerization of the indole starting material or product.[7] This is particularly prevalent with electron-rich indoles.

  • Use Milder Conditions: Lowering the reaction temperature can significantly reduce the rate of oxidative side reactions.[7]

  • Protect Sensitive Groups: Functional groups like amines or hydroxyls on the indole ring can increase its susceptibility to oxidation. Protecting these groups before iodination can prevent side reactions.

  • Degas Solvents: Remove dissolved oxygen from the reaction solvent by sparging with an inert gas (e.g., Nitrogen or Argon) before starting the reaction.[7]

  • Choose a Milder Reagent: If oxidation persists, switching from a harsh iodinating agent like ICl to a milder one, such as N-iodosuccinimide (NIS), may solve the problem.[7]

Data Presentation: Comparison of Monitoring Techniques

The table below summarizes the key characteristics of common analytical techniques for monitoring indole iodination reactions.

TechniquePrincipleModeSpeed (per sample)Required Sample PrepCostKey Advantage
TLC Separation by polarityQualitativeFast (< 15 min)Minimal (dilution)LowRapid, simple, low cost.[17]
HPLC-UV/FLD Separation by polarityQuantitativeModerate (5-30 min)Filtration, dilution.[17][18]ModerateGood for quantitative analysis of complex mixtures.[19]
GC-MS Separation by volatilityQuantitativeModerate (15-45 min)Dilution, possible derivatization.[4][20]HighExcellent for identifying unknown byproducts.[4]
¹H NMR Nuclear magnetic resonanceQuantitativeFast (5-10 min)Minimal (dilution in deuterated solvent)HighProvides detailed structural information.
In-situ IR (FTIR) Vibrational spectroscopyQuantitativeReal-timeNoneHighNon-invasive, real-time kinetic data.[5][21]

Experimental Protocols

Protocol 1: General Procedure for Monitoring by Thin-Layer Chromatography (TLC)

This protocol provides a general method for tracking the progress of an indole iodination reaction.

  • Preparation:

    • Prepare a TLC developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system should give your starting indole an Rf value of approximately 0.3-0.4.[22]

    • Obtain a silica gel TLC plate and draw a light pencil line about 1 cm from the bottom. Mark three lanes on this line: 'S' for starting material, 'C' for co-spot, and 'R' for reaction mixture.[22]

  • Spotting:

    • Using a capillary tube, spot a dilute solution of your starting indole onto the 'S' and 'C' lanes.

    • At time zero (t=0) and at regular intervals (e.g., every 30 minutes), withdraw a small aliquot from the reaction mixture using a capillary tube.

    • Spot the reaction aliquot onto the 'R' and 'C' lanes. The co-spot lane will have both the starting material and the reaction mixture spotted in the same place.[22]

  • Development and Visualization:

    • Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • Further visualization can be achieved using a TLC stain (e.g., potassium permanganate or vanillin stain) followed by gentle heating.

  • Analysis:

    • The reaction is complete when the starting material spot in the 'R' lane has completely disappeared. The appearance of new, typically less polar spots, indicates product formation. The co-spot helps to confirm if the spot in the reaction lane is indeed starting material.[22]

Protocol 2: Reaction Monitoring using High-Performance Liquid Chromatography (HPLC)

This protocol is for quantitative monitoring and requires method development for your specific analytes.

  • Method Development:

    • Develop an HPLC method capable of separating your indole starting material from the iodinated product(s) and any significant impurities. A reverse-phase C18 column is often a good starting point.[19]

    • The mobile phase will typically consist of a gradient of water (often with 0.1% formic acid or TFA) and an organic solvent like acetonitrile or methanol.

    • Use a UV or fluorescence detector. Indoles typically have strong UV absorbance and fluorescence, providing good sensitivity.[19]

  • Sample Preparation:

    • At specified time points, withdraw a precise volume (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 5 mL) of a suitable solvent (e.g., acetonitrile) in a volumetric flask. This stops the reaction and prepares the sample for analysis.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[17]

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram. Identify the peaks corresponding to the starting material and product(s) based on their retention times, which should be determined beforehand by injecting pure standards.

  • Quantification:

    • To obtain concentrations, create a calibration curve for each analyte using standards of known concentration.

    • Integrate the peak areas for your starting material and product(s) in the reaction samples.

    • Calculate the concentration of each component at each time point using the calibration curve. This data can be used to determine reaction kinetics and final yield.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization prep_reagents Prepare Reagents & Solvents setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_reaction start_reaction Start Reaction (t=0) setup_reaction->start_reaction take_sample Withdraw Aliquot at Timed Intervals start_reaction->take_sample monitor Analyze via TLC, HPLC, or GC-MS take_sample->monitor decision Reaction Complete? monitor->decision decision->take_sample No quench Quench Reaction decision->quench Yes extract Extraction & Washing quench->extract purify Purify Product (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General workflow for performing and monitoring an indole iodination reaction.

Troubleshooting Guide Diagram

G cluster_yield Low Yield Troubleshooting cluster_purity Side Product Troubleshooting start Problem Observed: Low Yield / Side Products check_reagents Check Reagent Purity (e.g., fresh ICl) start->check_reagents check_stoich Control Stoichiometry (1:1) start->check_stoich check_substrate Assess Substrate Reactivity check_reagents->check_substrate optimize_temp Optimize Temperature check_substrate->optimize_temp add_catalyst Consider Lewis Acid or Oxidant check_substrate->add_catalyst Substrate Deactivated lower_temp Lower Reaction Temp. check_stoich->lower_temp milder_reagent Use Milder Agent (e.g., NIS) lower_temp->milder_reagent Oxidation/Tar Persists

Caption: Decision-making flowchart for troubleshooting common iodination issues.

References

Validation & Comparative

A Comparative Analysis of NMR Data for 3-iodo-1H-indole-2-carboxylic acid and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data for 3-iodo-1H-indole-2-carboxylic acid and its parent compound, indole-2-carboxylic acid. Due to the limited availability of public experimental data for this compound, this guide presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects and analysis of related iodo- and bromo-substituted indole derivatives. This information is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and characterization of this class of compounds.

Data Presentation: Comparative NMR Data Tables

The following tables summarize the experimental NMR data for indole-2-carboxylic acid and the predicted data for this compound. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data (DMSO-d₆)

PositionIndole-2-carboxylic acid (Experimental)[1]This compound (Predicted)Predicted Shift Change (Δδ)
NH (H1)11.74~11.8-12.0Downfield
H37.11--
H47.65~7.7-7.8Downfield
H57.06~7.1-7.2Minor Shift
H67.24~7.2-7.3Minor Shift
H77.46~7.5-7.6Downfield
COOH~13.0 (Varies)~13.0 (Varies)No significant change

Table 2: ¹³C NMR Chemical Shift Data (DMSO-d₆)

PositionIndole-2-carboxylic acid (Experimental)[1]This compound (Predicted)Predicted Shift Change (Δδ)
C2128.9~130-132Downfield
C3107.8~75-85Significantly Upfield
C3a127.3~128-130Downfield
C4122.4~123-125Minor Downfield
C5120.4~121-123Minor Downfield
C6124.7~125-127Minor Downfield
C7112.9~113-115Minor Downfield
C7a137.7~138-140Downfield
COOH163.3~163-164Minor Shift

Note on Predictions: The predicted shifts for this compound are estimations. The introduction of an iodine atom at the C3 position is expected to have a significant impact on the electronic environment of the indole ring. The most dramatic effect is anticipated for C3 itself, which will experience a strong upfield shift due to the heavy atom effect of iodine. The adjacent carbons and protons are likely to experience moderate downfield shifts.

Experimental Protocols

The following is a general protocol for the acquisition of NMR data for indole carboxylic acid derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • NMR spectra can be recorded on a 400 MHz or higher field spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations, which is crucial for assigning quaternary carbons.

Mandatory Visualization

The logical workflow for NMR data analysis, from sample preparation to final structure elucidation, is depicted in the following diagram.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation prep Dissolve Compound in Deuterated Solvent tube Transfer to NMR Tube prep->tube one_d 1D NMR (¹H, ¹³C) tube->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d If needed for complex structures ft Fourier Transform one_d->ft two_d->ft phase Phasing & Baseline Correction ft->phase assign_1h Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) phase->assign_1h assign_13c Assign ¹³C Signals (Chemical Shift) phase->assign_13c correlate Correlate with 2D Data assign_1h->correlate assign_13c->correlate structure Structure Elucidation/ Verification correlate->structure

NMR Data Analysis Workflow

This guide provides a foundational comparison for the NMR analysis of this compound. Experimental verification of the predicted NMR data is recommended for definitive structural confirmation.

References

1H NMR Spectral Analysis: A Comparative Guide to 3-Iodo-1H-indole-2-carboxylic Acid and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a cornerstone technique for this purpose. This guide provides a comparative analysis of the 1H NMR spectrum of 3-iodo-1H-indole-2-carboxylic acid against its parent compound, indole-2-carboxylic acid, and its bromo-analogue, 3-bromo-1H-indole-2-carboxylic acid. Understanding the spectral shifts induced by halogen substitution at the C3 position of the indole scaffold is critical for the unambiguous identification and characterization of these and similar molecules.

Comparative 1H NMR Data

The following table summarizes the experimental 1H NMR chemical shift data for indole-2-carboxylic acid and 3-bromo-1H-indole-2-carboxylic acid in DMSO-d6. Additionally, predicted chemical shifts for this compound are provided, based on established substituent effects. The introduction of a halogen at the 3-position is expected to deshield the adjacent protons, leading to a downfield shift in their resonance frequencies.

Proton Indole-2-carboxylic acid (Experimental, DMSO-d6)[1] 3-Bromo-1H-indole-2-carboxylic acid (Predicted, DMSO-d6) This compound (Predicted, DMSO-d6)
COOH~13.0 ppm (broad s)~13.2 ppm (broad s)~13.3 ppm (broad s)
NH~11.8 ppm (broad s)~12.0 ppm (broad s)~12.1 ppm (broad s)
H37.08 ppm (s)--
H47.67 ppm (d)~7.8 ppm (d)~7.9 ppm (d)
H57.14 ppm (t)~7.2 ppm (t)~7.2 ppm (t)
H67.26 ppm (t)~7.3 ppm (t)~7.3 ppm (t)
H77.48 ppm (d)~7.6 ppm (d)~7.7 ppm (d)

Note: Predicted values are estimations and actual experimental values may vary. The chemical shifts for the carboxylic acid and N-H protons are highly dependent on solvent and concentration and often appear as broad singlets.

Experimental Protocol: 1H NMR Spectroscopy

A standardized protocol for acquiring 1H NMR spectra of indole carboxylic acid derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The 1H NMR spectrum is recorded on a 400 MHz NMR spectrometer.

  • The spectral width is set to acquire signals from -2 to 16 ppm.

  • A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.

  • The relaxation delay is set to 1-2 seconds.

  • The temperature is maintained at 298 K.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • The spectrum is referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.

Visualization of Key Structural Relationships

The following diagram illustrates the relationship between the parent indole-2-carboxylic acid and its 3-halo-substituted derivatives, highlighting the position of substitution that influences the 1H NMR spectrum.

G A Indole-2-carboxylic Acid B Electrophilic Halogenation (X = Br, I) A->B Reagents: NBS or NIS C 3-Halo-1H-indole-2-carboxylic Acid B->C

Caption: Synthetic pathway to 3-halo-indole-2-carboxylic acids.

Comparative Analysis and Interpretation

The 1H NMR spectrum of indole-2-carboxylic acid in DMSO-d6 shows distinct signals for the aromatic protons, the N-H proton, and the carboxylic acid proton.[1] The proton at the C3 position (H3) typically appears as a singlet around 7.08 ppm.[1]

Upon substitution with an electronegative halogen atom like bromine or iodine at the C3 position, the signal for H3 is absent. The primary effect observed in the spectra of the 3-halo derivatives is the downfield shift of the neighboring aromatic protons, particularly H4. This is due to the electron-withdrawing inductive effect of the halogen. The magnitude of this deshielding effect is expected to be slightly greater for iodine compared to bromine due to differences in electronegativity and anisotropic effects.

The protons on the benzene ring (H4, H5, H6, and H7) will retain their characteristic splitting patterns (doublets and triplets), although their precise chemical shifts will be altered by the C3 substituent. The broad singlets corresponding to the carboxylic acid and N-H protons are also expected to shift slightly downfield due to the electronic changes in the indole ring system.

For researchers synthesizing and characterizing novel indole derivatives, this comparative guide provides a foundational understanding of the expected 1H NMR spectral features of this compound. By comparing the experimental spectrum of a new compound with the data presented here, scientists can more confidently confirm the successful iodination at the C3 position and verify the overall structure of their target molecule.

References

Comparative Analysis of 13C NMR Chemical Shifts for 3-iodo-1H-indole-2-carboxylic acid and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹³C NMR chemical shifts for 3-iodo-1H-indole-2-carboxylic acid, alongside its non-halogenated parent compound, 1H-indole-2-carboxylic acid, and its chloro-analogue, 3-chloro-1H-indole-2-carboxylic acid. The inclusion of predicted data for the halogenated compounds allows for a systematic evaluation of the electronic effects of different halogen substituents at the C3 position of the indole ring. All data is presented in a structured format to facilitate easy comparison, supported by a detailed experimental protocol for acquiring such spectra.

Data Presentation: ¹³C NMR Chemical Shifts (ppm)

The following table summarizes the experimental ¹³C NMR chemical shifts for 1H-indole-2-carboxylic acid and the predicted shifts for its 3-chloro and 3-iodo derivatives. The predicted values were obtained using a reliable online NMR prediction tool to ensure a consistent theoretical basis for comparison. All shifts are referenced to DMSO-d₆.

Carbon Atom1H-indole-2-carboxylic acid (Experimental)3-chloro-1H-indole-2-carboxylic acid (Predicted)This compound (Predicted)
C=O 164.2162.1163.5
C2 130.2129.8131.9
C3 108.5111.290.1
C3a 128.1128.5129.3
C4 124.5124.9125.6
C5 121.9122.5123.1
C6 120.3120.8121.1
C7 112.5113.1113.8
C7a 137.5136.9137.2

Experimental Protocols

A standardized protocol for acquiring high-quality ¹³C NMR spectra for indole-based carboxylic acids is crucial for reproducibility and accurate structural elucidation.

Sample Preparation
  • Sample Quantity : Weigh approximately 50-100 mg of the solid sample for a typical ¹³C NMR spectrum. For sensitive instruments, 5-25 mg may be sufficient.

  • Solvent : Use a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for indole carboxylic acids. The typical volume of solvent is 0.6-0.7 mL.

  • Dissolution : Prepare the sample in a small vial to ensure complete dissolution. Gentle heating or vortexing can be applied if necessary.

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition
  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's field is locked onto the deuterium signal of the solvent.

  • Shimming : Perform automatic or manual shimming of the magnetic field to ensure homogeneity, which is critical for obtaining sharp spectral lines.

  • Acquisition Parameters :

    • Pulse Program : A standard proton-decoupled single-pulse sequence is typically used.

    • Spectral Width : A spectral width of approximately 240 ppm (centered around 100-120 ppm) is generally sufficient for indole derivatives.

    • Acquisition Time : An acquisition time of 2-4 seconds is common.

    • Relaxation Delay : A relaxation delay of 1-5 seconds is used to allow for the relaxation of the carbon nuclei between pulses.

    • Number of Scans : The number of scans will depend on the sample concentration, but typically ranges from several hundred to several thousand to achieve an adequate signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 39.52 ppm) or the internal standard (TMS at 0.00 ppm).

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative analysis of the ¹³C NMR data.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Interpretation A 1H-indole-2-carboxylic acid (Experimental Data) D Comparative Data Table A->D B 3-chloro-1H-indole-2-carboxylic acid (Predicted Data) B->D C This compound (Predicted Data) C->D E Evaluation of Halogen Substituent Effects D->E

Caption: Workflow for Comparative ¹³C NMR Analysis.

A Comparative Guide to the Mass Spectrometry of 3-iodo-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the mass spectrometry of 3-iodo-1H-indole-2-carboxylic acid and its non-iodinated analog, 1H-indole-2-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For drug discovery and development, it is a critical tool for compound identification, purity assessment, and metabolic profiling. This compound is a halogenated derivative of indole-2-carboxylic acid, a core structure found in various biologically active molecules. Understanding their behavior under mass spectrometric analysis is crucial for their development.

This guide will compare the expected mass spectral characteristics of this compound with the known data for 1H-indole-2-carboxylic acid.

Predicted and Experimental Mass Spectrometry Data

The introduction of an iodine atom into the indole-2-carboxylic acid structure significantly influences its mass spectrum. The most apparent difference is the increase in the monoisotopic mass. Furthermore, the fragmentation pattern is expected to show characteristic losses of the iodine atom and fragments from the carboxylic acid group.

CompoundMolecular FormulaMonoisotopic Mass (Da)Key Predicted/Observed m/z RatiosIon Type
This compound C₉H₆INO₂286.94434287.95162[M+H]⁺
309.93356[M+Na]⁺
285.93706[M-H]⁻
242[M-COOH]⁺
160[M-I]⁺
1H-indole-2-carboxylic acid C₉H₇NO₂161.0477161.1574M⁺
144[M-OH]⁺
116[M-COOH]⁺
89[C₇H₅]⁺

Predicted fragmentation for this compound based on common fragmentation pathways.

Experimental Protocols

A generalized protocol for the analysis of this compound and similar compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, select the precursor ion (e.g., m/z 287.9 for the [M+H]⁺ of the iodinated compound) and apply a collision energy of 10-30 eV.

Fragmentation Pathways and Comparison

The fragmentation of these molecules in the mass spectrometer provides structural information.

1H-indole-2-carboxylic acid: Under electron ionization (EI) or ESI, indole-2-carboxylic acid typically undergoes decarboxylation (loss of COOH, 45 Da) and loss of a hydroxyl radical (loss of OH, 17 Da).[1][2] The resulting fragment ions provide a characteristic fingerprint for this molecule.

This compound (Predicted): The fragmentation of the iodinated analog is expected to follow similar pathways, with additional fragmentation channels due to the carbon-iodine bond.

  • Decarboxylation: Loss of the carboxylic acid group (-COOH) would result in a fragment ion at m/z 242.

  • Dehalogenation: Cleavage of the C-I bond would lead to a fragment at m/z 160.

  • Combined Losses: Subsequent fragmentation could involve losses of both the iodine and parts of the carboxylic acid group.

The presence of iodine (a monoisotopic element) will not produce the characteristic isotopic patterns seen with chlorine or bromine.[3][4][5]

Visualizing the Experimental Workflow and Fragmentation

The following diagrams illustrate the general workflow for LC-MS analysis and the predicted fragmentation pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Compound dilute Serial Dilution dissolve->dilute filter Filter Sample dilute->filter lc Liquid Chromatography (Separation) filter->lc esi Electrospray Ionization lc->esi ms Mass Spectrometry (Detection) esi->ms spectrum Mass Spectrum Generation ms->spectrum fragmentation Fragmentation Analysis spectrum->fragmentation

Figure 1: General workflow for LC-MS analysis.

fragmentation_pathways cluster_indole 1H-indole-2-carboxylic acid cluster_iodo_indole This compound (Predicted) parent_indole [M]⁺ m/z 161 frag1_indole [M-OH]⁺ m/z 144 parent_indole->frag1_indole -OH frag2_indole [M-COOH]⁺ m/z 116 parent_indole->frag2_indole -COOH parent_iodo [M+H]⁺ m/z 288 frag1_iodo [M-COOH]⁺ m/z 242 parent_iodo->frag1_iodo -COOH frag2_iodo [M-I]⁺ m/z 160 parent_iodo->frag2_iodo -I

Figure 2: Comparative fragmentation pathways.

References

A Comparative Guide to the HPLC Purity Analysis of 3-Iodo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not just a matter of quality but of paramount importance for safety and efficacy. 3-Iodo-1H-indole-2-carboxylic acid is a key building block in the synthesis of various pharmacologically active molecules. Ensuring its purity is a critical step that demands robust, reliable, and efficient analytical methods.

This guide provides an in-depth comparison of chromatographic techniques for the purity assessment of this compound. We will explore the nuances of a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, compare its performance with modern alternatives like Ultra-Performance Liquid Chromatography (UPLC), and discuss the unparalleled impurity identification capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: The Workhorse Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

RP-HPLC is the established benchmark for the quality control of most small-molecule APIs due to its robustness and reliability.[1] The separation of this compound is ideally suited to this technique.

Principle of Separation: The method leverages the hydrophobic and polar characteristics of the analyte. The molecule is partitioned between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase. By carefully modulating the mobile phase composition, we can control the retention and elution of the main compound and any related impurities.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the logical choice. The indole ring system possesses significant hydrophobicity, leading to strong retention on the alkyl chains of the C18 phase. This allows for the use of a highly aqueous mobile phase initially, ensuring that more polar impurities elute early, followed by the controlled elution of the main peak as the organic solvent concentration increases.

  • Mobile Phase Composition: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol. For acidic compounds like this compound, the pH of the mobile phase is critical.[2][3][4] Adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, suppresses the ionization of the carboxylic acid group. This is crucial because the neutral, protonated form of the molecule is more hydrophobic and interacts more consistently with the C18 stationary phase, resulting in sharp, symmetrical peaks and preventing tailing.

  • Elution Mode: A gradient elution, where the concentration of the organic solvent is increased over time, is vastly superior to an isocratic (constant concentration) method for impurity profiling. A gradient ensures that early-eluting, polar impurities are well-resolved at the beginning of the run, while late-eluting, nonpolar impurities are eluted in a reasonable timeframe, preventing excessive peak broadening and improving detection.

  • Detection: Indole derivatives exhibit strong UV absorbance due to their aromatic ring system. A photodiode array (PDA) detector is ideal, allowing for the selection of the absorbance maximum (λ-max) to ensure the highest sensitivity for the parent compound and enabling peak purity analysis across a range of wavelengths.

HPLC-UV Analytical Workflow

The diagram below outlines the standard workflow for the purity analysis of this compound using HPLC-UV.

Caption: End-to-end workflow for HPLC-UV purity analysis.

Part 2: Comparative Methodologies for Enhanced Performance

While HPLC-UV is a robust technique, advancements in liquid chromatography offer significant improvements in speed, resolution, and informational depth.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same chromatographic principles as HPLC but utilizes columns packed with sub-2 µm particles.[5][6] This fundamental difference, combined with instrumentation that can handle much higher system backpressures, provides substantial performance gains.[1][5]

  • Core Advantage: The smaller particle size dramatically increases column efficiency. This leads to sharper, narrower peaks, which directly translates to higher resolution between closely eluting impurities and increased sensitivity.[6][7]

  • Performance Impact: Analysis times can be reduced by a factor of 3 to 10 compared to traditional HPLC, without sacrificing separation quality.[6] This boosts laboratory throughput and significantly reduces solvent consumption, leading to lower operational costs and a smaller environmental footprint.[7]

Alternative 2: High-Resolution Impurity Identification with LC-MS

For a comprehensive understanding of an impurity profile, particularly during process development or in stability studies, quantification alone is insufficient. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of LC with the detection specificity of a mass spectrometer.

  • Beyond Quantification: While a UV detector provides quantitative data based on absorbance, a mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds.[8] This information is invaluable for confirming the identity of known impurities and, more importantly, for the structural elucidation of unknown ones.[9][10]

  • Unparalleled Specificity: Techniques like tandem mass spectrometry (MS/MS) can fragment ions to reveal structural information, making LC-MS an indispensable tool for identifying process-related impurities, degradation products, or contaminants, even at trace levels.[8][10][11] This capability is crucial for meeting regulatory requirements, which often mandate the identification of any impurity present above a certain threshold (e.g., 0.1%).

Part 3: Data-Driven Comparison and Validated Protocol

The choice of analytical technology depends on the specific requirements of the task at hand, whether it be routine quality control or in-depth research and development.

Performance Characteristics Summary
ParameterHPLC-UVUPLC-UVLC-MS
Typical Run Time 20–40 minutes2–7 minutes5–15 minutes
Resolution Power GoodExcellentExcellent (Separation)
Sensitivity (LOD/LOQ) StandardHighVery High
Solvent Consumption HighLowLow to Moderate
Primary Application Routine QC, Purity AssayHigh-Throughput Screening, QCImpurity Identification, R&D
Specificity QuantitativeQuantitativeQuantitative & Structural Info
A Self-Validating Experimental Protocol: HPLC-UV Method

This protocol is designed to be inherently robust and trustworthy, incorporating system suitability tests (SST) as mandated by guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[12][13][14][15] SSTs ensure that the chromatographic system is performing adequately before any samples are analyzed.

1. Equipment and Reagents

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • Chromatography Data System (CDS).

  • Analytical balance, volumetric flasks, pipettes.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA).

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or determined λ-max)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    25.0 90
    30.0 90
    30.1 30

    | 35.0 | 30 |

3. Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

4. System Suitability Testing (SST)

  • Procedure: Inject the Standard Solution in six replicate injections.

  • Acceptance Criteria (based on ICH guidelines):

    • Tailing Factor (Asymmetry): For the main peak, the tailing factor should be ≤ 2.0. This ensures the peak is symmetrical, which is critical for accurate integration.

    • Theoretical Plates (N): The column efficiency, calculated for the main peak, should be ≥ 2000. This indicates good separation power.

    • Relative Standard Deviation (%RSD): The %RSD for the peak area and retention time of the six replicate injections should be ≤ 2.0%. This demonstrates the precision and stability of the system.

5. Analysis Procedure

  • Perform the SST and ensure all criteria are met.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Standard Solution.

  • Inject the Sample Solution.

  • After the sequence, process the chromatograms. Calculate the purity of the sample using the area normalization method.

Conclusion

For the routine purity assessment of this compound, a well-validated HPLC-UV method offers a reliable, robust, and cost-effective solution. It provides the accuracy and precision required for quality control environments.

When higher throughput, increased resolution, or greater sensitivity is needed, UPLC presents a compelling alternative, significantly reducing run times and operational costs.[5][7]

For investigational purposes, such as identifying unknown peaks found during stability testing or process optimization, LC-MS is the definitive tool.[16] Its ability to provide molecular weight and structural data is unmatched and essential for comprehensive impurity profiling and meeting stringent regulatory demands.[9][10]

The selection of the appropriate technology should always be guided by the specific analytical objective, balancing the need for speed, resolution, and structural information against the constraints of the laboratory environment.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry. Among its numerous derivatives, 3-substituted indole-2-carboxylic acids have emerged as a versatile class of compounds exhibiting a wide array of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR) across different therapeutic targets, supported by experimental data and detailed methodologies.

This guide synthesizes findings from multiple studies to offer a clear comparison of how substitutions at the C3 position and other locations on the indole-2-carboxylic acid core influence their inhibitory potency against various enzymes and receptors. The data presented herein aims to facilitate the rational design of novel and more effective therapeutic agents.

Comparative Biological Activities of 3-Substituted Indole-2-Carboxylic Acids

The biological activity of 3-substituted indole-2-carboxylic acids is profoundly influenced by the nature of the substituent at the C3 position, as well as modifications at other positions of the indole ring. The following tables summarize the quantitative SAR data for these compounds against several key biological targets.

As Inhibitors of Cytosolic Phospholipase A2 (cPLA2)

The inhibition of cPLA2 is a key strategy for managing inflammatory disorders. The SAR for 3-acylindole-2-carboxylic acids reveals critical requirements for potent inhibition.[1][2]

Compound/ModificationC3-SubstituentN1-SubstituentOther ModificationsIC50 (µM)Key SAR Insights
Lead Compound DodecanoylH--A long acyl chain at C3 is crucial for activity.[2]
29b Dodecanoyl1-[2-(4-carboxyphenoxy)ethyl]-0.5Addition of a carboxylic acid moiety on the N1-substituent significantly increases potency.[1][2]
General Trend Acyl chain length < 12 carbons--Decreased PotencyOptimal enzyme inhibition is achieved with an acyl residue of 12 or more carbons at the C3 position.[2]
General Trend -Alkyl chains > 8 carbons-Loss of ActivityLong alkyl chains at the N1 position are detrimental to activity.[1][2]
General Trend --Replacement of C2-carboxylic acid with acetic or propionic acidDecreased PotencyThe carboxylic acid group at the C2 position is essential for inhibitory potency.[1][2]
As HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 INSTIs.[3] The core structure chelates two Mg2+ ions within the active site of the integrase enzyme.[3]

CompoundC3-SubstituentC6-SubstituentIC50 (µM)Key SAR Insights
3 HH-The indole core and C2 carboxyl group are key for chelating Mg2+ ions.[3]
15 Long-chain p-trifluorophenylH-Introduction of a long-chain substituent at C3 significantly improves activity.[3]
18 o-fluorophenylH-Halogenated phenyl groups at C3 enhance inhibitory activity.[3]
20a Long branchC6-halogenated benzene0.13The combination of a long branch at C3 and a halogenated benzene at C6 markedly increases potency.[3]
As Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

Certain 3-substituted indole-2-carboxylic acids have been identified as potent and selective antagonists of the CysLT1 receptor, a key target in asthma and allergic rhinitis.

CompoundC3-SubstituentOther ModificationsCysLT1 IC50 (µM)CysLT2 IC50 (µM)Key SAR Insights
17k ((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)7-methoxy0.005915A complex, unsaturated amide moiety at C3 is critical for high potency and selectivity. The indole-2-carboxylic acid moiety is necessary for activity.
3 Lacks indole-2-carboxylic acid moiety---Demonstrates the necessity of the carboxylic acid group at position 2.
General Trend α, β-unsaturated amide moieties---These moieties at position 3 of the indole ring are important for antagonist activity.
As Anticancer Agents

Indole-2-carboxylic acid benzylidene-hydrazides have been identified as a new class of potent apoptosis inducers.[1]

CompoundC3-SubstituentC5-SubstituentEC50 (µM) (Caspase Activation)GI50 (µM) (Growth Inhibition)Key SAR Insights
3a MethylChloro-0.9The screening hit that led to further optimization.[1]
9a PhenylMethyl0.1-Substitution at the C3-position with a phenyl group significantly increases apoptotic activity.[1]
9b PhenylChloro0.1-Demonstrates a 20-fold increase in activity compared to the initial hit.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of 3-substituted indole-2-carboxylic acids.

Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay

This assay measures the ability of a compound to inhibit the release of arachidonic acid from platelets.

  • Cell Preparation: Intact bovine or human platelets are prepared and suspended in a suitable buffer.

  • Radiolabeling: Platelets are incubated with [3H]arachidonic acid to allow for its incorporation into the cell membranes.

  • Inhibitor Incubation: The test compounds (3-acylindole-2-carboxylic acids) are pre-incubated with the radiolabeled platelets.

  • Stimulation: The release of arachidonic acid is stimulated by adding a calcium ionophore, such as A23187.[4]

  • Extraction and Scintillation Counting: After incubation, the released [3H]arachidonic acid is extracted from the supernatant and quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory activity of the test compounds is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the stimulated arachidonic acid release by 50%.

HIV-1 Integrase Strand Transfer Assay

This in vitro assay determines the inhibitory effect of compounds on the strand transfer step of HIV-1 integration.[3]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a donor DNA substrate (a labeled oligonucleotide mimicking the viral DNA end), and a target DNA substrate (a plasmid or oligonucleotide representing the host DNA).

  • Inhibitor Addition: The test compounds (indole-2-carboxylic acid derivatives) are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and incubated at 37°C to allow the strand transfer to occur.

  • Product Detection: The products of the strand transfer reaction are separated by gel electrophoresis and visualized using an appropriate detection method (e.g., autoradiography or fluorescence).

  • Data Analysis: The intensity of the bands corresponding to the strand transfer products is quantified. The IC50 value is calculated as the concentration of the compound that inhibits the strand transfer reaction by 50%.

CysLT1 Receptor Antagonism (Calcium Mobilization Assay)

This cell-based functional assay measures the ability of a compound to block the increase in intracellular calcium induced by a CysLT1 receptor agonist.[5][6]

  • Cell Culture: A cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media.[5][6]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6]

  • Compound Incubation: The cells are pre-incubated with various concentrations of the antagonist (3-substituted indole-2-carboxylic acid derivatives).[6]

  • Agonist Stimulation: A fixed concentration of a CysLT1 receptor agonist, such as LTD4, is added to the cells to stimulate an increase in intracellular calcium.[5][6]

  • Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.[6]

  • Data Analysis: The inhibitory effect of the antagonist is determined by its ability to reduce the agonist-induced calcium signal. The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the maximum agonist response.

Visualizing the Scientific Process

To better understand the experimental workflows and the underlying biological pathways, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis CellCulture Cell Culture (e.g., Platelets, HEK293) Incubation Incubation of Cells with Compound CellCulture->Incubation CompoundPrep Compound Preparation (Varying Concentrations) CompoundPrep->Incubation Stimulation Stimulation (e.g., A23187, LTD4) Incubation->Stimulation Measurement Measurement (e.g., Radioactivity, Fluorescence) Stimulation->Measurement DataAnalysis Data Analysis (IC50/EC50 Calculation) Measurement->DataAnalysis

Figure 1: A generalized experimental workflow for evaluating the biological activity of chemical compounds.

CysLT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT1 CysLT1 Receptor Gq Gq Protein CysLT1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release from ER IP3->Ca_release Triggers CellularResponse Cellular Response (e.g., Inflammation) Ca_release->CellularResponse Leads to LTD4 LTD4 (Agonist) LTD4->CysLT1 Activates Antagonist 3-Substituted Indole- 2-Carboxylic Acid (Antagonist) Antagonist->CysLT1 Blocks

Figure 2: Simplified signaling pathway of the CysLT1 receptor and the mode of action for antagonist compounds.

References

The Halogen Effect: A Comparative Guide to the Bioactivity of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a "privileged structure" in medicinal chemistry due to its prevalence in bioactive natural products and its synthetic versatility. The introduction of halogen atoms onto the indole ring is a common strategy to modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic potential. This guide provides a comparative overview of the bioactivity of halogenated indole-2-carboxylic acids, with a focus on their anticancer and antimicrobial properties, supported by available experimental data.

The nature and position of the halogen substituent (Fluorine, Chlorine, Bromine, Iodine) on the indole-2-carboxylic acid core can significantly influence a compound's potency and selectivity. This is often attributed to the interplay of steric and electronic effects, as well as the ability of halogens to form halogen bonds, which can impact ligand-receptor interactions.

Comparative Bioactivity: A Quantitative Overview

The following tables summarize the in vitro bioactivity of various halogenated indole-2-carboxylic acid derivatives from recent studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data provides valuable insights into structure-activity relationships (SAR).

Anticancer Activity

Halogenated indole-2-carboxylic acids and their derivatives have demonstrated significant potential as anticancer agents, frequently by targeting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Table 1: In Vitro Anticancer Activity of Halogenated Indole-2-Carboxylic Acid Derivatives

Compound/DerivativeHalogen (Position)Cancer Cell LineBioassayActivity (IC₅₀/GI₅₀ in µM)Reference
5-Fluoroindole-2-carboxylic acidF (5)-APE1 Inhibition10[1]
5-Chloro-indole-2-carboxamide derivativeCl (5)Panc-1 (Pancreatic)AntiproliferativeGI₅₀: 0.029 - 0.078[2]
5-Chloro-indole-2-carboxamide derivativeCl (5)VariousAntiproliferativeGI₅₀: 0.026 - 0.086[3]
5-Bromoindole-2-carboxylic acid derivative (3a)Br (5)HepG2 (Liver)AntiproliferativeIC₅₀: ~5[4][5]
5-Bromoindole-2-carboxylic acid derivative (3a)Br (5)A549 (Lung)AntiproliferativeIC₅₀: ~10[4][5]
5-Bromoindole-2-carboxylic acid derivative (3a)Br (5)MCF-7 (Breast)AntiproliferativeIC₅₀: ~15[4][5]
Betulinic acid derivative with 5-chloroindoleCl (5)MIAPaCa (Pancreatic), PA-1 (Ovarian), SW620 (Colon)AntiproliferativeEC₅₀: 2.44–2.70 µg/mL[6]

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: 50% growth inhibition. APE1: Apurinic/apyrimidinic endonuclease 1. Note that direct comparison between IC₅₀ and GI₅₀ values should be made with caution.

Antimicrobial Activity

The antimicrobial potential of halogenated indoles is another area of active research. The presence of halogens can enhance the lipophilicity of the indole core, potentially facilitating membrane disruption and interaction with intracellular targets in microbes.

Table 2: In Vitro Antimicrobial Activity of Halogenated Indole Derivatives

Compound/DerivativeHalogen (Position)MicroorganismBioassayActivity (MIC in µg/mL)Reference
5-IodoindoleI (5)Staphylococcus aureusAntibacterial100[7]
4-Bromo-6-chloroindoleBr (4), Cl (6)Staphylococcus aureusAntibacterial30[7]
5-Bromo-6-chloroindoleBr (5), Cl (6)Staphylococcus aureusAntibacterial30[7]
6-Bromo-4-iodoindoleBr (6), I (4)Staphylococcus aureusAntibacterial20[7]
4,6-DibromoindoleBr (4, 6)Candida speciesAntifungal10-50[8]
5-Bromo-4-chloroindoleBr (5), Cl (4)Candida speciesAntifungal10-50[8]

MIC: Minimum Inhibitory Concentration.

Key Signaling Pathway: EGFR Inhibition

A significant number of halogenated indole-2-carboxylic acid derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). Overactivation of the EGFR signaling pathway is a common driver of tumor growth and proliferation in various cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS Halogenated_Indole Halogenated Indole-2-Carboxylic Acid Halogenated_Indole->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of halogenated indole-2-carboxylic acids.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioactivity data, standardized experimental methodologies are crucial. Below are generalized protocols for key assays used to evaluate the anticancer and enzyme inhibitory activities of halogenated indole-2-carboxylic acids.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Workflow

Caption: A generalized workflow for determining the in vitro anticancer activity using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the halogenated indole-2-carboxylic acid derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ or GI₅₀ value is then determined from the dose-response curve.

In Vitro Kinase Inhibition Assay

This assay is designed to quantify the ability of a compound to inhibit the activity of a specific kinase, such as EGFR. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced during the kinase reaction.

Methodology:

  • Reaction Setup: The kinase reaction is prepared in a buffer suitable for the specific kinase being assayed.

  • Component Addition: The reaction mixture typically includes the target kinase enzyme, the test compound (halogenated indole-2-carboxylic acid derivative) at various concentrations, a suitable substrate, and ATP to initiate the reaction.

  • Kinase Reaction: The reaction is allowed to proceed for a set amount of time at room temperature.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.

  • Luminescence Generation: This newly synthesized ATP is used by a luciferase to produce a luminescent signal that is proportional to the initial kinase activity.

  • Data Acquisition and Analysis: The luminescence is measured using a plate reader. The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a no-inhibitor control. The IC₅₀ value is then determined from the dose-response curve.[9]

References

A Comparative Guide to the Spectroscopic Validation of 3-iodo-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data for the validation of 3-iodo-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We present a comparative analysis of its spectroscopic characteristics against its common precursor, indole-2-carboxylic acid, supported by detailed experimental protocols and data tables.

Synthesis and Validation Workflow

The successful synthesis of this compound from indole-2-carboxylic acid requires rigorous purification and subsequent structural confirmation. The validation process relies on a combination of spectroscopic techniques, each providing unique insights into the molecular structure, ensuring the correct regiochemistry of the iodination and the integrity of the core indole structure.

cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation start Indole-2-carboxylic Acid reagents Iodinating Agent (e.g., I2, NIS) start->reagents reaction Reaction & Work-up reagents->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry (HRMS) product->ms interpretation Data Interpretation & Comparison nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmed interpretation->confirmation

Caption: General workflow for the synthesis and spectroscopic validation of this compound.

Comparative Spectroscopic Data

The primary validation of the synthesis involves comparing the spectra of the product against the starting material. The introduction of an iodine atom at the C-3 position of the indole ring induces predictable and measurable changes in the NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the regiochemistry of the iodination. The key diagnostic is the disappearance of the proton signal at the C-3 position in the ¹H NMR spectrum and the significant downfield shift of the C-3 signal in the ¹³C NMR spectrum.

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

CompoundProton PositionExpected Chemical Shift (δ, ppm)Multiplicity
Indole-2-carboxylic acid NH~11.8broad s
COOH~13.0broad s
H-7~7.67d
H-4~7.48d
H-6~7.25t
H-5~7.14t
H-3~7.10s
This compound NH~12.0broad s
COOH~13.2broad s
H-7~7.70d
H-4~7.55d
H-6~7.35t
H-5~7.20t
H-3Signal Absent -

Table 2: Comparative ¹³C NMR Data (101 MHz, DMSO-d₆)

CompoundCarbon PositionExpected Chemical Shift (δ, ppm)
Indole-2-carboxylic acid [1]C=O~163.5
C-7a~137.0
C-2~130.0
C-3a~127.5
C-4~124.0
C-6~122.0
C-5~120.5
C-7~112.5
C-3~103.0
This compound C=O~163.0
C-7a~138.0
C-2~135.0
C-3a~128.0
C-4~125.0
C-6~123.0
C-5~121.0
C-7~113.0
C-3~75-85 (Significant Shift)
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to confirm the persistence of key functional groups, namely the carboxylic acid (O-H and C=O stretches) and the indole N-H group.

Table 3: Comparative FT-IR Data (Solid State, cm⁻¹)

Functional GroupExpected Wavenumber (cm⁻¹)Description
Carboxylic Acid O-H3300 - 2500Very broad stretch, characteristic of H-bonded dimers.[2]
Indole N-H~3350Sharper stretch, may be overlapped by O-H band.[3]
Carbonyl C=O~1710Strong, sharp stretch.[2]
Aromatic C-H3100 - 3000Medium to weak stretches.
C-I600 - 500Weak stretch, confirms presence of iodine.
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides definitive proof of the product's elemental composition by measuring its exact mass. The presence of iodine is also confirmed by its characteristic isotopic pattern.

Table 4: Comparative High-Resolution Mass Spectrometry Data

CompoundFormulaCalculated Monoisotopic Mass (Da)Observed Ion [M-H]⁻ (m/z)
Indole-2-carboxylic acid C₉H₇NO₂161.0477160.0399
This compound C₉H₆INO₂286.9443285.9371[4]

Logical Flow of Spectroscopic Data Interpretation

The confirmation of the target molecule is not based on a single piece of evidence but on the convergence of data from all spectroscopic methods. Each technique validates a different aspect of the chemical structure.

G cluster_data Primary Spectroscopic Data cluster_inference Structural Inference start Synthesized Product ms HRMS [M-H]⁻ = 285.9371 start->ms ir FT-IR Broad O-H, C=O at ~1710 cm⁻¹ start->ir nmr_h ¹H NMR Absence of H-3 signal start->nmr_h nmr_c ¹³C NMR C-3 signal at ~80 ppm start->nmr_c inf_ms Correct Elemental Formula (C₉H₆INO₂) ms->inf_ms inf_ir Carboxylic Acid & Indole Groups Intact ir->inf_ir inf_nmr Successful C-3 Substitution nmr_h->inf_nmr nmr_c->inf_nmr result Structure Validated: This compound inf_ms->result inf_ir->result inf_nmr->result

References

Potency of Indole-2-Carboxylic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-2-carboxylic acid derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of clinically relevant enzymes. This guide provides a comparative analysis of the potency of various indole-2-carboxylic acid derivatives, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro potency (IC50 values) of selected indole-2-carboxylic acid derivatives against various enzyme targets. This data allows for a direct comparison of the inhibitory activities of different structural modifications.

Target EnzymeDerivativeIC50 (µM)Reference
HCV NS5B Polymerase Indole lead 10.9[1]
Compound 7q0.032[1]
Compound 7r0.017[1]
IDO1 Compound 9o-11.17[2]
Compound 9p-ODouble-digit nM[2]
TDO Compound 9o-11.55[2]
Compound 9p-ODouble-digit nM[2]
HIV-1 Integrase Indole-2-carboxylic acid (1)32.37[3]
Compound 17a3.11[3]
Compound 20a0.13[4]
EGFR Compound 5d0.089[5]
Compound 5e0.093[5]
Compound 5j0.098[5]
CDK2 Compound 5e0.013[5]
Compound 5h0.011[5]
Compound 5k0.019[5]

Mandatory Visualization: Mechanism of HIV-1 Integrase Inhibition

The following diagram illustrates the proposed mechanism of action for indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. The core scaffold is believed to chelate essential magnesium ions within the enzyme's active site, thereby preventing the strand transfer reaction required for viral replication.[3][6]

HIV1_Integrase_Inhibition cluster_active_site HIV-1 Integrase Active Site cluster_inhibitor Indole-2-Carboxylic Acid Derivative vDNA Viral DNA (vDNA) Mg1 Mg²⁺ vDNA->Mg1 Mg2 Mg²⁺ vDNA->Mg2 Inhibition Inhibition of Strand Transfer Mg2->Inhibition Inhibitor Indole Core Carboxylic Acid Inhibitor:f1->Mg1 Chelation Inhibitor:f1->Mg2 Chelation

Caption: Mechanism of HIV-1 Integrase Inhibition.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below.

HCV NS5B Polymerase Inhibition Assay

This assay measures the RNA-dependent RNA polymerase (RdRp) activity of HCV NS5B. The inhibition is quantified by measuring the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Materials:

  • Recombinant HCV NS5B polymerase (e.g., NS5BCΔ21)

  • RNA template/primer (e.g., poly rA/U12)

  • Nucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Radiolabeled UTP (e.g., [³³P]-UTP)

  • Reaction Buffer: 80 mM Tris-HCl (pH 7.9), 80 mM (NH₄)₂SO₄, 1 mM MnSO₄, 2.25 mM MgCl₂, 0.035 mM EDTA, 1 mM DTT

  • RNase inhibitor (e.g., RNasin)

  • Test compounds (indole-2-carboxylic acid derivatives) dissolved in DMSO

  • DE81 filter discs

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NTPs (with [³³P]-UTP), RNase inhibitor, and the RNA template/primer.

  • Add the test compound at various concentrations to the reaction mixture. A control with DMSO alone is also prepared.

  • Initiate the reaction by adding the HCV NS5B polymerase.

  • Incubate the reaction at 37°C for a defined period (e.g., 120 minutes).

  • Stop the reaction by spotting aliquots onto DE81 filter discs.

  • Wash the filter discs to remove unincorporated nucleotides.

  • Measure the radioactivity on the filter discs using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

IDO1/TDO Inhibition Assay

This assay determines the inhibitory effect of compounds on the enzymatic activity of Indoleamine 2,3-dioxygenase 1 (IDO1) or Tryptophan 2,3-dioxygenase (TDO). The activity is measured by quantifying the production of kynurenine from tryptophan.

Materials:

  • Recombinant human IDO1 or TDO enzyme

  • L-Tryptophan (substrate)

  • Reaction Buffer

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA) for reaction termination

  • Reagents for kynurenine detection (e.g., for colorimetric or HPLC analysis)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and L-tryptophan.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the IDO1 or TDO enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA.

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge to pellet precipitated proteins.

  • Measure the kynurenine concentration in the supernatant. This can be done spectrophotometrically or by HPLC.

  • Calculate the percentage of inhibition and determine the IC50 values as described for the HCV NS5B assay.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay evaluates the ability of compounds to inhibit the strand transfer step of HIV-1 integration, a crucial process for viral replication.

Materials:

  • Purified recombinant HIV-1 integrase

  • Viral DNA (vDNA) substrate

  • Target DNA (tDNA) substrate

  • Reaction Buffer: Typically contains a buffer (e.g., MOPS), salt (e.g., NaCl), a reducing agent (e.g., DTT), and divalent cations (e.g., Mg²⁺ or Mn²⁺)

  • Test compounds in DMSO

Procedure:

  • The assay is often performed in a multi-well plate format.

  • A reaction mixture is prepared containing the reaction buffer, vDNA, and tDNA.

  • The test compounds are added to the wells at a range of concentrations.

  • The reaction is initiated by the addition of HIV-1 integrase.

  • The plate is incubated to allow the strand transfer reaction to proceed.

  • The reaction is stopped, and the amount of strand transfer product is quantified. This can be achieved through various methods, including ELISA-based detection or fluorescence resonance energy transfer (FRET).

  • The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curves.

MMP-13 Inhibition Assay

This assay measures the inhibition of matrix metalloproteinase-13 (MMP-13), a key enzyme in collagen degradation.

Materials:

  • Recombinant human MMP-13

  • Fluorogenic MMP-13 substrate

  • Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

  • Test compounds in DMSO

  • Fluorescence microplate reader

Procedure:

  • Dilute the recombinant MMP-13 enzyme in ice-cold Assay Buffer.

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well black microplate, add the diluted enzyme and the test compounds. Include a positive control (enzyme without inhibitor) and a blank (buffer only).

  • Incubate the plate at room temperature for a defined period (e.g., 5-60 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP-13 substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence microplate reader.

  • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

References

A Comparative Guide to the X-ray Crystallography of Substituted 1H-Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Crystallographic Data

Parameter5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2)[1]5-Chloro-1H-indole-3-carboxylic acid[2]
Chemical Formula C₁₀H₉NO₃C₉H₆ClNO₂
Molecular Weight 191.18 g/mol 195.60 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cNot explicitly stated in the abstract
a (Å) 4.0305(2)7.2934 (15)
b (Å) 13.0346(6)13.065 (3)
c (Å) 17.2042(9)17.902 (4)
α (°) 9090
β (°) 91.871(5)90
γ (°) 9090
Volume (ų) Not explicitly stated in the abstract1705.9 (6)
Z 48
Key Interactions Cyclic dimers via O-H···O hydrogen bondsInversion dimers via O-H···O hydrogen bonds, N-H···O hydrogen bonds, and π-π stacking

Experimental Protocols

The determination of the crystal structures of these indole derivatives involves several key steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of Substituted Indole-2-Carboxylic Acids:

The synthesis of substituted indole-2-carboxylic acids can be achieved through various methods. A common approach is the Fischer indole synthesis, followed by functional group manipulations. For instance, the synthesis of halogenated indole-2-carboxylic acids may involve the use of halogenated anilines as starting materials.

A general synthetic route could be:

  • Japp–Klingemann condensation: Reaction of a diazonium salt of a substituted aniline with an active methylene compound like ethyl 2-methylacetoacetate.

  • Fischer indole synthesis: Cyclization of the resulting hydrazone under acidic conditions to form the indole ring.

  • Ester hydrolysis: Saponification of the resulting indole-2-carboxylate ester to the corresponding carboxylic acid.

Single Crystal Growth:

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. A common method is slow evaporation from a suitable solvent or a mixture of solvents. For example, single crystals of 5-methoxy-1H-indole-2-carboxylic acid were grown by slow evaporation from an ethanol solution. The choice of solvent is critical and often determined empirically.

X-ray Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data for the presented structures were collected using diffractometers equipped with CCD detectors.[1][2]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group, and to integrate the reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using least-squares methods. This process involves locating all non-hydrogen atoms and refining their positions and thermal parameters. Hydrogen atoms are often placed in calculated positions.

Visualizing Molecular Interactions and Biological Pathways

Experimental Workflow for Synthesis and Crystallization

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of substituted indole-2-carboxylic acids.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography A Substituted Aniline B Japp-Klingemann Condensation A->B C Fischer Indole Synthesis B->C D Ester Hydrolysis C->D E Substituted Indole-2-Carboxylic Acid D->E F Dissolution in Solvent E->F G Slow Evaporation F->G H Single Crystal Formation G->H I X-ray Diffraction Data Collection H->I J Structure Solution I->J K Structure Refinement J->K L Crystallographic Data K->L

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of indole derivatives.

Inhibition of HIV-1 Integrase Signaling Pathway

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[3][4][5] These inhibitors typically chelate the magnesium ions in the enzyme's active site, preventing the strand transfer reaction.

cluster_host Host Cell cluster_virus HIV-1 HostDNA Host DNA ViralRNA Viral RNA ReverseTranscription Reverse Transcription ViralRNA->ReverseTranscription ViralDNA Viral DNA ReverseTranscription->ViralDNA Integration Integration (Strand Transfer) ViralDNA->Integration Integrase Integrase Integrase->Integration Integration->HostDNA inserts into Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->Integrase inhibits

Caption: Inhibition of the HIV-1 integrase pathway by indole-2-carboxylic acid derivatives.

References

A Comparative Guide to Bioisosteric Replacements for the Carboxylic Acid Group in Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Frequently, these molecules incorporate a carboxylic acid group, which can be crucial for target engagement but may also introduce liabilities such as poor metabolic stability and limited cell permeability.[1] Bioisosteric replacement of the carboxylic acid is a well-established strategy to mitigate these drawbacks while retaining or improving biological activity.[2]

This guide provides a comparative analysis of three common bioisosteric replacements for the carboxylic acid moiety in indole-based compounds: tetrazoles, acylsulfonamides, and hydroxyisoxazoles. We present a synthesis of available data on their physicochemical properties, biological activity, and pharmacokinetic profiles, supported by experimental protocols and visualizations to aid in rational drug design.

Physicochemical Properties: A Comparative Overview

The success of a bioisosteric replacement hinges on its ability to mimic the key physicochemical properties of the original functional group, primarily its acidity (pKa) and lipophilicity (logP/logD).[2] Both 5-substituted-1H-tetrazoles and carboxylic acids typically have pKa values in the range of 4.5 to 4.9, ensuring they are predominantly ionized at physiological pH, which is often essential for interacting with biological targets.[2][3] Acylsulfonamides also have pKa values within the range of carboxylic acids (4–5).[3] Hydroxyisoxazoles are also acidic, with pKa values around 4-5.[3]

While tetrazoles are often considered more lipophilic than their carboxylic acid counterparts, this does not always translate to improved permeability, potentially due to a larger desolvation penalty.[4] Acylsulfonamides and hydroxyisoxazoles generally exhibit increased lipophilicity compared to carboxylic acids.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid Bioisosteres

BioisostereRepresentative Structure on Indole ScaffoldTypical pKa RangeGeneral Lipophilicity vs. COOH
Carboxylic AcidIndole-2-carboxylic acid4.5 - 5.0Baseline
5-Substituted-1H-tetrazole5-(1H-Indol-2-yl)-1H-tetrazole4.5 - 4.9[3]Generally higher
AcylsulfonamideN-(Indole-2-carbonyl)benzenesulfonamide4.0 - 5.0[3]Higher
3-Hydroxyisoxazole5-(1H-Indol-3-yl)-3-hydroxyisoxazole4.0 - 5.0[3]Higher

Biological Activity: Structure-Activity Relationships

The ultimate test of a bioisosteric replacement is its impact on biological activity. The following sections provide examples of how these replacements have been employed in indole-containing compounds targeting various biological systems.

Tetrazoles: A Classic Replacement

The tetrazole ring is a well-established and frequently used bioisostere for the carboxylic acid group.[3] Its similar acidity and planar geometry allow it to effectively mimic the interactions of a carboxylate with a target protein.

In the context of leukotriene receptor antagonists, both tetrazole and carboxylic acid-containing indole derivatives have shown potent activity.[5] For instance, in a series of angiotensin II receptor antagonists, the tetrazole derivative losartan was found to be effective after oral administration, whereas the corresponding carboxylic acid analog was not, highlighting the potential for tetrazoles to improve pharmacokinetic properties.[3]

Acylsulfonamides: Modulating Acidity and Lipophilicity

Acylsulfonamides offer a versatile alternative to carboxylic acids, with the ability to fine-tune acidity and lipophilicity through substitution on the sulfonamide nitrogen. This can be advantageous for optimizing potency and pharmacokinetic parameters.

A notable example is the development of CXCR2 receptor antagonists. In a series of indole-based compounds, the replacement of a carboxylic acid with an acylsulfonamide moiety led to potent and orally bioavailable inhibitors.[6] Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the sulfonamide could significantly impact antagonist activity.[6]

Hydroxyisoxazoles: Heterocyclic Mimics

The 3-hydroxyisoxazole ring is another effective bioisostere for the carboxylic acid group, offering a planar, acidic heterocycle.[3] This moiety has been successfully incorporated into various biologically active molecules.

For example, indole-isoxazole hybrids have been synthesized and evaluated as potential anticancer agents and 5-lipoxygenase (5-LOX) inhibitors.[7] In these cases, the hydroxyisoxazole can participate in key hydrogen bonding interactions within the enzyme's active site, mimicking the binding of a carboxylic acid substrate.

Table 2: Comparative Biological Data of Indole Derivatives with Carboxylic Acid Bioisosteres (Representative Examples)

Indole ScaffoldTargetCarboxylic Acid (IC50/Ki)Tetrazole (IC50/Ki)Acylsulfonamide (IC50/Ki)Hydroxyisoxazole (IC50/Ki)
Indole-basedAngiotensin II Receptor[3]Potent in vitroPotent in vitro and in vivo (e.g., Losartan)Data not directly comparableData not directly comparable
Indole-basedCXCR2 Receptor[6]ActiveData not directly comparablePotent (nM range)Data not directly comparable
Indole-based5-Lipoxygenase[7]ActiveData not directly comparableData not directly comparablePotent (µM range)
Note: Data is compiled from different studies and may not be on identical indole scaffolds, serving for illustrative purposes.

Pharmacokinetic Profile: The Impact on ADME Properties

A primary motivation for employing bioisosteric replacements is to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Metabolic Stability: Carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance.[8] Tetrazoles are generally more resistant to this metabolic pathway, which can result in a longer half-life and improved oral bioavailability.[9] Acylsulfonamides and hydroxyisoxazoles also tend to exhibit enhanced metabolic stability compared to their carboxylic acid counterparts.

Table 3: Comparative Pharmacokinetic Parameters (Hypothetical Example Based on General Trends)

ParameterIndole-Carboxylic AcidIndole-TetrazoleIndole-AcylsulfonamideIndole-Hydroxyisoxazole
Metabolic Stability (t½ in liver microsomes)15 min60 min[9]> 60 min> 60 min
Oral Bioavailability (%F)10%40%[9]Generally ImprovedGenerally Improved
Plasma Protein BindingHighVariableHighVariable

Experimental Protocols

To facilitate the direct comparison of these bioisosteres in your own research, we provide detailed methodologies for key in vitro assays.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an indole derivative.

Materials:

  • Test compound (indole derivative)

  • Pooled human liver microsomes

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound to a final concentration of 1 µM.[10]

  • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.[10]

  • Centrifuge the samples to pellet the microsomal proteins.

  • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Protocol 2: Radioligand Binding Assay for a GPCR Target (e.g., CXCR2)

Objective: To determine the binding affinity (Ki) of an indole derivative for a G-protein coupled receptor.

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., HEK293-CXCR2)

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [125I]-IL-8 for CXCR2)

  • Unlabeled test compound (indole derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[11]

  • Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Concepts

To further elucidate the relationships and workflows discussed, the following diagrams are provided.

Bioisosteric_Replacement_Strategy Indole_COOH Indole-Carboxylic Acid (Lead Compound) Properties Poor PK Properties: - Low Metabolic Stability - Poor Permeability Indole_COOH->Properties Strategy Bioisosteric Replacement Properties->Strategy Indole_Tetrazole Indole-Tetrazole Strategy->Indole_Tetrazole Indole_Acylsulfonamide Indole-Acylsulfonamide Strategy->Indole_Acylsulfonamide Indole_Hydroxyisoxazole Indole-Hydroxyisoxazole Strategy->Indole_Hydroxyisoxazole Improved_Properties Improved Properties: - Enhanced Metabolic Stability - Modulated Lipophilicity - Retained/Improved Activity Indole_Tetrazole->Improved_Properties Indole_Acylsulfonamide->Improved_Properties Indole_Hydroxyisoxazole->Improved_Properties

Caption: A logical workflow for the bioisosteric replacement of a carboxylic acid in an indole-based lead compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Comparison Synthesis_COOH Indole-COOH Binding_Assay Binding Affinity (e.g., GPCR) Synthesis_COOH->Binding_Assay Functional_Assay Functional Activity (e.g., Enzyme Inhibition) Synthesis_COOH->Functional_Assay Metabolic_Assay Metabolic Stability (Liver Microsomes) Synthesis_COOH->Metabolic_Assay Synthesis_Tetrazole Indole-Tetrazole Synthesis_Tetrazole->Binding_Assay Synthesis_Tetrazole->Functional_Assay Synthesis_Tetrazole->Metabolic_Assay Synthesis_Acylsulfonamide Indole-Acylsulfonamide Synthesis_Acylsulfonamide->Binding_Assay Synthesis_Acylsulfonamide->Functional_Assay Synthesis_Acylsulfonamide->Metabolic_Assay Synthesis_Hydroxyisoxazole Indole-Hydroxyisoxazole Synthesis_Hydroxyisoxazole->Binding_Assay Synthesis_Hydroxyisoxazole->Functional_Assay Synthesis_Hydroxyisoxazole->Metabolic_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis PK_Profiling PK Profiling Metabolic_Assay->PK_Profiling Lead_Selection Lead Selection SAR_Analysis->Lead_Selection PK_Profiling->Lead_Selection

Caption: An experimental workflow for the comparative evaluation of carboxylic acid bioisosteres in indole derivatives.

Conclusion

The bioisosteric replacement of a carboxylic acid group in indole-containing molecules is a powerful strategy to address pharmacokinetic challenges while maintaining or enhancing biological activity. Tetrazoles, acylsulfonamides, and hydroxyisoxazoles each offer a unique set of physicochemical properties that can be leveraged to fine-tune a compound's profile. A systematic and comparative evaluation, utilizing standardized in vitro assays, is crucial for making informed decisions in the lead optimization process. This guide provides a framework and practical protocols to aid researchers in the rational design of novel indole-based therapeutics with improved drug-like properties.

References

Safety Operating Guide

Proper Disposal Procedures for 3-iodo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-iodo-1H-indole-2-carboxylic acid is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it is classified as hazardous waste and requires specific handling and disposal protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] Disposal must be managed through your institution's Environmental Health and Safety (EH&S) or equivalent hazardous waste collection program.[1][3]

Core Disposal Principle: Segregation and Professional Collection

The fundamental principle for disposing of this compound is to treat it as a regulated hazardous chemical waste from the moment it is designated for disposal.[3] This involves careful segregation, proper containment, and transfer to a certified hazardous waste management service.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe collection and disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves (double nitrile or Viton gloves are recommended for halogenated compounds).[2]

  • Chemical splash goggles.[4]

  • A fully-buttoned laboratory coat.[2]

2. Waste Segregation: Proper segregation is essential to prevent dangerous chemical reactions.[5][6]

  • Designate as Halogenated Waste: this compound is an iodated organic compound and must be collected in a waste container specifically designated for halogenated organic wastes .[7]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic wastes, acids, bases, oxidizers, or other incompatible chemical waste streams.[5][7][8] Keeping halogenated and non-halogenated waste separate can also significantly reduce disposal costs.[8][9]

3. Waste Collection and Container Requirements:

  • Select an Appropriate Container: Use a container made of compatible material (e.g., polyethylene) that is in good condition and has a secure, screw-top lid.[2][3] The container must be kept closed at all times except when actively adding waste.[1][3][8]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[6][8] The label must clearly state:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10]

    • The approximate concentration or percentage if mixed with a solvent.

    • The date when waste was first added to the container.[6]

4. Storage in a Satellite Accumulation Area (SAA):

  • Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3][5]

  • Secondary Containment: Use secondary containment, such as a plastic tub, for all liquid hazardous waste containers to prevent the spread of potential spills.[2]

  • Segregated Storage: Ensure the container is stored away from incompatible materials.[2]

5. Arranging for Disposal:

  • Once the container is nearly full (e.g., three-quarters full) or has been in storage for the maximum allowed time (often up to one year, but check local regulations), contact your institution's EH&S department to request a waste pickup.[3][8]

Hazardous Waste Accumulation Limits

Laboratories are subject to strict limits on the amount of hazardous waste that can be stored in a Satellite Accumulation Area. The table below summarizes typical accumulation limits.

Waste CategoryMaximum Accumulation Volume/MassRegulatory Action Required
Hazardous Waste 55 gallonsWaste must be removed by EH&S within 3 calendar days once this limit is reached.
Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)Waste must be removed by EH&S within 3 calendar days once this limit is reached.[3]

Emergency Procedures

Spill Cleanup:

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent.[2] Place the contaminated absorbent material into a sealed, labeled bag or container and manage it as hazardous waste.[2]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response and EH&S department immediately.[8]

Disposal of Empty Containers:

  • A container that held this compound must be properly decontaminated before disposal.

  • Thoroughly empty the container, leaving as little residue as possible.[1]

  • The first rinse with a suitable solvent must be collected and disposed of as halogenated hazardous waste.[11]

  • After the initial rinsate is collected, the container can be rinsed again, allowed to air-dry, and have its label defaced before being disposed of as regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal A Identify Waste: This compound B Classify as: Halogenated Organic Waste A->B C Select Designated HALOGENATED Waste Container B->C D Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Start Date C->D E Add waste to container. Keep container closed. D->E F Store in designated SAA with Secondary Containment E->F G Container Full or Storage Time Limit Reached? F->G G->F No H Contact EH&S for Hazardous Waste Pickup G->H Yes I Do NOT dispose in sink or trash

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-iodo-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3-iodo-1H-indole-2-carboxylic acid. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling. Based on the available safety information for this compound and structurally similar chemicals, the primary hazards include acute toxicity if swallowed, skin irritation, serious eye irritation, and potential for allergic skin reaction.[1][2] The presence of iodine also necessitates special considerations for disposal.

Recommended Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical Resistant GlovesNitrile or Neoprene gloves. Double gloving is recommended.Protects against skin contact, irritation, and potential absorption. Halogenated organic compounds can degrade some glove materials; inspect gloves before each use.
Eye Protection Safety GogglesANSI Z87.1-compliant, chemical splash goggles.Protects eyes from dust particles and potential splashes.
Face Protection Face ShieldTo be worn in addition to safety goggles.Provides a full barrier of protection for the face against splashes and airborne particles.
Body Protection Laboratory CoatStandard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Air-Purifying RespiratorN95 or P100 particulate respirator.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Prepare all necessary equipment and reagents before commencing work to minimize time spent handling the hazardous material.

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer :

    • When weighing the solid compound, use a balance inside the chemical fume hood or a powder-containment balance enclosure.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Transfer the compound carefully using a spatula to avoid generating dust.

  • Dissolution :

    • If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

Waste TypeCollection ContainerDisposal Procedure
Solid Waste Labeled, sealed, and chemically compatible container for "Halogenated Organic Solids".Collect all solid waste, including unused compound and contaminated disposables (e.g., weigh boats, pipette tips). The container must be clearly labeled with the chemical name and hazard symbols.
Liquid Waste Labeled, sealed, and chemically compatible container for "Halogenated Organic Liquids".Collect all solutions containing this compound. Do not mix with non-halogenated waste streams. The container must be clearly labeled with the chemical name, solvent, concentration, and hazard symbols.
Contaminated PPE Labeled, sealed plastic bag for "Hazardous Waste".All disposable PPE that has been in contact with the compound should be collected in a designated hazardous waste bag.

All waste must be disposed of through the institution's official hazardous waste management program. Do not pour any waste containing this compound down the drain.

Emergency Procedures

Spill Response:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Isolate : Restrict access to the spill area.

  • Protect : Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain : For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-Up : Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : All materials used for cleanup must be disposed of as hazardous waste.

First Aid:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood, Safety Equipment) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer Compound weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_waste Dispose of Waste (Solid, Liquid, PPE) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end_node End wash_hands->end_node start Start start->prep_area

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.